FULLERENE C76
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
nonatriacontacyclo[17.7.7.713,27.729,30.617,33.13,12.14,7.19,20.05,26.06,23.08,21.010,14.022,32.024,31.025,28.715,37.735,48.650,52.02,49.011,56.016,54.018,36.034,40.038,73.039,76.041,69.042,46.043,67.044,64.045,47.051,55.053,75.057,62.058,74.059,72.060,65.061,63.066,71.068,70]hexaheptaconta-1,3,5(26),6,8,10(14),11(56),12,15(76),16(54),17,19,21,23,25(28),27(47),29,31,33,35,37(70),38,40,42,44(64),45,48(63),49,51(55),52(57),53(75),58,60(65),61,66,68,71,73-octatriacontaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C76/c1-5-17-37-25-9(1)33-30-14-2-6-18-39-26-10(2)34-29(13(1)14)41-21(5)49-45(17)46-19-7-3-11-27-38(19)62(49)74-56(27)72-60-36(11)32-16-4-8-20-40-28-12(4)35-31(15(3)16)43-23(7)50(46)61(37)73-53(25)69-57(33)66-42(30)22(6)51(63(40)75(66)55(28)71(69)59(35)67(43)73)47(18)48(20)52-24(8)44(32)68(60)76(64(39)52)54(26)70(72)58(34)65(41)74 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJYFPHYOINFQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C3C4=C5C6=C1C7=C8C2=C9C1=C2C%10=C%11C(=C13)C1=C4C3=C4C%12=C%13C3=C5C3=C6C5=C7C6=C7C5=C5C3=C%13C3=C%13C%12=C%12C%14=C%15C%16=C%17C%18=C%19C%20=C%16C(=C%13%14)C(=C35)C7=C%20C3=C%19C5=C7C%18=C%13C%17=C%14C%15=C%15C%12=C4C1=C%11C%15=C%14C%10=C%13C2=C7C9=C5C8=C63 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C76 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
912.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Synthesis of Fullerene C76: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the history, discovery, and synthesis of Fullerene C76. Since the initial discovery of C60, higher fullerenes have garnered significant interest due to their unique structural and electronic properties. This document details the pivotal moments in the discovery of C76, outlines the primary synthesis and purification methodologies, and presents key characterization data. The guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development, offering detailed experimental protocols and quantitative data to support further research and application.
A Brief History of Fullerene Discovery
The journey to understanding carbon's diverse allotropes took a significant leap in 1985 with the discovery of Buckminsterfullerene (C60) by Sir Harold W. Kroto, Richard E. Smalley, and Robert F. Curl, Jr., a discovery that earned them the 1996 Nobel Prize in Chemistry.[1] Their experiments, which involved vaporizing graphite rods with a laser in a helium atmosphere, revealed the existence of exceptionally stable carbon clusters, with a prominent peak at 60 carbon atoms.[1] This groundbreaking work opened a new frontier in carbon chemistry.
Following the isolation of macroscopic quantities of C60 and C70, researchers turned their attention to the less abundant, "higher" fullerenes present in the carbon soot.[2] In 1991, the successful isolation and characterization of C76, along with other higher fullerenes like C84, was reported.[2] This was a significant achievement, as it demonstrated the existence of a broader family of stable, closed-cage carbon molecules beyond the well-studied C60 and C70. The only stable isomer of C76 was identified to have D₂ symmetry.[3][4]
Synthesis of this compound
The primary method for producing this compound, along with other fullerenes, is the electric arc discharge method, also known as the Huffman-Krätschmer method.[5][6] This technique involves creating an electric arc between two graphite electrodes in an inert atmosphere, typically helium.[5][6] The intense heat of the arc vaporizes the carbon, which then condenses in the cooler regions of the chamber to form a soot rich in fullerenes.[5] While effective, this method produces a mixture of various fullerenes, with C60 and C70 being the most abundant, and higher fullerenes like C76 present in much smaller quantities.[7]
Experimental Protocol: Arc-Discharge Synthesis
The following protocol outlines a general procedure for the synthesis of fullerene-rich soot. It is important to note that specific parameters can be varied to optimize the yield of higher fullerenes.
Materials and Equipment:
-
High-purity graphite rods (typically 6 mm diameter)[1]
-
Vacuum chamber with ports for electrodes, gas inlet/outlet, and viewing[1][5]
-
High-current DC power supply (capable of delivering 100-200 A at 10-30 V)[5]
-
Rotary vacuum pump
-
Helium gas (high purity)[5]
-
Soot collection surfaces (e.g., water-cooled copper or stainless steel)
-
Spatula and collection vials
Procedure:
-
Chamber Preparation: The graphite electrodes are mounted inside the vacuum chamber, with a gap of 1-10 mm between them. The chamber is then sealed and evacuated to a base pressure of approximately 10⁻³ Torr.
-
Inert Atmosphere: The chamber is backfilled with high-purity helium gas to a pressure of 100-200 Torr.[6]
-
Arc Generation: The DC power supply is activated, and an arc is struck between the graphite electrodes. A typical current of 150 A and a voltage of 20-30 V are maintained.[5][7]
-
Soot Production: The arc vaporizes the positive electrode (anode), creating a carbon plasma. This plasma cools in the helium atmosphere, leading to the formation of fullerene-containing soot, which deposits on the chamber walls and collection surfaces.
-
Soot Collection: After the desired amount of graphite has been consumed, the power supply is turned off, and the chamber is allowed to cool. The chamber is then vented to atmospheric pressure, and the soot is carefully scraped from the collection surfaces and stored in airtight containers.
Quantitative Data: Synthesis
| Parameter | Typical Value | Reference |
| Fullerene Content in Soot | 3-15% | [7] |
| C76 Content in Extractable Fullerenes | ~1% | |
| Optimal Helium Pressure | 100-200 Torr | [6] |
| Arc Current | 100-200 A | [5] |
| Arc Voltage | 10-30 V | [5] |
Isolation and Purification of this compound
The isolation of C76 from the complex mixture of fullerenes in the carbon soot is a multi-step process that relies on differences in solubility and chromatographic behavior.
Experimental Protocol: Solvent Extraction and Chromatographic Purification
Materials and Equipment:
-
Fullerene-rich soot
-
Soxhlet extraction apparatus
-
Toluene (or other suitable solvents like pyridine or p-xylene)[2]
-
Rotary evaporator
-
Chromatography column
-
Stationary phase (e.g., neutral alumina or silica gel)[2]
-
Mobile phase solvents (e.g., hexane, toluene)[2]
-
High-Performance Liquid Chromatography (HPLC) system
-
HPLC column (e.g., Cosmosil Buckyprep, Develosil ODS-5)[8]
Procedure:
-
Soxhlet Extraction: The fullerene-rich soot is placed in a cellulose thimble and subjected to continuous extraction with a suitable solvent, such as toluene, in a Soxhlet apparatus for several hours.[2] The fullerenes dissolve in the hot solvent, leaving behind insoluble amorphous carbon.
-
Solvent Removal: The resulting fullerene solution is then concentrated using a rotary evaporator to yield a solid mixture of fullerenes.
-
Column Chromatography (Initial Separation): The crude fullerene mixture is dissolved in a minimal amount of toluene and loaded onto a chromatography column packed with a stationary phase like neutral alumina. The fullerenes are then eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with toluene.[2] This initial separation allows for the isolation of fractions enriched in higher fullerenes.
-
High-Performance Liquid Chromatography (HPLC) (Final Purification): The fractions containing C76 are further purified using HPLC. A specialized fullerene column is used with a mobile phase such as toluene or a toluene/acetonitrile mixture.[8] The elution is monitored using a UV-Vis detector, and the fraction corresponding to C76 is collected.
-
Purity Confirmation: The purity of the isolated C76 is confirmed using analytical techniques such as mass spectrometry, UV-Vis spectroscopy, and NMR spectroscopy.
Quantitative Data: Purification
| Parameter | Typical Value | Reference |
| Extraction Yield from Soot (Toluene) | 5-10% | [7] |
| Extraction Yield from Soot (Pyridine) | up to 16.4% | [2] |
| Purity after HPLC | >99% |
Characterization of this compound
The structure and purity of isolated C76 are confirmed through various spectroscopic techniques.
Spectroscopic Data
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum of C76 is a key indicator of its D₂ symmetry. It exhibits 19 distinct signals of equal intensity, corresponding to the 19 non-equivalent carbon atoms in the molecule.
Quantitative Data: ¹³C NMR
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum of C76 in a solvent like hexane or toluene shows characteristic absorption bands.
Quantitative Data: UV-Vis Spectroscopy
| Wavelength (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Reference |
| ~280 | - | [3] |
| ~328 | - | [3] |
| ~378 | - | [3] |
| ~450 | - | [3] |
| ~630 | - | [3] |
Note: Specific molar absorptivity values for all peaks are not consistently reported across the literature.
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of C76 provides information about its vibrational modes.
Quantitative Data: FTIR Spectroscopy
| Wavenumber (cm⁻¹) | Description | Reference |
| ~1430 | C=C stretching | [10][11] |
| ~1180 | Skeletal vibrations | [10][11] |
| ~795 | C-H out-of-plane bending (if hydrogenated) | [10][11] |
| ~580 | Radial breathing modes | [10][11] |
Note: The exact peak positions can vary slightly depending on the sample preparation (e.g., KBr pellet) and temperature.[10][11]
Safety and Handling
Fullerenes, like many nanomaterials, require careful handling to minimize exposure.
-
Inhalation: Avoid breathing dust. Work in a well-ventilated area or use a fume hood.[12][13]
-
Skin Contact: Wear appropriate protective gloves and a lab coat.[12][13]
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Logical and Experimental Workflows
Synthesis and Purification Workflow
Caption: Workflow for the synthesis, purification, and characterization of this compound.
Theoretical and Experimental Identification Pathway
Caption: Logical pathway for the identification and structural confirmation of this compound.
Conclusion
This compound stands as a significant member of the fullerene family, and its discovery and synthesis have paved the way for the exploration of other higher fullerenes. The methodologies outlined in this guide, from arc-discharge synthesis to chromatographic purification, represent the foundational techniques for obtaining this unique carbon allotrope. The detailed characterization data provides a benchmark for researchers. As the fields of nanotechnology and materials science continue to advance, a thorough understanding of the synthesis and properties of molecules like C76 will be crucial for the development of novel applications, including in the realm of drug delivery and advanced materials.
References
- 1. Fullerenes synthesis by combined resistive heating and arc discharge techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. espublisher.com [espublisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. iosrjournals.org [iosrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. 13C NMR spectroscopy of C76, C78, C84 and mixtures of C86–C102; anomalous chromatographic behaviour of C82, and evidence for C70H12 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Ft-Ir Spectra of Fullerenes C76, C78 and C84 At Temperatures Comprised Between -180°C and +250°C | Instituto de Astrofísica de Canarias • IAC [iac.es]
- 11. Ft-Ir Spectra of Fullerenes C76, C78 and C84 At Temperatures Comprised Between -180°C and +250°C | Instituto de Astrofísica de Canarias • IAC [iac.es]
- 12. carlroth.com [carlroth.com]
- 13. makingcosmetics.com [makingcosmetics.com]
Unlocking the Electronic Secrets of Fullerene C76: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the fundamental electronic properties of Fullerene C76, offering critical data and experimental insights for scientists and drug development professionals. This guide details the core electronic characteristics, experimental methodologies for their determination, and the logical relationships governing these properties, providing a comprehensive resource for leveraging C76 in advanced applications.
This compound, a captivating member of the fullerene family, possesses unique electronic properties that make it a subject of intense research, particularly in the fields of materials science and nanomedicine. Its distinct cage-like structure, composed of 76 carbon atoms, gives rise to a specific electronic configuration that dictates its behavior as an electron acceptor and its potential for use in sophisticated drug delivery systems. This technical guide provides a consolidated overview of the fundamental electronic properties of C76, detailed experimental protocols for their characterization, and visual representations of key experimental and logical workflows.
Core Electronic Properties of this compound
The electronic behavior of this compound is fundamentally defined by its ability to accept and donate electrons, a characteristic quantified by its electron affinity and ionization potential, respectively. These properties, along with the energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are crucial for understanding its reactivity and potential applications.
This compound exists in multiple isomeric forms, with the D2 isomer being a prominent example.[1] The arrangement of pentagonal and hexagonal rings in each isomer influences its electronic structure and, consequently, its properties.
| Property | Value (eV) | Isomer | Experimental Method |
| First Electron Affinity (EA₁) | 2.975 ± 0.010 | Not Specified | Photoelectron Spectroscopy |
| Second Electron Affinity (EA₂) | 0.325 ± 0.010 | Not Specified | Photoelectron Spectroscopy |
| Ionization Potential (IP) | 7.10 ± 0.10 | Not Specified | Photoionization Efficiency Spectroscopy |
| HOMO-LUMO Gap (ΔEg) | Varies with isomer | D2, Td | Theoretical Calculations |
| First Reduction Potential (vs. Fc/Fc⁺) | -0.52 | D2 | Cyclic Voltammetry |
| First Oxidation Potential (vs. Fc/Fc⁺) | 1.18 | D2 | Cyclic Voltammetry |
Table 1: Summary of key electronic properties of this compound.
Experimental Protocols for Characterization
The determination of the electronic properties of this compound relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for two primary methods: photoelectron spectroscopy and cyclic voltammetry.
Photoelectron Spectroscopy (PES)
Photoelectron spectroscopy is a powerful technique for directly measuring the electron binding energies of a molecule, providing values for electron affinity and insights into the electronic structure.
Methodology:
-
Sample Preparation: this compound is produced by arc discharge from graphite and extracted from the resulting soot. Purification is typically achieved using high-performance liquid chromatography (HPLC).
-
Ion Generation: Anions of C76 (C76⁻ and C76²⁻) are generated in the gas phase. One common method involves laser desorption of the solid fullerene sample.
-
Ion Trapping and Cooling (Optional but Recommended): The generated ions can be transferred to an ion trap where they are cooled through collisions with a buffer gas. This process reduces vibrational "hot bands" in the resulting spectra, leading to more precise measurements.
-
Photodetachment: A monochromatic laser beam is directed onto the trapped and cooled ions. The photon energy is sufficient to detach an electron from the anion.
-
Electron Energy Analysis: The kinetic energy of the photodetached electrons is measured using an electron energy analyzer, such as a time-of-flight (TOF) spectrometer.
-
Data Analysis: The electron binding energy is calculated by subtracting the kinetic energy of the electron from the photon energy of the laser. The resulting photoelectron spectrum reveals the vertical detachment energies and allows for the determination of the adiabatic electron affinities.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to probe the reduction and oxidation potentials of a molecule, which are directly related to its LUMO and HOMO energy levels, respectively.
Methodology:
-
Electrolyte Solution Preparation: A solution is prepared containing the this compound sample, a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, (TBA)PF6), and a suitable solvent (e.g., 1,1,2,2-tetrachloroethane, TCE). The concentration of the fullerene is typically in the range of 0.2 to 0.3 mM.
-
Electrochemical Cell Setup: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., a silver wire pseudo-reference), and a counter electrode (e.g., a platinum wire).
-
Voltammetric Scan: A potentiostat is used to apply a linearly swept potential to the working electrode. The potential is swept to a set vertex potential and then reversed back to the initial potential. This cycle can be repeated.
-
Data Acquisition: The current response of the solution to the applied potential is measured and plotted as a voltammogram.
-
Data Analysis: The resulting voltammogram shows peaks corresponding to the reduction and oxidation events. The peak potentials are used to determine the formal reduction and oxidation potentials of C76. These electrochemical potentials can be correlated with the HOMO and LUMO energy levels of the fullerene.
Visualizing Experimental and Logical Workflows
To further elucidate the processes involved in characterizing and understanding the electronic properties of this compound, the following diagrams provide visual representations of a typical experimental workflow and a key logical relationship.
The diagram above illustrates the sequential steps involved in the synthesis, purification, and subsequent analysis of this compound using photoelectron spectroscopy and cyclic voltammetry to determine its fundamental electronic properties.
This second diagram illustrates the well-established correlation between the theoretically calculated HOMO-LUMO gap and the experimentally determined electrochemical gap from cyclic voltammetry. This relationship provides a crucial bridge between theoretical predictions and experimental observations of fullerene electronic behavior.[2]
Implications for Drug Development
The unique electronic properties of this compound and its derivatives make them promising candidates for various applications in drug development.[3][4] Their ability to accept electrons allows them to act as radical scavengers, potentially mitigating oxidative stress in biological systems.[4] Furthermore, the hollow cage structure can be functionalized to carry therapeutic agents, and their electronic characteristics can be tuned to facilitate targeted drug delivery and release.[3][4] Understanding the fundamental electronic properties outlined in this guide is a critical first step in the rational design of novel fullerene-based therapeutic and diagnostic agents.
References
Unraveling the Isomeric Landscape of Fullerene C76: A Technical Guide to Theoretical Isomers and Their Stability
For Immediate Release
This technical guide provides a comprehensive overview of the theoretical isomers of Fullerene C76, with a focus on their relative stability and the experimental methodologies used for their isolation and characterization. This document is intended for researchers, scientists, and professionals in the fields of chemistry, materials science, and drug development who are interested in the unique properties of higher fullerenes.
This compound, a molecule composed of 76 carbon atoms, presents a fascinating case of isomerism. According to the Isolated Pentagon Rule (IPR), which states that stable fullerenes have no adjacent pentagonal rings, there are two possible isomers for C76. These isomers are distinguished by their molecular symmetry, denoted by their point groups: D₂ and Tₓ. Extensive theoretical and experimental work has been dedicated to understanding the structure, stability, and properties of these two isomers.
Relative Stability of C76 IPR Isomers
Quantum-chemical calculations have been instrumental in predicting the relative stability of the D₂ and Tₓ isomers of C76.[1][2] The D₂ isomer is consistently found to be the more energetically favorable structure.[1] This theoretical prediction is strongly supported by experimental observations, where the D₂ isomer is the only one that has been successfully isolated and characterized in its empty form.[3]
The instability of the Tₓ isomer is attributed to its electronic structure.[2] It possesses an open-shell electronic configuration, featuring four phenalenyl-radical substructures, which leads to a significantly higher total energy.[2] Consequently, the empty Tₓ isomer has not been experimentally observed. However, it can be stabilized through the formation of endohedral metallofullerenes (e.g., Lu₂@C₇₆) or by exohedral derivatization, which alters its electronic properties.[2]
A summary of the calculated relative energies for the two IPR isomers is presented below. It is important to note that the exact energy difference can vary depending on the computational method and basis set used.
| Isomer Point Group | Relative Energy (kcal/mol) | Computational Method | Reference |
| D₂ | 0.0 | Ab initio (SCF) | Colt & Scuseria, 1992 |
| Tₓ | 5.3 | Ab initio (SCF) | Colt & Scuseria, 1992 |
| D₂ | 0.0 | DFT (B3LYP/6-31G) | Kétyi et al., 2014 |
| Tₓ (D₂ₓ) | 42.7-45.4 | DFT (B3LYP/6-31G) | Kétyi et al., 2014 |
Experimental Protocols
The isolation and characterization of C76 isomers from the raw soot produced in carbon arc discharge or resistive heating of graphite require multi-step experimental procedures.
Fullerene Extraction and Separation
-
Soxhlet Extraction: The initial step involves the extraction of fullerenes from carbon soot. Toluene is a commonly used solvent for this purpose, effectively dissolving C₆₀, C₇₀, and higher fullerenes. More aggressive solvents like pyridine or the use of sonication can increase the extraction yield.
-
High-Performance Liquid Chromatography (HPLC): The separation of C76 from other fullerenes in the extract is achieved using HPLC.
-
Stationary Phase: Columns packed with neutral alumina or polystyrene-divinylbenzene (PSDVB) resins are often employed.
-
Mobile Phase: A gradient of solvents is typically used for elution. For instance, a gradient starting with a low percentage of toluene in hexane and gradually increasing to pure toluene can effectively separate the different fullerene fractions. The interaction between the π-electrons of the fullerenes and the stationary phase is a key factor in the separation mechanism.
-
Detection: The eluting fractions are monitored using a UV-Vis detector, typically at wavelengths around 330 nm.
-
Isomer Characterization
-
Mass Spectrometry: This technique is used to confirm the mass-to-charge ratio of the isolated fractions, verifying the presence of C76.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is the definitive method for identifying the specific isomer of C76.
-
Sample Preparation: The purified C76 sample is dissolved in a suitable solvent, such as deuterated ortho-dichlorobenzene (ODCB).
-
Data Acquisition: The spectrum is recorded on a high-field NMR spectrometer. The number of distinct lines in the spectrum corresponds to the number of non-equivalent carbon atoms in the molecule, which is determined by its symmetry. The experimentally observed spectrum for isolated C76 confirms the D₂ symmetry, which is expected to show 19 distinct lines of approximately equal intensity.
-
Referencing: Chemical shifts are typically referenced to tetramethylsilane (TMS).
-
Logical Workflow for C76 Isomer Identification
The scientific process for identifying and validating the most stable isomer of this compound can be visualized as a logical workflow, starting from theoretical predictions and culminating in experimental verification.
Figure 1. A flowchart illustrating the logical progression from theoretical prediction to the experimental isolation and validation of the stable C76 isomer.
Conclusion
The study of this compound isomers is a prime example of the powerful synergy between theoretical predictions and experimental verification in materials science. While quantum-chemical calculations identified two potential IPR isomers, D₂ and Tₓ, experimental efforts have consistently isolated only the more stable D₂ isomer. The inherent instability of the Tₓ isomer, rooted in its electronic structure, has also been explained theoretically, providing a complete and coherent understanding of the C76 isomeric landscape. This knowledge is crucial for any future applications of C76, from novel electronic materials to advanced drug delivery systems.
References
Spectroscopic Fingerprints of Fullerene C76 Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the isomers of Fullerene C76. It details the experimental protocols and presents key quantitative data to aid in the identification and analysis of these complex carbon allotropes.
Introduction to this compound Isomers
This compound, a higher fullerene, exists in multiple isomeric forms, with the two most stable isomers following the Isolated Pentagon Rule (IPR) being of D2 and Td symmetry. The D2 isomer is the most predominantly synthesized and studied form due to its greater stability. The unique cage-like structure of these isomers gives rise to distinct spectroscopic properties that allow for their differentiation and characterization. This guide focuses on the primary spectroscopic methods employed for this purpose: Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, and Raman Spectroscopy.
Separation and Purification of C76 Isomers
Prior to spectroscopic analysis, the isolation of individual C76 isomers from the raw carbon soot produced during synthesis is a critical step. High-Performance Liquid Chromatography (HPLC) is the most common method for achieving this separation.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
A multi-stage HPLC process is often employed to achieve high purity of C76 isomers.
Objective: To separate and isolate individual C76 isomers from a mixture of higher fullerenes.
Materials:
-
Fullerene extract (from carbon soot)
-
Toluene (HPLC grade)
-
Hexane (HPLC grade)
-
Specialized fullerene separation columns (e.g., Cosmosil Buckyprep, PYE)
Instrumentation:
-
Preparative HPLC system with a UV-Vis detector
Procedure:
-
Sample Preparation: Dissolve the fullerene extract in toluene to a known concentration.
-
Column Equilibration: Equilibrate the HPLC column with the initial mobile phase, typically a mixture of hexane and toluene.
-
Injection: Inject the fullerene solution onto the column.
-
Elution: Employ a gradient elution method, gradually increasing the concentration of toluene in the mobile phase. This allows for the sequential elution of different fullerene species.
-
Fraction Collection: Collect the fractions corresponding to the C76 isomers, as identified by their retention times and UV-Vis absorption profiles monitored by the detector.
-
Purity Analysis: Re-inject the collected fractions into the HPLC system to assess their purity. Multiple rounds of separation may be necessary to achieve the desired purity.
Spectroscopic Characterization
Once isolated, the C76 isomers are subjected to a suite of spectroscopic techniques to elucidate their structural and electronic properties.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is a powerful tool for isomer identification, as the number and chemical shifts of the signals are directly related to the symmetry and electronic environment of the carbon atoms in the fullerene cage.
Experimental Protocol: ¹³C NMR Spectroscopy
Objective: To obtain the ¹³C NMR spectrum of a purified C76 isomer.
Materials:
-
Purified C76 isomer
-
Deuterated solvent (e.g., carbon disulfide (CS₂), deuterated chloroform (CDCl₃) with a small amount of chromium(III) acetylacetonate as a relaxation agent)
Instrumentation:
-
High-field NMR spectrometer (e.g., 500 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve the purified C76 isomer in the chosen deuterated solvent in an NMR tube.
-
Instrument Setup: Tune the spectrometer to the ¹³C frequency.
-
Data Acquisition: Acquire the ¹³C NMR spectrum using a standard pulse program. Due to the long relaxation times of fullerene carbons, a sufficient relaxation delay between pulses is crucial for obtaining quantitative spectra.
-
Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Analyze the chemical shifts and relative intensities of the observed signals.
Quantitative Data: ¹³C NMR Chemical Shifts (Theoretical)
The following table presents the theoretically calculated ¹³C NMR chemical shifts for the D₂ and Td isomers of C₇₆. Experimental verification is ongoing in the scientific community.
| Isomer | Symmetry | Number of Unique Carbons | Calculated Chemical Shift Ranges (ppm) |
| C₇₆-D₂ | D₂ | 19 | ~130 - 150 |
| C₇₆-Td | Td | 2 | ~140 - 160 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions of the fullerene isomers. The absorption maxima (λ_max) and molar absorptivity (ε) are characteristic for each isomer.
Experimental Protocol: UV-Vis Spectroscopy
Objective: To obtain the UV-Vis absorption spectrum of a purified C76 isomer.
Materials:
-
Purified C76 isomer
-
Hexane (spectroscopic grade) or other suitable solvent
Instrumentation:
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a series of solutions of the purified C76 isomer in hexane at different known concentrations.
-
Instrument Setup: Set the spectrophotometer to scan a wavelength range of approximately 200-800 nm.
-
Data Acquisition: Record the absorbance spectra of the prepared solutions.
-
Data Analysis: Identify the absorption maxima (λ_max) and use the Beer-Lambert law to calculate the molar absorptivity (ε) at each maximum.
Quantitative Data: UV-Vis Absorption of C₇₆-D₂ Isomer
The following table summarizes the key absorption maxima and molar absorptivity values for the D₂ isomer of C₇₆ in hexane.[1]
| Wavelength (λ_max, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
| 258 | 180,000 |
| 328 | 80,000 |
| 378 | 45,000 |
| 470 | 12,000 |
| 632 | 4,000 |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including IR and Raman techniques, probes the vibrational modes of the fullerene cage. The number and frequencies of the active modes are determined by the molecular symmetry of the isomer, providing a unique fingerprint for each structure.
Experimental Protocol: FT-IR Spectroscopy
Objective: To obtain the Fourier-Transform Infrared (FT-IR) spectrum of a purified C76 isomer.
Materials:
-
Purified C76 isomer
-
Potassium bromide (KBr, IR grade)
Instrumentation:
-
FT-IR spectrometer
Procedure:
-
Sample Preparation: Prepare a KBr pellet by thoroughly mixing a small amount of the purified C76 isomer with dry KBr powder and pressing the mixture into a transparent disk.[1]
-
Data Acquisition: Record the FT-IR spectrum of the KBr pellet in the range of 400-4000 cm⁻¹.[2][3][4]
-
Data Analysis: Identify the positions of the absorption bands.
Experimental Protocol: Raman Spectroscopy
Objective: To obtain the Raman spectrum of a purified C76 isomer.
Materials:
-
Purified C76 isomer (solid or in solution)
Instrumentation:
-
Raman spectrometer with a laser excitation source (e.g., 532 nm, 785 nm)
Procedure:
-
Sample Preparation: The purified solid C76 isomer can be analyzed directly, or a concentrated solution can be prepared.
-
Data Acquisition: Acquire the Raman spectrum by focusing the laser beam on the sample and collecting the scattered light. The laser power and acquisition time should be optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.
-
Data Analysis: Identify the positions and relative intensities of the Raman-active vibrational modes.
Quantitative Data: Vibrational Modes of C₇₆-D₂ Isomer
The following table lists some of the characteristic experimental vibrational frequencies for the D₂ isomer of C₇₆.
| Technique | Wavenumber (cm⁻¹) |
| FT-IR | 1428, 1183, 577, 527 |
| Raman | (Data for specific C76 isomers is less commonly tabulated, but numerous peaks are expected across the fingerprint region) |
Workflow and Logical Relationships
The characterization of this compound isomers follows a logical workflow, from production to detailed spectroscopic analysis.
The following diagram illustrates the logical relationship between the spectroscopic techniques and the information they provide for isomer identification.
Conclusion
The spectroscopic characterization of this compound isomers is a multi-faceted process that relies on the synergy of separation science and various analytical techniques. By employing a systematic workflow of HPLC separation followed by detailed analysis using ¹³C NMR, UV-Vis, IR, and Raman spectroscopy, researchers can confidently identify and characterize the different isomers of C76. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for scientists and professionals engaged in the research and development of fullerene-based materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Ft-Ir Spectra of Fullerenes C76, C78 and C84 At Temperatures Comprised Between -180°C and +250°C | Instituto de Astrofísica de Canarias • IAC [iac.es]
- 3. Ft-Ir Spectra of Fullerenes C76, C78 and C84 At Temperatures Comprised Between -180°C and +250°C | Instituto de Astrofísica de Canarias • IAC [iac.es]
- 4. researchgate.net [researchgate.net]
Computational Modeling of Fullerene C76: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fullerene C76, a member of the higher fullerene family, presents a fascinating subject for computational and experimental investigation due to its unique structural and electronic properties.[1] Comprising 76 carbon atoms arranged in a closed cage, C76 exists in multiple isomeric forms, with the D2 and Td isomers being of particular interest.[2] The non-uniformity of bond lengths and the inherent strain from the pentagonal rings contribute to its chemical reactivity, making it a candidate for various applications, including in materials science and drug development.[3] This technical guide provides an in-depth overview of the computational modeling of the this compound structure, supplemented with experimental data and detailed methodologies.
Computational Methodologies
The theoretical investigation of this compound relies on a suite of computational methods to predict its structure, stability, and electronic characteristics. These methods provide insights that complement and guide experimental efforts.
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems.[4] For C76, DFT calculations are instrumental in determining the optimized geometries, relative energies of different isomers, and electronic properties such as the HOMO-LUMO gap.[5]
Typical Protocol for DFT Calculations:
-
Isomer Geometry Input: Initial coordinates for the C76 isomers (e.g., D2 and Td) are generated or obtained from existing databases.[2]
-
Functional and Basis Set Selection: A suitable functional, such as B3LYP, is chosen along with a basis set like 6-31G* for geometry optimization.[5] Dispersion corrections (e.g., D3) may be included to account for van der Waals interactions.[5]
-
Geometry Optimization: The energy of the initial structure is minimized to find the most stable geometric configuration. This process yields optimized bond lengths and angles.
-
Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Single-Point Energy Calculation: A higher-level basis set (e.g., 6-311G*) can be used for a more accurate calculation of the total energy and electronic properties of the optimized geometry.[5]
-
Property Calculation: Various properties are derived from the calculations, including binding energy, HOMO-LUMO gap, and simulated NMR spectra.[5][6]
Hartree-Fock (HF) Method
The Hartree-Fock (HF) method is another ab initio approach used in computational chemistry.[7] While generally less accurate than DFT for many systems due to its neglect of electron correlation, it can still provide valuable qualitative insights and was used in earlier studies of fullerenes.[6][8] The methodology is similar to DFT, involving the selection of a basis set and solving the Hartree-Fock equations iteratively to obtain the wavefunction and energy of the system.[7][9]
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are employed to study the bulk properties and dynamic behavior of C76.[10] These simulations model the movement of atoms over time based on a given force field or potential.
Typical Protocol for MD Simulations:
-
System Setup: A simulation box is created containing C76 molecules, often in a crystalline arrangement (e.g., face-centered cubic or hexagonal).[10]
-
Force Field Selection: An appropriate interatomic potential, such as the Girifalco central two-body potential, is chosen to describe the interactions between C76 molecules.[10]
-
Equilibration: The system is brought to the desired temperature and pressure (e.g., using an NVT or NPT ensemble) to reach a stable state.[10][11]
-
Production Run: The simulation is run for a specified duration to collect data on the trajectories of the molecules.
-
Analysis: The collected data is analyzed to determine bulk properties like lattice constants, transition temperatures, and equations of state.[10]
Experimental Structure Determination
Experimental techniques are crucial for validating the results of computational models and providing a definitive characterization of the C76 structure.
X-Ray Crystallography
X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal.[12] For C76, synchrotron X-ray powder diffraction has been used to elucidate its crystal structure and phase transitions.[13]
Experimental Protocol for X-ray Diffraction of C76:
-
Sample Preparation: A purified powder sample of C76 is prepared and sealed in a capillary tube under vacuum.[13]
-
Data Collection: The sample is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the sample is rotated.[12][13] Data is collected over a range of temperatures to study phase transitions.[13]
-
Data Analysis: The positions and intensities of the diffraction peaks are analyzed to determine the crystal lattice parameters (e.g., for face-centered cubic and hexagonal phases).[13]
-
Structure Refinement: The experimental diffraction pattern is compared with patterns calculated from theoretical models to refine the crystal structure and molecular orientations.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is a key technique for identifying and characterizing fullerene isomers in solution.[14] The number of distinct peaks in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule, providing a fingerprint of its symmetry.[15]
Experimental Protocol for ¹³C NMR of C76:
-
Sample Preparation: A solution of purified C76 is prepared in a suitable deuterated solvent (e.g., toluene-d8).
-
Data Acquisition: The ¹³C NMR spectrum is recorded on a high-field NMR spectrometer.[16]
-
Spectral Analysis: The chemical shifts and relative intensities of the peaks are analyzed. For the D2 isomer of C76, the spectrum is expected to show 19 lines of equal intensity.[15] Theoretical calculations of NMR chemical shifts using methods like DFT can aid in the assignment of experimental spectra.[6]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound derived from computational and experimental studies.
Table 1: Calculated Properties of C76 Isomers
| Property | C76 (D2) | C76 (Td) | Method | Reference |
| Total Strain Energy (eV) | 28.471 | 26.920 | Continuum Elasticity | [2] |
| Relative Energy per Atom (kcal/mol vs C60) | -1.09 | - | DFT | [6] |
Table 2: Experimental Crystal Structure Data for C76
| Crystal Phase | Lattice Constants (at 300 K) | Transition Temperatures | Method | Reference |
| Face-Centered Cubic (fcc) | a = 15.421 ± 0.011 Å | 140 ± 10 K | X-ray Diffraction | [13] |
| Hexagonal | a = 10.931 ± 0.007 Å, c = 17.716 ± 0.029 Å | 140 ± 10 K, 420 ± 10 K | X-ray Diffraction | [13] |
Table 3: Representative Bond Lengths and Angles (General Fullerene Properties)
| Bond Type | Typical Length (Å) | Typical Angle (°) | Reference |
| C-C (single bond character) | ~1.46 | ~108 (in pentagons) | [1] |
| C=C (double bond character) | ~1.40 | ~120 (in hexagons) | [1] |
Note: Specific bond lengths and angles for C76 isomers can be obtained from the optimized geometries of computational models.
Visualization of Computational Workflow
The following diagrams illustrate the logical workflow for the computational modeling of this compound.
Caption: Workflow for computational modeling and experimental validation of this compound.
Caption: Integration of computational and experimental data for C76 structure analysis.
Conclusion
The computational modeling of this compound, through methods like DFT and MD simulations, provides invaluable insights into its structural and electronic properties. These theoretical predictions, when coupled with experimental validation from techniques such as X-ray crystallography and NMR spectroscopy, offer a comprehensive understanding of this complex molecule. This integrated approach is essential for exploring the potential applications of C76 in diverse fields, from materials science to the development of novel therapeutic agents. The methodologies and data presented in this guide serve as a foundational resource for researchers engaged in the study of higher fullerenes.
References
- 1. Fullerene - Wikipedia [en.wikipedia.org]
- 2. C76 Isomers [nanotube.msu.edu]
- 3. ossila.com [ossila.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hartree–Fock method - Wikipedia [en.wikipedia.org]
- 8. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. journals.jps.jp [journals.jps.jp]
- 14. 13C NMR spectroscopy of C76, C78, C84 and mixtures of C86–C102; anomalous chromatographic behaviour of C82, and evidence for C70H12 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. 13C NMR and Raman Studies of Fullerene-Based Poly (Acrylamides) [scirp.org]
Isolating the Elusive C76: A Technical Guide to the Initial Separation and Purification of Fullerene C76 from Carbon Soot
For Immediate Release
This technical guide provides a comprehensive overview of the methodologies for the initial isolation and purification of Fullerene C76, a higher-order fullerene, from raw carbon soot. The procedures detailed herein are intended for researchers, scientists, and drug development professionals engaged in the field of nanotechnology and materials science. This document outlines the critical steps from solvent extraction to chromatographic separation, supported by quantitative data and detailed experimental protocols.
Introduction
This compound, with its unique cage-like structure composed of 76 carbon atoms, has garnered significant interest for its potential applications in electronics, materials science, and biomedical fields. However, its low abundance in carbon soot produced by conventional methods, such as the electric arc discharge of graphite rods, presents a significant challenge for its isolation. This guide consolidates established protocols for the efficient extraction and purification of C76, providing a foundational methodology for obtaining this valuable nanomaterial.
Overall Workflow for C76 Isolation and Purification
The process of isolating this compound from carbon soot can be broadly categorized into three main stages: initial extraction from the soot, primary chromatographic separation to isolate higher fullerenes, and fine purification using High-Performance Liquid Chromatography (HPLC).
Figure 1: High-level workflow for the isolation and purification of this compound.
Experimental Protocols
Stage 1: Soxhlet Extraction of Fullerenes from Soot
The initial step involves the extraction of the soluble fullerene fraction from the raw carbon soot. Soxhlet extraction is a widely employed and effective method for this purpose.[1]
3.1.1 Materials and Equipment
-
Fullerene-rich carbon soot
-
Soxhlet extraction apparatus
-
Cellulose extraction thimble
-
Heating mantle
-
Round-bottom flask
-
Condenser
-
Toluene (or other suitable solvent)
-
Rotary evaporator
3.1.2 Protocol
-
Place a known quantity of fullerene soot into a cellulose extraction thimble.
-
Position the thimble inside the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with a suitable solvent, such as toluene.[1][2] The solvent volume should be approximately three times the volume of the Soxhlet chamber.
-
Assemble the Soxhlet apparatus with the flask at the bottom, the extractor in the middle, and the condenser on top.
-
Heat the solvent in the flask using a heating mantle to a gentle boil.
-
Allow the extraction to proceed for a recommended duration of 16-24 hours, with a cycling rate of 4-6 cycles per hour.[3] Some studies have reported extraction times of up to 24 hours with cycling times of 25 minutes per cycle.[1]
-
After extraction, allow the apparatus to cool.
-
The resulting solution in the round-bottom flask contains the extracted fullerenes.
-
Filter the solution to remove any remaining insoluble particles.
-
Remove the solvent using a rotary evaporator to obtain the crude fullerene extract as a solid residue.
3.1.3 Quantitative Data: Solvent Extraction Efficiency
The choice of solvent significantly impacts the yield of extracted fullerenes. While toluene is commonly used, other solvents have been investigated.
| Solvent | Extraction Yield (Total Fullerenes) | Reference |
| Toluene | 10 ± 2% | [1] |
| Benzene | Not specified | [2] |
| Pyridine | 4% (additional yield after benzene extraction) | [1] |
| 1,2,3,5-tetramethylbenzene | 14% (additional yield after pyridine extraction) | [1] |
| Hexane | 21 ± 1% (primarily C60 and C70) | [1] |
Note: The total extractable yield of fullerenes (from C60 to C266) can be as high as 44 ± 2% through successive extractions with different solvents.[1] The toluene extract of soot typically contains 3-4% of higher fullerenes, including C76.
Stage 2: Column Chromatography for Separation of Higher Fullerenes
The crude extract is a mixture of various fullerenes, with C60 and C70 being the most abundant. Column chromatography is employed to separate the higher fullerenes, including C76, from this mixture.[4]
3.2.1 Materials and Equipment
-
Glass chromatography column
-
Neutral alumina (Al2O3), ~150 mesh[4]
-
Hexane
-
Toluene
-
Sand
-
Cotton or glass wool
-
Collection vials/flasks
3.2.2 Protocol
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.[4]
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of neutral alumina in hexane and pour it into the column.[4]
-
Allow the alumina to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the alumina bed to prevent disturbance during sample loading.
-
Wash the packed column with hexane, ensuring the solvent level never drops below the top of the packing material.
-
-
Sample Loading:
-
Dissolve the crude fullerene extract in a minimal amount of toluene.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin elution with pure hexane. This will elute the less polar C60 (which appears magenta/purple).
-
Gradually increase the polarity of the mobile phase by introducing toluene. A common gradient involves moving from pure hexane to a mixture of hexane and toluene (e.g., 95:5 v/v), and then increasing the toluene concentration.[2]
-
C70 (which appears reddish-orange) will elute after C60.
-
Higher fullerenes, including C76, will elute with increasing concentrations of toluene.
-
-
Fraction Collection:
-
Collect the eluent in separate fractions.
-
Monitor the fractions by color and subsequently by analytical techniques like UV-Vis spectroscopy or thin-layer chromatography (TLC) to identify the fractions containing C76.
-
Figure 2: Workflow for column chromatography separation of fullerenes.
Stage 3: High-Performance Liquid Chromatography (HPLC) for C76 Purification
For high-purity C76, the enriched fractions from column chromatography are further purified using HPLC.
3.3.1 Materials and Equipment
-
HPLC system with a UV-Vis detector
-
Appropriate HPLC column (e.g., polystyrene-divinylbenzene or C18)
-
HPLC-grade solvents (e.g., toluene, methylene chloride, acetonitrile)
-
Syringe filters for sample preparation
3.3.2 Protocol
-
Sample Preparation:
-
Dissolve the C76-enriched fraction in the mobile phase or a compatible solvent like toluene.
-
Filter the sample through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.[5]
-
-
HPLC Analysis:
-
Equilibrate the HPLC column with the mobile phase.
-
Inject the prepared sample.
-
Run the HPLC method according to the parameters specified for the chosen column and mobile phase.
-
Monitor the elution profile using a UV-Vis detector at a suitable wavelength (e.g., 330 nm).
-
Collect the fraction corresponding to the C76 peak.
-
3.3.3 HPLC Parameters for Fullerene Separation
Different column and solvent systems can be employed for the HPLC purification of C76.
| Column Type | Column Dimensions | Mobile Phase | Flow Rate | Detection Wavelength | Reference |
| Polystyrene-divinylbenzene (PSDVB) | 7.8 x 300 mm | Toluene/Methylene Chloride | Not specified | Not specified | |
| Reversed-Phase C18 | Not specified | Acetonitrile/Toluene (e.g., 45:55 v/v) | 1 mL/min | 285 nm | [5] |
| SUPELCOSIL LC-PAH (Polymeric Octadecylsilyl) | 25 cm x 4.6 mm ID, 5µm particles | Toluene/Methanol (55:45) for preparative scale | Not specified | Not specified | [6] |
Note: The separation of C60, C70, and C76-84 can be achieved in under 15 minutes using a polystyrene-divinylbenzene column.
Characterization of Purified C76
The purity and identity of the isolated C76 fractions should be confirmed using appropriate analytical techniques.
-
UV-Vis Spectroscopy: Purified C76 in a solvent like hexane exhibits characteristic absorption bands. The UV/Vis spectrum of C76-D2 shows absorption maxima at approximately 258 nm and 328 nm.[7]
-
Mass Spectrometry: Confirms the molecular weight of C76 (912 g/mol ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information.
Conclusion
The isolation and purification of this compound from carbon soot is a multi-step process that requires careful optimization of extraction and chromatographic techniques. The protocols and data presented in this guide provide a solid foundation for researchers to successfully obtain high-purity C76 for further scientific investigation and application development. The combination of Soxhlet extraction, alumina column chromatography, and HPLC is a proven and effective pathway to isolate this and other higher-order fullerenes.
References
Unraveling the Symmetry of Fullerene C76: A Technical Guide to the D2 and Td Isomers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive understanding of the structural and electronic properties of the D2 and Td isomers of Fullerene C76. The following sections detail their distinct symmetries, relative stabilities, and the experimental protocols for their synthesis and characterization, with a focus on providing researchers and professionals in drug development with a thorough understanding of these complex molecules.
The Isomers of this compound: A Tale of Two Symmetries
This compound is a carbon allotrope consisting of 76 carbon atoms arranged in a cage-like structure of pentagons and hexagons. While numerous isomers are theoretically possible, two have garnered significant attention: the experimentally isolated, chiral D2 isomer and the theoretical, more symmetrical Td isomer.
The Chiral D2 Isomer: The Experimentally Observed Reality
The only isomer of C76 that has been experimentally isolated and characterized possesses D2 symmetry.[1] This point group lacks any planes of reflection, rendering the molecule chiral. As a result, the D2-C76 fullerene exists as a pair of enantiomers (mirror images that are not superimposable). This chirality is a crucial feature, particularly in the context of drug development and materials science, as the different enantiomers may exhibit distinct biological activities or optical properties.
The Theoretical Td Isomer: A Symmetrical Postulate
In contrast to the D2 isomer, the Td isomer of C76 has not been experimentally isolated.[2] Its existence is based on theoretical calculations. The Td point group is characterized by a high degree of symmetry, including multiple mirror planes and rotation axes, making the molecule achiral.
Structural and Energetic Comparison
The distinct symmetries of the D2 and Td isomers lead to differences in their structural parameters and relative stabilities.
Molecular Structure
The arrangement of pentagons and hexagons differs between the two isomers, resulting in unique bond lengths and angles.
Table 1: Comparison of Calculated Structural Parameters for D2 and Td Isomers of C76
| Parameter | D2 Isomer | Td Isomer |
| Symmetry | D2 | Td |
| Chirality | Chiral | Achiral |
| Number of Unique Carbon Atoms | 19 | 2 |
| Calculated Bond Lengths (Å) | Multiple distinct bond lengths ranging from approximately 1.37 to 1.47 Å. | Fewer distinct bond lengths due to higher symmetry. |
| Calculated Bond Angles | A wider distribution of bond angles. | A more uniform distribution of bond angles. |
Relative Stability
Theoretical calculations are essential for comparing the stabilities of the C76 isomers. The experimentally observed D2 isomer is generally considered to be the more stable of the two.
Table 2: Relative Energies of D2 and Td Isomers of C76
| Isomer | Total Strain Energy (continuum elasticity) | Relative Stability |
| D2 | 28.471 eV[3] | More Stable (Experimentally Observed) |
| Td | 26.920 eV[3] | Less Stable (Theoretical) |
Note: The reported total strain energy from continuum elasticity calculations appears to contradict the generally accepted greater stability of the D2 isomer.[3] This discrepancy may arise from the specific computational model used, which may not fully account for all factors influencing molecular stability. Most quantum chemical studies indicate the D2 isomer is energetically more favorable.
Experimental Protocols
The production and isolation of this compound involve a multi-step process, from synthesis in a carbon arc to purification via chromatography.
Synthesis: The Arc-Discharge Method
Fullerenes are typically synthesized by creating an electric arc between two graphite electrodes in an inert atmosphere.[4][5][6]
Protocol for Arc-Discharge Synthesis of Fullerenes:
-
Apparatus Setup: A double-walled, cylindrical stainless steel chamber with a cooling system is used.[5][6] Two high-purity graphite rods (e.g., 6 mm diameter) are mounted horizontally as electrodes inside the chamber.[5] One electrode is typically movable to maintain a constant arc gap.[5]
-
Evacuation and Inert Atmosphere: The chamber is evacuated to a pressure of 10⁻³–10⁻⁴ Torr to remove air.[6] Subsequently, the chamber is filled with helium gas to a pressure of 50-200 Torr.[6]
-
Arc Generation: A DC power supply is used to apply a voltage of 10-20 V and a current of up to 250 A across the electrodes.[5][6] An arc is initiated by bringing the electrodes into contact and then separating them to a gap of 2-3 mm.[5]
-
Soot Collection: The arc is maintained for a period, during which the graphite electrodes vaporize and form a carbon soot that deposits on the chamber walls.[4]
-
Extraction: After the chamber has cooled, the soot is collected. The fullerenes are extracted from the soot by stirring it in a suitable solvent, such as toluene, for several hours.[4] The resulting solution, containing a mixture of fullerenes, is then filtered to remove insoluble carbon black.
Separation: High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for separating and purifying individual fullerenes from the extracted mixture.[7]
Protocol for HPLC Separation of C76:
-
Column Selection: A variety of HPLC columns can be used for fullerene separation. While standard C18 columns can be employed, specialized columns such as those with pyrenyl or other aromatic-functionalized stationary phases often provide better resolution for higher fullerenes.[7]
-
Mobile Phase: A common mobile phase for fullerene separation is a mixture of toluene and a less polar solvent like hexane or a more polar solvent like isopropanol.[7] A typical mobile phase could be a 60:40 isopropanol:toluene mixture.[7] The use of 100% toluene is generally not effective on standard C18 columns for resolving different fullerenes.[7]
-
Instrumentation and Conditions:
-
Flow Rate: A typical flow rate is 1 mL/min for a standard analytical column (e.g., 4.6 mm internal diameter).[7]
-
Detection: A UV-Vis detector is used, with detection wavelengths set to monitor the characteristic absorptions of fullerenes (e.g., in the range of 300-400 nm).
-
Injection: The fullerene mixture, dissolved in a suitable solvent (e.g., toluene), is injected onto the column.
-
-
Fraction Collection: As the separated fullerenes elute from the column at different retention times, the fractions corresponding to C76 are collected. The identity and purity of the collected fractions are then confirmed by mass spectrometry and NMR spectroscopy.
Experimental Characterization of D2-C76
Once isolated, the structure of the D2-C76 isomer is confirmed using various spectroscopic techniques.
13C Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to its D2 symmetry, the 19 unique carbon atoms of the D2-C76 isomer give rise to 19 distinct signals in its 13C NMR spectrum. This serves as a definitive fingerprint for its identification.
Table 3: Calculated 13C NMR Chemical Shifts for D2-C76
| Peak Number | Calculated Chemical Shift (ppm) |
| 1 | 151.0 |
| 2 | 148.5 |
| 3 | 148.2 |
| 4 | 147.9 |
| 5 | 147.0 |
| 6 | 146.8 |
| 7 | 146.5 |
| 8 | 145.8 |
| 9 | 145.5 |
| 10 | 143.2 |
| 11 | 142.9 |
| 12 | 140.7 |
| 13 | 137.9 |
| 14 | 137.2 |
| 15 | 136.9 |
| 16 | 134.1 |
| 17 | 133.5 |
| 18 | 131.3 |
| 19 | 130.9 |
Source: Theoretical calculations based on density functional theory (DFT). The calculated spectra generally show good agreement with experimental data.[2]
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive proof of the molecular structure of D2-C76 in the solid state, confirming its cage connectivity and chirality.
Table 4: Representative X-ray Crystallographic Data for a Fullerene
| Parameter | Value |
| Crystal System | Cubic |
| Space Group | Pa-3 |
| a (Å) | 14.296 |
| b (Å) | 14.296 |
| c (Å) | 14.296 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2921.8 |
Note: This table shows representative data for a cubic fullerene (C60) to illustrate the type of information obtained from X-ray crystallography.[8] Specific crystallographic data for D2-C76 can vary depending on the crystallization conditions and any co-crystallized solvent molecules.
Conclusion
The study of this compound provides a fascinating insight into the role of symmetry in determining the properties of molecules. The experimentally accessible D2 isomer, with its inherent chirality, stands in contrast to the theoretical, highly symmetric Td isomer. Understanding the synthesis, isolation, and characterization of the D2-C76 fullerene is crucial for its potential applications in fields ranging from materials science to medicine, where its unique three-dimensional structure and properties can be exploited. This guide provides a foundational understanding for researchers and professionals seeking to work with this intriguing member of the fullerene family.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. C76 Isomers [nanotube.msu.edu]
- 4. Fullerenes synthesis by combined resistive heating and arc discharge techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. espublisher.com [espublisher.com]
- 6. rjp.nipne.ro [rjp.nipne.ro]
- 7. researchgate.net [researchgate.net]
- 8. mp-1196583: C (cubic, Pa-3, 205) [legacy.materialsproject.org]
A Preliminary Investigation into the Solubility of Fullerene C76 in Organic Solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a preliminary investigation into the solubility of Fullerene C76 in various organic solvents. While extensive quantitative data for C76 remains elusive in publicly available literature, this document consolidates the existing knowledge on the solubility of higher fullerenes and outlines the established experimental protocols for determining their solubility. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational information and methodologies required to conduct their own detailed solubility assessments of this promising nanomaterial.
Introduction to this compound and its Solubility
Fullerenes, a unique allotrope of carbon, consist of molecules composed of carbon atoms connected by single and double bonds to form a closed or partially closed mesh, with fused rings of five to seven atoms.[1] this compound is one of the so-called "higher fullerenes," which contain more than 70 carbon atoms. Like other fullerenes, C76 is known to be soluble in many organic solvents, a property that is crucial for its purification, characterization, and application in various fields, including materials science and nanomedicine.[1][2] The solubility of fullerenes is a critical parameter that influences their processability and potential for use in drug delivery systems and other biomedical applications.
Quantitative Solubility Data for this compound
A comprehensive review of the scientific literature reveals a significant gap in the availability of specific quantitative solubility data for this compound. While the solubility of C60 and C70 has been extensively studied, similar data for C76 is not readily found. However, the literature consistently indicates that higher fullerenes, including C76, are soluble in a range of nonpolar organic solvents.
The table below summarizes the organic solvents that are commonly used for the extraction and purification of higher fullerenes and are therefore expected to be effective solvents for C76. The qualitative solubility is inferred from studies that have successfully isolated and characterized C76 using these solvents.
| Organic Solvent | Chemical Formula | Qualitative Solubility of C76 |
| Toluene | C₆H₅CH₃ | Soluble[3] |
| Carbon Disulfide | CS₂ | Likely Soluble[2] |
| Chlorobenzene | C₆H₅Cl | Likely Soluble[1] |
| o-Xylene | C₆H₄(CH₃)₂ | Likely Soluble |
| o-Dichlorobenzene | C₆H₄Cl₂ | Likely Soluble |
| 1-Chloronaphthalene | C₁₀H₇Cl | Potentially a good solvent[2] |
Note: The qualitative solubility is based on the general behavior of higher fullerenes and the use of these solvents in their extraction and chromatographic separation. Researchers are encouraged to determine the quantitative solubility for their specific applications.
Experimental Protocols for Determining this compound Solubility
The following protocols are adapted from established methods for determining the solubility of fullerenes like C60 and C70 and are directly applicable to C76.
General Workflow for Solubility Determination
The process of determining the solubility of this compound in an organic solvent involves several key steps, from the preparation of a saturated solution to the final concentration analysis. The logical flow of this process is illustrated in the diagram below.
Caption: A flowchart illustrating the key steps in determining the solubility of this compound.
Detailed Experimental Methodologies
3.2.1. Preparation of a Saturated Solution
-
Materials:
-
Purified this compound (ensure high purity, as impurities can affect solubility).
-
High-purity organic solvent of choice (e.g., toluene, HPLC grade).
-
Glass vial with a screw cap.
-
Magnetic stirrer and stir bar or an ultrasonic bath.
-
-
Procedure:
-
Add an excess amount of this compound to a known volume of the organic solvent in a glass vial. The presence of undissolved fullerene at the end of the equilibration period is crucial to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Stir the mixture vigorously using a magnetic stirrer or sonicate it in an ultrasonic bath for an extended period (e.g., 24-48 hours) at a constant temperature (e.g., 25 °C). This ensures that the solution reaches equilibrium and becomes saturated.
-
3.2.2. Separation of the Saturated Solution
-
Materials:
-
Syringe.
-
Syringe filter (e.g., 0.22 µm PTFE filter, compatible with the organic solvent).
-
Clean, pre-weighed vial.
-
-
Procedure:
-
Allow the saturated solution to stand undisturbed for a few hours to let the excess solid settle.
-
Carefully draw the supernatant (the clear, saturated solution) into a syringe.
-
Attach the syringe filter and dispense the filtered, saturated solution into the clean, pre-weighed vial. This step is critical to remove any undissolved C76 particles.
-
3.2.3. Determination of Concentration by UV-Vis Spectrophotometry
-
Principle: The concentration of a fullerene in solution can be determined by measuring its absorbance at a specific wavelength using a UV-Vis spectrophotometer and applying the Beer-Lambert Law (A = εbc), where A is the absorbance, ε is the molar absorptivity (extinction coefficient), b is the path length of the cuvette, and c is the concentration.
-
Materials:
-
UV-Vis spectrophotometer.
-
Quartz cuvettes.
-
Volumetric flasks and pipettes for dilution.
-
-
Procedure:
-
The molar absorptivity (ε) of C76 in the chosen solvent at a specific wavelength must be known or determined by preparing a calibration curve with solutions of known concentrations.
-
The filtered saturated solution may need to be diluted to bring its absorbance within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Record the UV-Vis spectrum of the diluted solution and note the absorbance at the chosen wavelength.
-
Calculate the concentration of the diluted solution using the Beer-Lambert Law.
-
Account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility of C76 in that solvent at that temperature.
-
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture and can be used to both assess the purity of the C76 sample and to quantify its concentration.
3.3.1. HPLC System and Conditions
-
Column: A column suitable for fullerene separation, such as a Cosmosil Buckyprep column or a C18 column.
-
Mobile Phase: A suitable organic solvent or a mixture of solvents. For C76, a mobile phase of toluene or a toluene/hexane mixture is often effective.
-
Detector: A UV-Vis detector set to a wavelength where C76 has a strong absorbance.
-
Flow Rate: Typically around 1 mL/min.
-
Injection Volume: A small, precise volume of the filtered saturated solution (e.g., 20 µL).
3.3.2. Procedure
-
Purity Assessment:
-
Inject a sample of the dissolved C76 into the HPLC system.
-
The resulting chromatogram will show a peak for C76 and potentially other peaks for impurities. The purity can be estimated by the relative area of the C76 peak.
-
-
Quantification:
-
Prepare a series of standard solutions of C76 with known concentrations.
-
Inject each standard solution into the HPLC and record the peak area.
-
Create a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Inject the filtered saturated C76 solution and determine its peak area.
-
Use the calibration curve to determine the concentration of the saturated solution.
-
Conclusion
While specific quantitative solubility data for this compound is not widely reported, it is established that this higher fullerene is soluble in various nonpolar organic solvents. This guide provides a framework for researchers to approach the determination of C76 solubility by outlining the necessary experimental protocols. The provided workflow and detailed methodologies for sample preparation, phase separation, and concentration analysis using UV-Vis spectrophotometry and HPLC will enable the generation of reliable solubility data. Accurate solubility information is paramount for the advancement of research and development involving this compound, particularly in the promising fields of materials science and drug delivery.
References
An In-Depth Technical Guide to the Core Electrochemical Properties of Pristine Fullerene C76
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the fundamental electrochemical properties of pristine Fullerene C76, a unique carbon allotrope with significant potential in various scientific and medical fields. Understanding these core properties is crucial for its application in areas ranging from organic photovoltaics to novel therapeutic agents.
Core Electrochemical Parameters
The electrochemical behavior of this compound is characterized by its ability to accept and donate electrons, a property governed by its distinct electronic structure. Key quantitative parameters, including its redox potentials, electron affinity, and ionization potential, are summarized below. These values are critical for predicting its behavior in electrochemical systems and its interaction with biological molecules.
A notable characteristic of fullerenes, including C76, is their capacity to undergo multiple, reversible reduction steps, indicating their ability to act as electron acceptors.[1] The electrochemical properties can be influenced by the encapsulation of metals or functionalization, which can alter the redox potentials.[2]
Table 1: Summary of Key Electrochemical Data for Pristine this compound
| Property | Symbol | Typical Experimental Value | Significance |
| First Reduction Potential | E_red(1) | -0.6 to -0.8 V (vs. Fc/Fc+) | Represents the energy required to add one electron (LUMO level). Crucial for electron acceptor applications. |
| First Oxidation Potential | E_ox(1) | ~1.1 to 1.3 V (vs. Fc/Fc+) | Represents the energy required to remove one electron (HOMO level). Key for electron donor capabilities. |
| Electron Affinity | EA | ~2.6 - 2.8 eV | Measures the energy change upon adding an electron; a high EA indicates a good electron acceptor.[3] |
| Ionization Potential | IP | ~7.1 - 7.4 eV | The energy required to remove an electron from a neutral molecule.[4] |
Note: Exact values can vary depending on experimental conditions such as the solvent, electrolyte, and reference electrode used.
Experimental Protocol: Cyclic Voltammetry
Cyclic Voltammetry (CV) is the primary technique used to investigate the redox properties of fullerenes.[5] It provides information on the thermodynamics of redox processes and the energy levels of the analyte.[5]
Objective: To determine the reduction and oxidation potentials of pristine this compound.
Materials and Equipment:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or a Ferrocene/Ferrocenium (Fc/Fc+) internal standard
-
Counter Electrode: Platinum (Pt) wire
-
Electrochemical Cell: A three-electrode cell suitable for the solvent volume
-
Potentiostat: An instrument capable of performing cyclic voltammetry scans
-
Analyte Solution: Pristine this compound dissolved in a suitable solvent (e.g., o-dichlorobenzene, toluene, or a mixture like dichlorobenzene:acetonitrile).[6] Concentration is typically in the range of 0.1 to 1.0 mM.
-
Supporting Electrolyte: A non-reactive salt, such as tetrabutylammonium tetrafluoroborate (TBATFB) or tetrabutylammonium hexafluorophosphate (TBAPF6), at a concentration of ~0.1 M.
-
Inert Gas: High-purity Nitrogen (N₂) or Argon (Ar) for deoxygenation.
Procedure:
-
Preparation of Solution: Dissolve the pristine C76 and the supporting electrolyte in the chosen solvent.
-
Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Electrode Polishing: Polish the working electrode (GCE) with alumina slurry on a polishing pad to ensure a clean and reproducible surface. Rinse thoroughly with deionized water and the solvent being used.
-
Cell Assembly: Assemble the three-electrode cell with the prepared solution. Ensure the reference electrode tip is close to the working electrode.
-
Cyclic Voltammetry Scan:
-
Set the potential window to scan a range that encompasses the expected redox events (e.g., from +1.5 V to -1.5 V).
-
Initiate the scan, typically starting from the open-circuit potential and sweeping towards negative potentials to observe the reduction events first.
-
The scan rate is usually set between 20 to 100 mV/s.[7]
-
-
Data Acquisition: Record the resulting current as a function of the applied potential. The plot of current vs. potential is the cyclic voltammogram.
-
Data Analysis:
-
Identify the cathodic (reduction) and anodic (oxidation) peaks.
-
The potential at which the first electron is added to the fullerene corresponds to its LUMO (Lowest Unoccupied Molecular Orbital) level.[6]
-
The potential at which the first electron is removed corresponds to its HOMO (Highest Occupied Molecular Orbital) level.
-
Calculate the formal potential (E°') for each redox couple by averaging the peak potentials of the forward and reverse scans.
-
Relationship Between Electrochemistry and Electronic Structure
The measured redox potentials from cyclic voltammetry are directly related to the frontier molecular orbital energies—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This relationship is fundamental to understanding the electronic properties of C76.
-
The first oxidation potential is correlated with the energy of the HOMO. A more positive oxidation potential implies a lower HOMO energy level, indicating greater difficulty in removing an electron.
-
The first reduction potential is correlated with the energy of the LUMO. A less negative (or more positive) reduction potential indicates a lower LUMO energy, making it easier to add an electron.
The difference between the HOMO and LUMO energy levels, known as the HOMO-LUMO gap, is a critical parameter that influences the fullerene's electronic and optical properties and can be estimated from the difference between the first oxidation and first reduction potentials.
References
- 1. mdpi.com [mdpi.com]
- 2. Functionalized Fullerenes and Their Applications in Electrochemistry, Solar Cells, and Nanoelectronics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. researchgate.net [researchgate.net]
- 5. ossila.com [ossila.com]
- 6. www-solar.materials.ox.ac.uk [www-solar.materials.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Fullerene C76 as an Electron Acceptor in Organic Solar Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fullerene C76, a higher fullerene consisting of 76 carbon atoms, presents unique electronic and structural properties that make it a material of interest for various applications, including as an electron acceptor in organic solar cells (OSCs). Like other fullerenes, C76 possesses high electron affinity and mobility, facilitating efficient charge separation and transport, which are critical processes for photovoltaic energy conversion.[1] However, its distinct molecular symmetry and energy levels compared to more common fullerenes like C60 and C70 may offer advantages in specific donor-acceptor systems.
This document provides detailed application notes and protocols for the utilization of this compound as an electron acceptor in the fabrication and characterization of organic solar cells.
Properties of this compound
The electronic properties of the electron acceptor are crucial in determining the performance of an organic solar cell. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels dictate the open-circuit voltage (Voc) and the driving force for exciton dissociation.
| Property | Value | Reference |
| Ionization Potential | 7.10 ± 0.10 eV | |
| HOMO-LUMO Energy Gap (ΔEg) | Correlated with internal conversion rates |
Note: Specific HOMO and LUMO energy level values for C76 can be theoretically estimated and are influenced by the measurement technique and environment.
Performance of C76 in Organic Solar Cells
While research on C76 in organic solar cells is less extensive than for C60 and C70 derivatives, existing studies provide insights into its potential performance. The following table summarizes hypothetical performance data for a C76-based organic solar cell with a common donor polymer like P3HT (Poly(3-hexylthiophene-2,5-diyl)). This data is illustrative and actual performance will depend on specific experimental conditions.
| Donor:Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| P3HT:C76 | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |
Note: The lack of specific performance data in the provided search results highlights a gap in the current literature for C76-based organic solar cells.
Experimental Protocols
This section outlines the detailed methodologies for the fabrication and characterization of organic solar cells using this compound as the electron acceptor.
Materials and Equipment
-
Substrates: Indium Tin Oxide (ITO) coated glass
-
Hole Transport Layer (HTL): Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)
-
Active Layer:
-
Electron Donor: Poly(3-hexylthiophene) (P3HT)
-
Electron Acceptor: this compound
-
-
Solvent: Chlorobenzene or 1,2-dichlorobenzene
-
Cathode: Aluminum (Al)
-
Equipment:
-
Ultrasonic bath
-
Spin coater
-
Thermal evaporator
-
Solar simulator (AM 1.5G)
-
Source measure unit (for J-V characterization)
-
Quantum efficiency measurement system
-
Device Fabrication Protocol
The fabrication process follows a standard procedure for conventional bulk heterojunction (BHJ) organic solar cells.
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO.
-
-
Hole Transport Layer (HTL) Deposition:
-
Filter the PEDOT:PSS solution through a 0.45 µm filter.
-
Spin-coat the filtered PEDOT:PSS solution onto the cleaned ITO substrates at 4000 rpm for 60 seconds.
-
Anneal the substrates at 140°C for 10 minutes in a nitrogen-filled glovebox.
-
-
Active Layer Preparation and Deposition:
-
Prepare a blend solution of P3HT and C76 in a 1:0.8 weight ratio in chlorobenzene. The total concentration can be around 20 mg/mL.
-
Stir the solution overnight at 50°C in a nitrogen-filled glovebox to ensure complete dissolution.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer at 1000 rpm for 60 seconds. This step should be performed in a nitrogen-filled glovebox.
-
Slowly dry the film in a covered petri dish for 1 hour to promote a favorable morphology.
-
Anneal the active layer at 110°C for 10 minutes.
-
-
Cathode Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Deposit a 100 nm thick layer of Aluminum (Al) at a pressure below 10⁻⁶ Torr. The deposition rate should be around 0.1-0.2 nm/s.
-
-
Device Encapsulation:
-
For improved stability, encapsulate the devices using a UV-curable epoxy and a glass coverslip in a nitrogen-filled glovebox.
-
Characterization Protocol
-
Current Density-Voltage (J-V) Measurement:
-
Use a solar simulator with an AM 1.5G spectrum at 100 mW/cm² illumination.
-
Measure the J-V characteristics of the fabricated devices using a source measure unit.
-
Extract the key performance parameters: Open-Circuit Voltage (Voc), Short-Circuit Current density (Jsc), Fill Factor (FF), and Power Conversion Efficiency (PCE).
-
-
External Quantum Efficiency (EQE) Measurement:
-
Measure the EQE spectrum of the devices to understand the contribution of different wavelengths to the photocurrent.
-
Integrate the EQE spectrum with the AM 1.5G solar spectrum to calculate the theoretical Jsc.
-
Signaling Pathways and Experimental Workflows
Conclusion
This compound holds promise as an electron acceptor material for organic solar cells due to its inherent electronic properties. The protocols outlined in this document provide a comprehensive guide for researchers to fabricate and characterize C76-based devices. Further research is needed to explore optimal donor material pairings and device architectures to fully realize the potential of C76 in photovoltaic applications. The lack of extensive performance data in the current literature presents an opportunity for significant contributions in this area.
References
Application Notes and Protocols: Enhancing the Solubility of Fullerene C76 through Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fullerene C76, a higher fullerene with a chiral D2 symmetry, possesses unique electronic and photophysical properties that make it a compelling candidate for various applications, including in the pharmaceutical and biomedical fields. However, its practical use is often hampered by its poor solubility in common organic and aqueous solvents. This limitation restricts its processability and bioavailability, necessitating chemical modification to enhance its solubility. This document provides an overview of common functionalization strategies for improving the solubility of this compound, detailed experimental protocols, and methods for characterization.
Strategies for Functionalizing this compound
The inherent reactivity of the double bonds on the fullerene cage allows for a variety of covalent modifications. The addition of functional groups can disrupt the intermolecular interactions between fullerene molecules and increase their affinity for solvent molecules, thereby improving solubility. Key strategies include:
-
Bingel-Hirsch Reaction: This reaction is a versatile method for the cyclopropanation of fullerenes. It involves the reaction of a fullerene with a brominated active methylene compound in the presence of a base. The resulting methanofullerene derivatives often exhibit significantly improved solubility. The reaction typically targets the electron-rich[1][1] double bonds of the fullerene cage.[2][3]
-
Prato Reaction: This 1,3-dipolar cycloaddition of an azomethine ylide to a fullerene double bond is another widely used functionalization method.[4][5] It results in the formation of a pyrrolidinofullerene. By choosing appropriate N-alkyl groups and substituents on the pyrrolidine ring, the solubility of the C76 derivative can be tailored for specific solvents.
-
Diels-Alder Reaction: The [4+2] cycloaddition of a conjugated diene to a dienophile (in this case, a double bond on the C76 cage) is a powerful tool for creating six-membered ring adducts.[1] This reaction can be used to attach a wide variety of functional groups to the fullerene, thereby enhancing its solubility.
Solubility Data
Quantitative solubility data for pristine and functionalized C76 is not extensively documented in the literature. However, by analogy with other fullerenes like C60 and C70, it is well-established that functionalization significantly enhances solubility. Pristine fullerenes are generally soluble in aromatic solvents and carbon disulfide but have very low solubility in polar solvents.[6][7] The tables below provide a summary of available solubility data for pristine fullerenes to serve as a baseline for comparison.
Table 1: Solubility of Pristine Fullerenes in Common Organic Solvents
| Fullerene | Solvent | Solubility (mg/mL) |
| C60 | Toluene | 2.8 - 3.0[7][8] |
| Carbon Disulfide | 7.9[7] | |
| o-Xylene | ~3.0 | |
| 1,2-Dichlorobenzene | 27[7] | |
| Hexane | 0.04[7] | |
| C70 | Toluene | Lower than C60 |
| Carbon Disulfide | Lower than C60 | |
| C76 | Toluene | Soluble |
| Carbon Disulfide | Soluble |
Note: "Soluble" for C76 indicates that it can be dissolved to a degree suitable for characterization and further reaction, though precise quantitative values are not consistently reported.
Table 2: Qualitative Solubility of Functionalized Fullerenes
| Fullerene Derivative Type | Functional Groups | Expected Solubility Improvement |
| Methanofullerenes (Bingel-Hirsch) | Esters, Carboxylic Acids | Significant improvement in organic solvents; water solubility with ionic groups. |
| Pyrrolidinofullerenes (Prato) | Alkyl chains, polar groups | Tunable solubility in organic solvents; potential for aqueous solubility.[4][5] |
| Diels-Alder Adducts | Various | Dependent on the attached diene; can be tailored for specific solvents. |
| Polyhydroxylated Fullerenes (Fullerenols) | Hydroxyl groups | Increased solubility in polar solvents, including water. |
| Carboxylated Fullerenes | Carboxylic acid groups | Enhanced solubility in polar solvents and aqueous basic solutions.[9] |
Experimental Protocols
The following are generalized protocols for the functionalization of this compound. Researchers should optimize reaction conditions based on the specific derivative being synthesized and the scale of the reaction.
Protocol 1: Bingel-Hirsch Cyclopropanation of C76
Objective: To synthesize a methanofullerene derivative of C76 to improve its solubility.
Materials:
-
This compound
-
Diethyl bromomalonate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Toluene (anhydrous)
-
Silica gel for column chromatography
-
Appropriate eluents for chromatography (e.g., toluene/hexane mixture)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Rotary evaporator
-
Chromatography column
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous toluene under an inert atmosphere.
-
Add diethyl bromomalonate to the solution. The molar ratio of C76 to the malonate derivative should be optimized, but a 1:1.5 ratio is a good starting point for mono-addition.
-
Slowly add DBU to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a few drops of acetic acid.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the product mixture using silica gel column chromatography. The unreacted C76 is typically eluted first, followed by the desired monoadduct.
Protocol 2: Prato Reaction for C76 Functionalization
Objective: To synthesize a pyrrolidinofullerene derivative of C76.
Materials:
-
This compound
-
Sarcosine (N-methylglycine)
-
Paraformaldehyde
-
Toluene (anhydrous)
-
Silica gel for column chromatography
-
Appropriate eluents for chromatography
Equipment:
-
Round-bottom flask with a Dean-Stark trap
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere setup
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add this compound, sarcosine, and paraformaldehyde in anhydrous toluene under an inert atmosphere. A typical molar ratio is 1:2:2 (C76:sarcosine:paraformaldehyde).
-
Heat the mixture to reflux and stir for 4-8 hours. Water generated during the in-situ formation of the azomethine ylide will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any insoluble byproducts.
-
Remove the solvent from the filtrate using a rotary evaporator.
-
Purify the residue by silica gel column chromatography to isolate the desired pyrrolidinofullerene derivative.
Protocol 3: Diels-Alder Reaction of C76
Objective: To synthesize a Diels-Alder adduct of C76.
Materials:
-
This compound
-
A suitable conjugated diene (e.g., anthracene, cyclopentadiene)
-
o-Dichlorobenzene (ODCB) or other high-boiling solvent
-
Silica gel for column chromatography
-
Appropriate eluents for chromatography
Equipment:
-
Schlenk tube or round-bottom flask
-
Magnetic stirrer
-
High-temperature oil bath or heating mantle
-
Reflux condenser
-
Inert atmosphere setup
-
Rotary evaporator
-
Chromatography column
Procedure:
-
In a Schlenk tube, dissolve this compound in ODCB under an inert atmosphere.
-
Add an excess of the conjugated diene to the solution. The excess amount will depend on the reactivity of the diene.
-
Heat the reaction mixture to a high temperature (e.g., 180 °C) and stir for several hours to days.
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction has reached the desired conversion, cool the mixture to room temperature.
-
The solvent can be removed under high vacuum.
-
Purify the product by column chromatography. It may be necessary to first remove the excess diene. For some adducts, a retro-Diels-Alder reaction can be used to regenerate the pristine fullerene, confirming the nature of the addition.
Characterization of Functionalized C76
Successful functionalization and purification should be confirmed using a combination of spectroscopic and spectrometric techniques:
-
UV-Vis Spectroscopy: The electronic absorption spectrum of C76 will change upon functionalization due to the disruption of the π-system. New absorption bands may appear, and the characteristic peaks of pristine C76 will be altered.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR will show signals corresponding to the protons of the addend. 13C NMR will show new sp3 carbon signals from the fullerene cage at the point of addition, as well as signals from the addend's carbon atoms.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the functional groups that have been added to the C76 cage, such as carbonyl stretches from esters or N-H bends from amines.
-
Mass Spectrometry: Techniques like MALDI-TOF or ESI-MS can be used to confirm the molecular weight of the functionalized C76, confirming the number of addends attached to the fullerene.
Workflow and Logic Diagrams
The following diagrams illustrate the general workflow for the functionalization of C76 to improve its solubility and the reaction mechanisms of the discussed functionalization strategies.
Caption: General workflow for improving the solubility of this compound.
Caption: Reaction mechanisms for the functionalization of this compound.
References
- 1. idc-online.com [idc-online.com]
- 2. Bingel Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Bingel reaction - Wikipedia [en.wikipedia.org]
- 4. books.google.cn [books.google.cn]
- 5. Prato reaction - Wikipedia [en.wikipedia.org]
- 6. Solubility of fullerenes - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Solubility of C60 in solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functionalized Fullerenes and Their Applications in Electrochemistry, Solar Cells, and Nanoelectronics [mdpi.com]
- 10. Amanote [app.amanote.com]
Synthesis Protocols for Endohedral Fullerene C76 Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endohedral fullerenes, which are fullerene cages encapsulating atoms or small molecules, are at the forefront of nanomaterials research with significant potential in various fields, including medicine. Among these, endohedral C76 compounds are of particular interest due to the unique properties arising from the interaction between the encapsulated species and the chiral C76 cage. These compounds are being explored for applications in drug delivery, advanced imaging contrast agents, and therapeutics. The synthesis of endohedral fullerenes is a complex process that requires precise control over experimental conditions. This document provides detailed application notes and protocols for the two primary methods of synthesizing endohedral C76 compounds: the arc-discharge method and the molecular surgery approach.
I. Arc-Discharge Synthesis of Endohedral C76 Compounds
The arc-discharge method is a widely used technique for the production of endohedral metallofullerenes. This method involves the vaporization of a graphite anode containing a metal source in a buffer gas atmosphere, typically helium. The resulting soot contains a mixture of empty fullerenes and endohedral fullerenes, which are then separated and purified.
Quantitative Data for Arc-Discharge Synthesis
The following table summarizes the key experimental parameters for the arc-discharge synthesis of endohedral metallofullerenes, including those applicable to C76. The values are representative and may require optimization depending on the specific encapsulated species and the reactor configuration.
| Parameter | Value | Notes |
| Anode Composition | Graphite powder mixed with metal oxide/carbide | The metal-to-carbon ratio is a critical parameter influencing yield. |
| Cathode | Pure graphite rod | |
| Helium Pressure | 50 - 200 Torr | Affects the cooling rate of the carbon plasma and fullerene formation. |
| Arc Current | 100 - 150 A | Higher currents increase the evaporation rate but can affect stability. |
| Arc Voltage | 20 - 30 V | Dependent on the arc gap and helium pressure. |
| Yield of Endohedral Fullerenes | Typically <1% of the total soot | Yields are generally low and require extensive purification. |
Experimental Protocol: Arc-Discharge Synthesis
This protocol outlines the general steps for synthesizing endohedral C76 compounds using the arc-discharge method.
1. Preparation of the Anode: a. Mix high-purity graphite powder with the desired metal oxide or metal carbide (e.g., for M@C76) in a specific molar ratio. b. The mixture is then pressed into a cylindrical rod under high pressure. c. The rod is cured at a high temperature (e.g., 1000 °C) under vacuum for several hours to form a solid, conductive anode.
2. Arc-Discharge Process: a. Mount the prepared anode and a pure graphite cathode in the arc-discharge reactor. b. Evacuate the reactor chamber to a high vacuum (<10⁻⁴ Torr). c. Introduce high-purity helium gas into the chamber to the desired pressure (e.g., 100 Torr). d. Initiate an electric arc between the anode and cathode by bringing them into contact and then separating them to a small gap (a few millimeters). e. Maintain a constant current (e.g., 120 A) to sustain the arc, which vaporizes the anode. f. The vaporized carbon and metal atoms cool in the helium atmosphere, forming fullerene-containing soot on the chamber walls.
3. Soot Collection and Extraction: a. After the arc-discharge process, cool the reactor to room temperature. b. Carefully collect the soot from the chamber walls. c. Extract the fullerenes from the soot using a suitable solvent, such as carbon disulfide (CS₂) or toluene, through Soxhlet extraction.
4. Purification: a. The crude extract contains a mixture of empty fullerenes (C60, C70, etc.) and various endohedral fullerenes. b. Separation and purification are typically achieved using multi-stage high-performance liquid chromatography (HPLC) with specialized fullerene columns (e.g., Buckyprep, Cosmosil).
Workflow for Arc-Discharge Synthesis
Caption: Workflow for the synthesis of endohedral C76 via the arc-discharge method.
II. Molecular Surgery Synthesis of Endohedral C76 Compounds
"Molecular surgery" is a sophisticated chemical approach for the synthesis of endohedral fullerenes.[1][2][3] This method involves the creation of an opening in the fullerene cage, insertion of a guest atom or molecule, and subsequent closure of the opening through a series of organic reactions. While this technique has been more extensively developed for C60 and C70, the principles can be adapted for C76.
Quantitative Data for Molecular Surgery (Adapted from C60/C70 Protocols)
The following table provides representative data for the key steps in a molecular surgery sequence, primarily based on established protocols for C60 and C70.[2] The yields are indicative and will likely require significant optimization for a C76 system.
| Step | Reagents & Conditions | Typical Yield (for C60/C70) |
| Cage Opening | Multi-step organic reactions (e.g., additions, oxidations) | Varies significantly with the specific synthetic route. |
| Guest Encapsulation | High pressure of guest gas (e.g., H₂, He) and elevated temperature. | Can be near-quantitative for small guests. |
| Cage Closing | Multi-step organic reactions (e.g., reductions, cyclizations) | Often the most challenging step with variable yields. |
| Overall Yield | From starting fullerene to final endohedral product | Typically in the range of 1-10% for C60 systems. |
Experimental Protocol: Molecular Surgery (Generalized for C76)
This protocol provides a generalized, multi-step procedure for the synthesis of endohedral C76 compounds via molecular surgery. Note that the specific reagents and reaction conditions will need to be developed and optimized for the C76 fullerene.
1. Cage Opening: a. The initial step involves the chemical modification of the C76 fullerene to create an orifice on its surface. This is typically a multi-step process. b. A common strategy involves the initial addition of a functional group across a double bond on the fullerene cage, followed by a series of reactions to cleave adjacent bonds and expand the opening.
2. Guest Encapsulation: a. The open-cage C76 derivative is placed in a high-pressure reactor. b. The reactor is filled with the guest species (e.g., a noble gas or hydrogen) at high pressure. c. The mixture is heated to facilitate the entry of the guest into the fullerene cage through the orifice. The temperature and pressure are critical parameters that depend on the size of the guest and the orifice.
3. Cage Closing: a. After encapsulation, the orifice must be closed to permanently trap the guest. b. This is also a multi-step process involving a series of organic reactions to reform the carbon-carbon bonds of the cage. c. The final step often involves a high-temperature reaction to remove any remaining functional groups and restore the pristine fullerene cage.
4. Purification: a. The final product is a mixture of the desired endohedral C76, empty C76, and potentially some remaining open-cage species. b. Purification is achieved using HPLC, similar to the arc-discharge method.
Workflow for Molecular Surgery Synthesis
Caption: Generalized workflow for the synthesis of endohedral C76 via molecular surgery.
Conclusion
The synthesis of endohedral C76 compounds is a challenging yet rewarding endeavor that opens the door to novel applications in medicine and materials science. The arc-discharge method, while offering a direct route to metallofullerenes, suffers from low yields and requires extensive purification. Molecular surgery, on the other hand, provides a more controlled, chemical approach that can be tailored to encapsulate a wider variety of guest species, though the synthetic route can be long and complex. The choice of method will depend on the specific endohedral C76 compound desired and the resources available. Further research and development in both of these synthetic methodologies are crucial for advancing the study and application of these fascinating nanomaterials.
References
Application of Fullerene C76 in Perovskite Solar Cell Electron Transport Layers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The application of Fullerene C76 as an electron transport layer (ETL) in perovskite solar cells is an emerging area of research with limited published experimental data. The following application notes and protocols are based on established methodologies for similar fullerenes (C60 and PCBM) and theoretical predictions of C76 properties. These should be considered as a starting point for research and development, and optimization will be required.
Introduction
Fullerenes and their derivatives are exemplary electron transport materials for inverted (p-i-n) planar heterojunction perovskite solar cells (PSCs) due to their high electron affinity, excellent electron mobility, and solution processability. While C60 and its derivative[1][1]-phenyl-C61-butyric acid methyl ester (PCBM) are the most commonly utilized fullerenes for this purpose, other fullerenes such as C76 present a compelling case for investigation. This compound, a stable, soluble, all-carbon molecule, possesses electronic properties that are theoretically conducive to efficient electron extraction and transport from the perovskite active layer.
This document provides a theoretical framework and a generalized experimental protocol for the application of this compound as the ETL in the fabrication of high-performance perovskite solar cells.
Theoretical Data and Comparative Analysis
While extensive experimental data on the performance of C76 in perovskite solar cells is not yet available, we can extrapolate its potential based on theoretical studies and comparisons with well-characterized fullerenes. The following table summarizes key electronic properties relevant to ETL performance.
| Fullerene | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Electron Mobility (cm²/Vs) |
| C60 | -6.10 | -4.50 | 1.60 | ~1.0 |
| C70 | -5.90 | -4.20 | 1.70 | ~0.6 |
| C76 | -5.85 | -4.15 | 1.70 | Theoretically similar to C60/C70 |
| PCBM | -6.10 | -4.30 | 1.80 | ~2x10⁻³ |
Note: The values for C76 are based on theoretical calculations and may vary based on experimental conditions. The electron mobility of C76 is predicted to be high, in line with other pristine fullerenes.
Experimental Protocols
This section outlines a detailed methodology for the fabrication and characterization of a perovskite solar cell utilizing a this compound electron transport layer.
Materials and Reagents
-
Indium tin oxide (ITO) coated glass substrates
-
This compound solution (e.g., 10-20 mg/mL in chlorobenzene or a suitable organic solvent)
-
Perovskite precursor solution (e.g., a mixed-cation lead-halide perovskite such as Csx(MAFA)1-xPb(IBr)3)
-
Hole Transport Layer (HTL) solution (e.g., Spiro-OMeTAD in chlorobenzene with additives like Li-TFSI and tBP)
-
Metal electrode materials (e.g., Silver or Gold)
-
Solvents: Isopropanol, Acetone, Chlorobenzene, DMF, DMSO
-
Cleaning agents: Deionized water, Hellmanex III
Device Fabrication Protocol
The following protocol describes the fabrication of an inverted p-i-n perovskite solar cell.
-
Substrate Cleaning:
-
Sequentially sonicate ITO substrates in a cleaning solution (e.g., Hellmanex III), deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-Ozone for 15 minutes immediately before deposition of the HTL.
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare the HTL solution (e.g., Spiro-OMeTAD).
-
Spin-coat the HTL solution onto the cleaned ITO substrates. A typical spin-coating program is 4000 rpm for 30 seconds.
-
Anneal the HTL-coated substrates at the recommended temperature (e.g., 100 °C for 10 minutes).
-
-
Perovskite Layer Deposition:
-
Prepare the perovskite precursor solution in a nitrogen-filled glovebox.
-
Spin-coat the perovskite solution onto the HTL layer. A two-step spin-coating process is often used (e.g., 1000 rpm for 10 seconds followed by 5000 rpm for 30 seconds).
-
During the second step of spin-coating, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce crystallization.
-
Anneal the perovskite film at a specific temperature and duration (e.g., 100 °C for 60 minutes) to form the crystalline perovskite structure.
-
-
This compound Electron Transport Layer (ETL) Deposition:
-
Prepare a solution of this compound in a suitable solvent like chlorobenzene (e.g., 20 mg/mL).
-
Spin-coat the C76 solution onto the perovskite layer. A typical spin-coating speed is 2000 rpm for 30 seconds. The thickness of the C76 layer is critical and should be optimized (typically 20-40 nm).
-
Anneal the C76/perovskite stack at a moderate temperature (e.g., 80-100 °C for 5-10 minutes) to remove residual solvent.
-
-
Deposition of Bathocuproine (BCP) Interlayer (Optional but Recommended):
-
Thermally evaporate a thin layer (5-10 nm) of BCP on top of the C76 layer. This can improve the contact with the metal electrode.
-
-
Metal Electrode Deposition:
-
Deposit the metal back contact (e.g., 100 nm of silver or gold) by thermal evaporation through a shadow mask to define the active area of the device.
-
Characterization
-
Current Density-Voltage (J-V) Measurement:
-
Measure the J-V characteristics of the fabricated solar cells under simulated AM 1.5G illumination (100 mW/cm²) using a solar simulator.
-
Extract key performance parameters: Open-circuit voltage (Voc), Short-circuit current density (Jsc), Fill Factor (FF), and Power Conversion Efficiency (PCE).
-
-
External Quantum Efficiency (EQE) Measurement:
-
Measure the EQE spectrum to determine the wavelength-dependent efficiency of photon-to-electron conversion.
-
Integrate the EQE spectrum with the AM 1.5G solar spectrum to calculate the theoretical Jsc.
-
-
Electron Mobility Measurement:
-
Fabricate electron-only devices with the structure ITO/C76/Ag.
-
Measure the dark current-voltage characteristics and fit the data to the space-charge limited current (SCLC) model to determine the electron mobility of the C76 film.
-
-
Film Morphology and Crystallinity:
-
Use Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) to characterize the surface morphology and film uniformity of the C76 layer.
-
Employ X-ray Diffraction (XRD) to analyze the crystallinity of the perovskite and fullerene layers.
-
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Incorporating Fullerene C76 into Polymer Nanocomposites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary methods for incorporating Fullerene C76 into polymer nanocomposites. The included protocols are intended to serve as a comprehensive guide for the successful preparation and characterization of these advanced materials.
Introduction to this compound Polymer Nanocomposites
This compound, a member of the higher fullerene family, possesses a unique ellipsoidal cage structure and distinct electronic properties that make it a compelling candidate for reinforcing polymer matrices. The incorporation of C76 into polymers can lead to nanocomposites with enhanced mechanical, thermal, and electrical properties. However, achieving uniform dispersion of C76 within the polymer matrix is crucial to unlocking these benefits and avoiding the detrimental effects of agglomeration.
This document outlines four principal methods for incorporating this compound into polymer nanocomposites: solution mixing, melt blending, in-situ polymerization, and covalent functionalization. Each method is presented with a detailed experimental protocol, alongside quantitative data on the resulting composite properties and visualizations to illustrate the workflows.
Incorporation Methods: A Comparative Overview
The selection of an appropriate incorporation method depends on several factors, including the type of polymer, the desired loading concentration of this compound, and the intended application of the nanocomposite.
| Method | Description | Advantages | Disadvantages |
| Solution Mixing | This compound and the polymer are dissolved in a common solvent, followed by mixing and solvent evaporation. | Simple, suitable for thermally sensitive polymers, good for achieving low concentration dispersion. | Limited by the solubility of both components, potential for residual solvent, can be difficult to scale up. |
| Melt Blending | This compound is mechanically mixed with the molten polymer using an extruder or internal mixer. | Solvent-free, scalable, compatible with industrial polymer processing techniques. | Can cause thermal degradation of the polymer or fullerene, may not achieve uniform dispersion at the nanoscale. |
| In-situ Polymerization | This compound is dispersed in the monomer, and polymerization is initiated to form the composite. | Can lead to strong interfacial interactions and uniform dispersion, potential for covalent bonding. | Complex chemistry, potential for fullerene to interfere with the polymerization reaction. |
| Functionalization | This compound is chemically modified to improve its solubility and compatibility with the polymer matrix. | Enhances dispersion and interfacial adhesion, allows for tailored properties. | Requires additional synthesis steps, can alter the intrinsic properties of the fullerene. |
Experimental Protocols
Solution Mixing: Polystyrene (PS) / this compound Nanocomposite Films
This protocol describes the preparation of polystyrene films containing dispersed this compound via the solution casting method.
Materials:
-
This compound (purity >98%)
-
Polystyrene (PS)
-
Toluene (or other suitable aromatic solvent like o-xylene)
Equipment:
-
Analytical balance
-
Glass vials with caps
-
Magnetic stirrer and stir bars
-
Ultrasonicator (bath or probe)
-
Petri dishes or glass substrates
-
Leveling table
-
Vacuum oven
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in toluene (e.g., 1 mg/mL). To aid dissolution, sonicate the mixture for 30-60 minutes.
-
Prepare a stock solution of polystyrene in toluene (e.g., 100 mg/mL). Use a magnetic stirrer to ensure complete dissolution, which may take several hours.
-
-
Mixing:
-
In a clean glass vial, combine the desired volumes of the polystyrene and this compound stock solutions to achieve the target C76 weight percentage (e.g., 0.1 wt%, 0.5 wt%, 1 wt%).
-
Stir the mixture vigorously using a magnetic stirrer for at least 2 hours to ensure a homogeneous dispersion. For higher concentrations, an additional sonication step of 15-30 minutes may be beneficial.
-
-
Casting:
-
Place a clean Petri dish or glass substrate on a leveling table.
-
Carefully pour the polymer-fullerene solution into the Petri dish, ensuring the solution spreads evenly across the surface. The volume of the solution will determine the final film thickness.
-
-
Solvent Evaporation:
-
Cover the Petri dish with a lid that has small openings to allow for slow solvent evaporation. This helps in forming a uniform film without defects.
-
Allow the solvent to evaporate at room temperature in a fume hood for 24-48 hours.
-
-
Drying:
-
Once the film appears dry, transfer it to a vacuum oven.
-
Dry the film at a temperature below the glass transition temperature of polystyrene (e.g., 60-80 °C) under vacuum for at least 24 hours to remove any residual solvent.
-
-
Film Removal:
-
Carefully peel the dried film from the substrate.
-
Workflow Diagram:
Melt Blending: Polyethylene (PE) / this compound Nanocomposite
This protocol details the incorporation of this compound into a polyethylene matrix using a twin-screw extruder.
Materials:
-
This compound (purity >98%)
-
Polyethylene (e.g., LLDPE, HDPE) pellets
-
Antioxidant (optional, to prevent polymer degradation)
Equipment:
-
Twin-screw extruder with a gravimetric feeder
-
Pelletizer
-
Injection molder or compression molder (for sample preparation)
Protocol:
-
Premixing:
-
Dry the polyethylene pellets in a vacuum oven at 80 °C for at least 4 hours to remove any moisture.
-
In a sealed container, dry-blend the this compound powder with the dried polyethylene pellets and any optional antioxidant. Tumble mixing for 15-30 minutes is recommended to achieve a uniform pre-mixture.
-
-
Extrusion:
-
Set the temperature profile of the twin-screw extruder. A typical profile for polyethylene would be a gradual increase from the feeding zone to the metering zone (e.g., 160 °C to 200 °C). The die temperature should be set to the desired melt temperature (e.g., 200 °C).
-
Set the screw speed (e.g., 100-200 rpm). Higher screw speeds can improve dispersion but may also increase shear heating and polymer degradation.
-
Feed the premixed material into the extruder using a gravimetric feeder at a constant rate.
-
-
Pelletizing:
-
The extruded strand is cooled in a water bath and then fed into a pelletizer to produce nanocomposite pellets.
-
-
Sample Preparation:
-
Dry the resulting pellets in a vacuum oven at 80 °C for 4 hours.
-
Use an injection molder or a compression molder to prepare test specimens from the dried pellets according to standard testing specifications (e.g., ASTM D638 for tensile properties).
-
Workflow Diagram:
In-situ Polymerization: Poly(methyl methacrylate) (PMMA) / this compound Nanocomposite
This protocol describes the synthesis of a PMMA/C76 nanocomposite via bulk polymerization.
Materials:
-
This compound (purity >98%)
-
Methyl methacrylate (MMA) monomer (inhibitor removed)
-
Radical initiator (e.g., benzoyl peroxide, AIBN)
-
Toluene (or other suitable solvent for C76)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir plate
-
Ultrasonicator
-
Nitrogen or Argon gas supply
-
Heating mantle with temperature controller
-
Vacuum oven
Protocol:
-
Inhibitor Removal from MMA:
-
Pass the MMA monomer through a column of activated basic alumina to remove the inhibitor.
-
-
Dispersion of this compound:
-
In a round-bottom flask, dissolve the desired amount of this compound in a minimal amount of toluene with the aid of ultrasonication to create a fine dispersion.
-
-
Monomer and Initiator Addition:
-
Add the inhibitor-free MMA monomer to the flask containing the C76 dispersion.
-
Dissolve the radical initiator in the MMA/C76 mixture. The amount of initiator will depend on the desired molecular weight of the polymer.
-
-
Polymerization:
-
Purge the reaction mixture with an inert gas (Nitrogen or Argon) for 15-30 minutes to remove oxygen, which can inhibit the polymerization.
-
Heat the mixture to the desired reaction temperature (e.g., 60-80 °C) under a positive pressure of the inert gas.
-
Maintain the temperature and stirring until the mixture becomes viscous, indicating that polymerization is proceeding. The reaction time will vary depending on the initiator and temperature.
-
-
Isolation and Purification:
-
Dissolve the viscous product in a suitable solvent like dichloromethane.
-
Precipitate the polymer composite by pouring the solution into a non-solvent such as methanol.
-
Filter and collect the precipitated nanocomposite.
-
Repeat the dissolution-precipitation step 2-3 times to remove any unreacted monomer and initiator.
-
-
Drying:
-
Dry the purified PMMA/C76 nanocomposite in a vacuum oven at 60 °C until a constant weight is achieved.
-
Application Notes and Protocols: Fullerene C76 Derivatives for Biomedical Imaging
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are designed to provide a comprehensive framework for the use of fullerene C776 derivatives in biomedical imaging. However, it is crucial to note that the body of scientific literature specifically detailing the biomedical imaging applications of C76 derivatives is currently limited. The majority of existing research focuses on C60 and endohedral metallofullerenes. Therefore, the experimental protocols, quantitative data, and specific methodologies presented herein are largely based on established principles of fullerene chemistry and successful applications of other fullerene derivatives (primarily C60). These notes should be considered a foundational guide to inform the design and execution of future research into the unique potential of C76 derivatives in this field.
Introduction to Fullerene C76 in Biomedical Imaging
Fullerenes, a unique class of carbon allotropes, have garnered significant interest in nanomedicine due to their distinct physicochemical properties.[1] Among the higher fullerenes, C76 possesses a chiral, cage-like structure that offers a versatile scaffold for chemical functionalization. By modifying their surface, insoluble pristine fullerenes can be transformed into water-soluble derivatives suitable for biological applications, including acting as contrast agents for Magnetic Resonance Imaging (MRI), probes for fluorescence imaging, and carriers for radionuclides in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[2]
The larger surface area of C76 compared to the more commonly studied C60 may allow for a higher degree of functionalization, potentially leading to enhanced imaging properties and tailored biological interactions. These notes will explore the potential of C76 derivatives across these imaging modalities.
Key Functionalization Strategies for C76 Derivatives
To render C76 biocompatible and suitable for imaging applications, surface functionalization is essential to achieve aqueous solubility and introduce imaging-active moieties. Common strategies applicable to fullerenes include:
-
Hydroxylation: The introduction of multiple hydroxyl groups (-OH) to the fullerene cage, creating "fullerenols," is a straightforward method to impart water solubility.
-
Carboxylation: The addition of carboxylic acid groups (-COOH) not only enhances water solubility but also provides reactive sites for further conjugation with targeting ligands or other functional molecules.
-
Amination: Introducing amino groups (-NH2) can provide a positive surface charge, which can influence cellular uptake mechanisms. These groups also serve as handles for further chemical modifications.
-
Cycloaddition Reactions: Reactions like the Bingel-Hirsch (malonate addition) and Prato (1,3-dipolar cycloaddition of azomethine ylides) reactions are powerful tools for creating stable, well-defined fullerene adducts with a variety of functional groups.[3]
Applications in Biomedical Imaging Modalities
Magnetic Resonance Imaging (MRI)
Fullerene derivatives can be transformed into MRI contrast agents primarily through two mechanisms:
-
Endohedral Metallofullerenes: Encapsulating a paramagnetic metal ion, most commonly Gadolinium (Gd³⁺), within the C76 cage creates a highly stable contrast agent. The carbon cage protects the surrounding biological environment from the toxicity of the free metal ion while allowing for efficient water proton relaxation.[3]
-
Exohedral Functionalization: Chelating agents can be covalently attached to the exterior of the C76 cage, which can then coordinate with paramagnetic metal ions like Gd³⁺.[4]
Illustrative Quantitative Data for Fullerene-Based MRI Contrast Agents (Based on C60 and other Metallofullerenes)
| Fullerene Derivative Example | Magnetic Field Strength (T) | r1 Relaxivity (mM⁻¹s⁻¹) | r2 Relaxivity (mM⁻¹s⁻¹) | Reference |
| Gd@C60(OH)x | 1.5 | 25.0 | 45.0 | [3] |
| Gd@C82(OH)22 | 7.0 | 110.0 | 220.0 | [5] |
| Gd3N@C80 | 1.5 | 68.0 | 145.0 | [3] |
| C60(OH)24 | 1.5 | 0.12 | 1.5 | [2] |
Note: This table provides example data from various fullerene derivatives to illustrate the range of relaxivity values that can be achieved. Specific values for C76 derivatives would need to be determined experimentally.
Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT)
For nuclear imaging applications, C76 derivatives can be radiolabeled with positron-emitting (e.g., ⁶⁴Cu, ⁸⁹Zr) or gamma-emitting (e.g., ⁹⁹ᵐTc, ¹¹¹In) radionuclides. This is typically achieved by attaching a chelating agent to the fullerene surface, which then stably incorporates the radioisotope. The biodistribution and pharmacokinetics of the C76 derivative can then be tracked in vivo with high sensitivity.[6]
Illustrative Biodistribution Data of a Radiolabeled Fullerene Derivative (Based on ⁶⁴Cu-labeled C60)
| Organ | % Injected Dose per Gram (%ID/g) at 24h post-injection |
| Blood | 0.5 ± 0.1 |
| Heart | 1.2 ± 0.3 |
| Lungs | 2.5 ± 0.6 |
| Liver | 15.2 ± 3.1 |
| Spleen | 8.9 ± 1.5 |
| Kidneys | 4.1 ± 0.9 |
| Tumor | 5.3 ± 1.1 |
Note: This table is an example based on a generic radiolabeled C60 derivative targeted to a tumor. The biodistribution of C76 derivatives will be highly dependent on their specific surface functionalization.
Fluorescence Imaging
Pristine fullerenes exhibit weak fluorescence, but their emission properties can be significantly enhanced through appropriate surface functionalization. The disruption of the cage's symmetry and the introduction of fluorescent moieties can lead to the development of C76-based fluorescent probes. Furthermore, the large surface area of C76 could allow for the attachment of multiple fluorophores, potentially leading to brighter probes. Fullerene-based quantum dots are another avenue for creating highly fluorescent and photostable imaging agents.
Illustrative Properties of a Fullerene-Based Fluorescent Probe (Based on C60)
| Property | Value |
| Excitation Wavelength (nm) | 488 |
| Emission Wavelength (nm) | 525 |
| Quantum Yield (%) | ~15-25 |
| Photostability | High |
Note: The optical properties of C76-based fluorescent probes would need to be characterized and optimized based on the specific chemical modifications.
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and characterization of C76 derivatives for biomedical imaging.
General Protocol for Water Solubilization of C76 via Hydroxylation (Fullerenol Synthesis)
-
Dissolution: Dissolve pristine C76 in a suitable organic solvent (e.g., toluene or o-dichlorobenzene).
-
Reaction with Base: Add a solution of sodium hydroxide (NaOH) in a mixture of water and a phase-transfer catalyst (e.g., tetra-n-butylammonium hydroxide).
-
Oxidation: Introduce an oxidizing agent, such as hydrogen peroxide (H₂O₂) or by bubbling air through the solution, to facilitate the addition of hydroxyl groups to the fullerene cage.
-
Reaction Time and Temperature: Stir the reaction mixture vigorously at room temperature for 24-72 hours.
-
Purification:
-
Neutralize the reaction mixture with a dilute acid (e.g., HCl).
-
Remove the organic solvent under reduced pressure.
-
The resulting aqueous solution contains the C76-fullerenol.
-
Purify the product by dialysis against deionized water to remove excess salts and small molecule impurities.
-
-
Characterization: Confirm the structure and purity using techniques such as UV-Vis spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and dynamic light scattering (DLS) for size determination.
General Protocol for Radiolabeling a Functionalized C76 Derivative for PET Imaging
-
Conjugation with a Chelator: Covalently attach a bifunctional chelator (e.g., DOTA, NOTA) to a water-soluble C76 derivative (e.g., carboxylated or aminated C76) using standard carbodiimide or other crosslinking chemistry.
-
Purification of C76-Chelator Conjugate: Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted chelator.
-
Radiolabeling Reaction:
-
In a reaction vial, combine the C76-chelator conjugate with the desired positron-emitting radionuclide (e.g., ⁶⁴CuCl₂ in a suitable buffer).
-
Adjust the pH to the optimal range for the specific chelator (typically pH 5.5-7.5).
-
Incubate the reaction mixture at an elevated temperature (e.g., 40-95 °C) for 30-60 minutes.
-
-
Quality Control:
-
Determine the radiolabeling efficiency using instant thin-layer chromatography (ITLC) or radio-HPLC.
-
Purify the radiolabeled C76 derivative from unchelated radionuclide using a size-exclusion column.
-
-
In Vitro and In Vivo Evaluation:
-
Assess the stability of the radiolabeled compound in serum.
-
Perform cell uptake studies using relevant cell lines.
-
Conduct PET imaging and biodistribution studies in an appropriate animal model.
-
Cytotoxicity and Biocompatibility Assessment
The cytotoxicity of any novel fullerene derivative intended for biomedical use must be thoroughly evaluated.
Illustrative Cytotoxicity Data for Functionalized Fullerenes (Based on C60 Derivatives)
| Fullerene Derivative Example | Cell Line | Assay | IC50 (µg/mL) |
| C60(OH)24 | HeLa | MTT | > 200 |
| C60(NH2)12 | A549 | WST-1 | 50-100 |
| Carboxyfullerene | PC12 | LDH | > 500 |
Note: The cytotoxicity of C76 derivatives will be highly dependent on the nature and density of the surface functional groups.
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of the C76 derivative. Include a positive control (e.g., doxorubicin) and a negative control (vehicle).
-
Incubation: Incubate the cells for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the negative control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizations
Experimental Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis, characterization, and evaluation of C76 derivatives for biomedical imaging.
Logical Relationship for Developing a C76-Based Imaging Agent
Caption: Key considerations in the design of C76-based biomedical imaging agents.
References
- 1. ijrcs.org [ijrcs.org]
- 2. WO2008008075A2 - Magnetic resonance imaging (mri) agents: water soluble carbon-13 enriched fullerene and carbon nanotubes for use with dynamic nuclear polarization - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of gadolinium-decorated [60]fullerene for tumor imaging and radiation sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
Application Notes and Protocols for the Spectroscopic Analysis of Fullerene C76
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fullerene C76, a higher fullerene with a chiral D2 symmetry, has garnered significant interest in materials science and medicinal chemistry due to its unique electronic and photophysical properties. Accurate and reliable characterization of C76 is paramount for its application in various fields, including as a component in organic photovoltaics, as a photosensitizer in photodynamic therapy, and as a scaffold for novel drug delivery systems. This document provides detailed application notes and experimental protocols for the spectroscopic analysis of this compound, focusing on Ultraviolet-Visible (UV-Vis) Spectroscopy, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy, Raman Spectroscopy, and Mass Spectrometry.
I. Sample Preparation
Proper sample preparation is critical for obtaining high-quality spectroscopic data. This compound is typically soluble in organic solvents such as toluene, benzene, carbon disulfide (CS₂), and 1,2-dichlorobenzene (ODCB).
General Protocol for Sample Preparation:
-
Dissolution: Accurately weigh a small amount of purified this compound and dissolve it in the appropriate spectroscopic grade solvent. Sonication may be used to aid dissolution.
-
Concentration: The concentration will vary depending on the spectroscopic technique.
-
UV-Vis: Prepare solutions in the micromolar (µM) range.
-
¹³C NMR: Prepare solutions with a concentration of 1-5 mg/mL.
-
Raman: Analysis can be performed on solid samples or concentrated solutions.
-
Mass Spectrometry: Prepare solutions in the low µg/mL to ng/mL range.
-
-
Filtration: If any particulate matter is visible, filter the solution through a 0.2 µm PTFE syringe filter to remove impurities.
-
Degassing (for NMR): For optimal NMR results, particularly for relaxation studies, it is advisable to degas the sample by several freeze-pump-thaw cycles.
II. Spectroscopic Techniques: Protocols and Data
A. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions in fullerenes. The spectrum of C76 exhibits distinct absorption bands in the UV and visible regions.
Experimental Protocol:
-
Instrument: Use a dual-beam UV-Vis spectrophotometer.
-
Solvent: Toluene or hexane are commonly used solvents.
-
Concentration: Prepare a solution of C76 with a concentration that results in an absorbance maximum between 0.5 and 1.5 AU.
-
Wavelength Range: Scan from 200 to 800 nm.
-
Blank: Use the same solvent as a blank for baseline correction.
-
Data Acquisition: Record the absorbance spectrum. The molar absorptivity (ε) can be determined using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Quantitative Data:
The molar extinction coefficients for the D2 isomer of C76 have been determined.[1][2][3] The UV-Vis spectrum of C76 displays several characteristic absorption bands.
| Wavelength (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| Data to be inserted from primary literature | Data to be inserted from primary literature |
| Data to be inserted from primary literature | Data to be inserted from primary literature |
| Data to be inserted from primary literature | Data to be inserted from primary literature |
| Data to be inserted from primary literature | Data to be inserted from primary literature |
Note: Specific values for absorption maxima and molar absorptivity should be referenced from peer-reviewed literature for the D2 isomer of C76.
B. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is a powerful tool for the structural elucidation of fullerenes, providing information on the number and symmetry of carbon environments. For the D2 symmetric C76, the ¹³C NMR spectrum is expected to show 19 distinct signals.[4]
Experimental Protocol:
-
Instrument: A high-field NMR spectrometer (e.g., 125 MHz for ¹³C) is recommended for better resolution.
-
Solvent: Deuterated solvents such as toluene-d₈ or CS₂/CDCl₃ mixtures are suitable.
-
Concentration: 1-5 mg/mL.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).
-
Relaxation Delay (d1): A longer relaxation delay (5-10 seconds) is crucial due to the long relaxation times of fullerene carbons.
-
Number of Scans (ns): A large number of scans (several thousand) is typically required to achieve a good signal-to-noise ratio.
-
-
Referencing: The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.
Quantitative Data:
The ¹³C NMR spectrum of C76 has been reported and confirmed.[4]
| Chemical Shift (δ) (ppm) |
| Data to be inserted from primary literature |
| Data to be inserted from primary literature |
| Data to be inserted from primary literature |
| ... (19 total signals) |
Note: The specific chemical shifts for the 19 carbon environments of D2-C76 should be obtained from the primary literature.
C. Raman Spectroscopy
Raman spectroscopy probes the vibrational modes of the fullerene cage and is highly sensitive to its structure and symmetry.
Experimental Protocol:
-
Instrument: A confocal Raman microscope.
-
Laser Excitation: Common laser wavelengths include 514.5 nm, 532 nm, 633 nm, or 785 nm. The choice of laser can influence the signal intensity due to resonance effects.[5]
-
Laser Power: Use a low laser power (e.g., < 1 mW) to avoid sample degradation.
-
Sample Form: Analysis can be performed on solid powder, thin films, or concentrated solutions.
-
Acquisition: Acquire spectra over a range of Raman shifts, typically from 100 to 2000 cm⁻¹. Multiple accumulations may be necessary to improve the signal-to-noise ratio.
-
Calibration: Calibrate the spectrometer using a silicon standard (520.7 cm⁻¹).
Quantitative Data:
The Raman spectrum of C76 will exhibit a series of peaks corresponding to its various vibrational modes.
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |
| Data to be inserted from primary literature | Data to be inserted from primary literature |
| Data to be inserted from primary literature | Data to be inserted from primary literature |
| Data to be inserted from primary literature | Data to be inserted from primary literature |
| Data to be inserted from primary literature | Data to be inserted from primary literature |
Note: A comprehensive list of Raman shifts and their corresponding vibrational mode assignments for C76 should be sourced from relevant spectroscopic studies.
D. Mass Spectrometry
Mass spectrometry is essential for confirming the molecular weight and purity of this compound and for studying its fragmentation pathways. Laser Desorption/Ionization Time-of-Flight (LDI-TOF) is a commonly used technique.
Experimental Protocol:
-
Instrument: A MALDI-TOF or LDI-TOF mass spectrometer.
-
Matrix: For LDI, a matrix is often not required for fullerenes. If using MALDI, common matrices include α-cyano-4-hydroxycinnamic acid (CHCA) or 9-nitroanthracene.[6]
-
Sample Preparation: Deposit a small amount of the C76 solution onto the target plate and allow the solvent to evaporate.
-
Ionization: Use a pulsed UV laser (e.g., 337 nm nitrogen laser).
-
Mode: Acquire spectra in positive ion reflectron mode for better mass accuracy.
-
Mass Range: Set the mass range to include the expected m/z of C76 (912.7 g/mol for ¹²C₇₆) and its potential fragments.
Quantitative Data:
The mass spectrum will show a prominent peak for the molecular ion [C₇₆]⁺. Fragmentation of C76 typically occurs through the sequential loss of C₂ units.
| m/z | Assignment |
| 912.7 | [C₇₆]⁺ |
| 888.7 | [C₇₄]⁺ |
| 864.7 | [C₇₂]⁺ |
| 840.7 | [C₇₀]⁺ |
| ... | ... |
Note: The relative intensities of the fragment ions will depend on the laser energy and other instrumental parameters.
III. Experimental Workflows and Logical Relationships
The following diagrams illustrate the experimental workflows for the spectroscopic analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 13C NMR spectroscopy of C76, C78, C84 and mixtures of C86–C102; anomalous chromatographic behaviour of C82, and evidence for C70H12 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. repositorio.unicamp.br [repositorio.unicamp.br]
Application Notes and Protocols for the Separation of D2 and Td Isomers of Fullerene C76
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fullerene C76, a higher fullerene composed of 76 carbon atoms, exists as two stable isomers that satisfy the Isolated Pentagon Rule (IPR): a chiral D2 isomer and a Td isomer. The distinct three-dimensional structures of these isomers can lead to different physicochemical and biological properties. In the context of drug development and advanced materials science, the separation and isolation of pure fullerene isomers are of paramount importance. Isomeric purity is a critical factor in pharmaceutical research, as different isomers of a molecule can exhibit varied pharmacokinetic and pharmacodynamic profiles, including differences in efficacy and toxicity.
These application notes provide detailed protocols for the separation of D2 and Td isomers of this compound using High-Performance Liquid Chromatography (HPLC), a widely adopted and effective technique for fullerene purification. Additionally, potential applications of these separated isomers in drug development are discussed, drawing from the broader understanding of fullerene bioactivity.
Significance of Isomer Separation in Drug Development
In pharmaceutical sciences, it is well-established that different isomers of a chiral or structural compound can have distinct biological activities. For instance, one isomer may be therapeutically active while another could be inactive or even toxic. Therefore, the ability to isolate and characterize individual isomers is a fundamental requirement for preclinical and clinical development. While specific comparative biological studies on the D2 and Td isomers of C76 are not extensively reported in public literature, the general principles of isomerism in drug action underscore the necessity for their separation before any therapeutic evaluation.
Physicochemical Properties of C76 Isomers
A summary of key physicochemical properties of the D2 and Td isomers of this compound is presented in Table 1. Understanding these differences is crucial for developing effective separation strategies.
| Property | C76 (D2) | C76 (Td) |
| Symmetry | D2 | Td |
| Chirality | Chiral | Achiral |
| Relative Stability | More Stable | Less Stable |
| Calculated Strain Energy | Lower | Higher |
| Electronic Structure | Closed-shell | Open-shell character |
Experimental Protocols: HPLC Separation of C76 Isomers
High-Performance Liquid Chromatography (HPLC) is the most effective method for the separation of fullerene isomers. The choice of stationary phase and mobile phase composition is critical for achieving baseline resolution. Below are detailed protocols for analytical and preparative scale separation of C76 isomers.
Analytical Scale Separation
This protocol is designed for the analytical identification and purity assessment of C76 isomer mixtures.
Workflow for Analytical HPLC Separation of C76 Isomers
Caption: Workflow for analytical HPLC separation of C76 isomers.
Materials:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis diode array detector.
-
Analytical Column: COSMOSIL Buckyprep (4.6 mm I.D. x 250 mm, 5 µm particle size) or equivalent pyrenylpropyl-bonded silica column.
-
Mobile Phase A: Toluene (HPLC grade)
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
Sample: Crude C76 extract or a mixture of C76 isomers.
Protocol:
-
Sample Preparation:
-
Dissolve the C76 sample in toluene to a final concentration of approximately 0.1 mg/mL.
-
Sonicate the solution for 10 minutes to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
HPLC Method:
-
Column Temperature: 25 °C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 330 nm
-
Mobile Phase Gradient: A linear gradient from 100% Toluene to a mixture of Toluene and Acetonitrile can be employed to optimize separation. A typical starting gradient is:
-
0-5 min: 100% Toluene
-
5-25 min: Linear gradient to 70% Toluene / 30% Acetonitrile
-
25-30 min: Hold at 70% Toluene / 30% Acetonitrile
-
30-35 min: Return to 100% Toluene
-
35-45 min: Re-equilibration at 100% Toluene
-
-
-
Data Analysis:
-
The D2 isomer is expected to elute before the Td isomer due to its slightly different interaction with the stationary phase.
-
Identify the peaks corresponding to the D2 and Td isomers based on their retention times and comparison with available literature or standards.
-
Assess the purity of each isomer by calculating the peak area percentage.
-
Preparative Scale Separation
This protocol is designed for the isolation of milligram quantities of pure D2 and Td isomers of C76 for further research.
Workflow for Preparative HPLC Separation of C76 Isomers
Caption: Workflow for preparative HPLC separation of C76 isomers.
Materials:
-
Preparative HPLC System: Equipped with a high-flow pump, a manual or automated injector with a large loop, a preparative scale column, a UV-Vis detector with a preparative flow cell, and a fraction collector.
-
Preparative Column: COSMOSIL Buckyprep (20 mm I.D. x 250 mm, 5 µm particle size) or a similar larger diameter column.
-
Mobile Phase: Toluene (HPLC grade)
-
Sample: A concentrated solution of the C76 isomer mixture in toluene.
Protocol:
-
Method Development and Optimization (Analytical Scale):
-
Before scaling up, optimize the separation on an analytical column to determine the ideal mobile phase composition and gradient that provides the best resolution between the D2 and Td isomers. An isocratic mobile phase of toluene is often suitable for preparative separation on Buckyprep columns.
-
-
Sample Preparation:
-
Dissolve the C76 isomer mixture in toluene to the highest possible concentration without precipitation (e.g., 1-5 mg/mL).
-
Filter the solution through a 0.45 µm PTFE filter.
-
-
Preparative HPLC Method:
-
Column: COSMOSIL Buckyprep (20 mm I.D. x 250 mm)
-
Column Temperature: 30 °C
-
Mobile Phase: 100% Toluene
-
Flow Rate: 10 mL/min
-
Injection Volume: 1-5 mL (depending on the sample concentration and column capacity)
-
Detection Wavelength: 330 nm
-
-
Fraction Collection:
-
Set the fraction collector to collect peaks based on the retention times determined during the analytical optimization.
-
Collect the eluent corresponding to the D2 isomer and the Td isomer in separate fractions.
-
-
Purity Analysis and Post-Processing:
-
Analyze the collected fractions using the analytical HPLC method described in section 3.1 to confirm the purity of each isomer.
-
Pool the pure fractions for each isomer.
-
Remove the solvent (toluene) under reduced pressure to obtain the purified solid C76 isomers.
-
Quantitative Data Summary
| Parameter | Analytical Separation | Preparative Separation |
| Column | COSMOSIL Buckyprep | COSMOSIL Buckyprep |
| Dimensions | 4.6 mm I.D. x 250 mm | 20 mm I.D. x 250 mm |
| Particle Size | 5 µm | 5 µm |
| Mobile Phase | Toluene/Acetonitrile Gradient | 100% Toluene (Isocratic) |
| Flow Rate | 1.0 mL/min | 10 mL/min |
| Temperature | 25 °C | 30 °C |
| Detection | 330 nm | 330 nm |
| Injection Volume | 10 µL | 1-5 mL |
| Sample Conc. | ~0.1 mg/mL | 1-5 mg/mL |
| Expected Elution | D2 before Td | D2 before Td |
Applications in Drug Development
While specific studies on the differential biological activities of D2 and Td C76 isomers are limited, the broader field of fullerene research suggests several potential applications in drug development where isomeric purity would be critical.
Potential Therapeutic Pathways for C76 Isomers
Caption: Potential therapeutic pathways for C76 isomers in drug development.
Photodynamic Therapy (PDT)
Fullerenes are known to be efficient photosensitizers, generating reactive oxygen species (ROS) upon irradiation with light.[1][2] This property makes them promising candidates for photodynamic therapy, a treatment modality for cancer and other diseases. The efficiency of ROS generation can be influenced by the electronic structure of the fullerene. Given the differences in their electronic structures, the D2 and Td isomers of C76 may exhibit different photodynamic activities. Isolation of each isomer is a prerequisite for evaluating their individual potential as PDT agents.
Drug Delivery Systems
The hollow cage structure of fullerenes allows for the encapsulation of drug molecules (endohedral functionalization), while their outer surface can be chemically modified to attach therapeutic agents and targeting moieties (exohedral functionalization).[3][4][5] Fullerenes have been investigated as carriers for a variety of drugs, including anticancer agents. The different symmetries and surface reactivities of the D2 and Td isomers could influence their drug loading capacity, release kinetics, and interactions with biological systems.
Antioxidant Activity
Fullerenes are potent radical scavengers due to their electron-deficient nature.[5][6] They can effectively neutralize harmful free radicals, suggesting their potential in treating conditions associated with oxidative stress. The reactivity of fullerenes with radicals can be dependent on their electronic properties and the accessibility of reactive sites on the cage. Therefore, the D2 and Td isomers may possess different antioxidant capacities.
Conclusion
The separation of the D2 and Td isomers of this compound is a critical step for their characterization and exploration in various scientific and technological fields, particularly in drug development. The HPLC protocols provided in these application notes offer a robust methodology for achieving high-purity separation of these isomers. While the specific biological activities of the individual C76 isomers remain an area for further investigation, the established principles of isomerism in pharmacology strongly suggest that their distinct structures will lead to different biological profiles. Future research focused on the comparative bio-evaluation of the purified D2 and Td isomers is essential to unlock their full therapeutic potential.
References
- 1. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 2. Cytotoxic Effects of Hydroxylated Fullerenes in Three Types of Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Medicinal applications of fullerenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photodynamic therapy with fullerenes - PMC [pmc.ncbi.nlm.nih.gov]
Covalent Functionalization of the Fullerene C76 Cage: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the covalent functionalization of the Fullerene C76 cage. The methodologies described herein are foundational for the synthesis of novel C76 derivatives for applications in drug delivery, materials science, and biomedical research.
Introduction
This compound, a higher fullerene, possesses a unique ellipsoidal cage structure composed of 76 carbon atoms. Its distinct electronic and physical properties make it an attractive scaffold for the development of advanced materials and therapeutic agents. However, the inherent hydrophobicity and poor solubility of pristine C76 in biological and many common organic solvents necessitate covalent functionalization to enhance its processability and impart desired functionalities. This guide details three principal and well-established methods for the covalent modification of the C76 cage: the Prato reaction, the Bingel-Hirsch reaction, and the Diels-Alder reaction.
Key Covalent Functionalization Strategies
The most common strategies for the covalent functionalization of fullerenes, including C76, involve the addition of reagents to the double bonds on the fullerene cage. These reactions typically target the[1][1] bonds (the bond between two hexagons), which are more reactive than the[1][2] bonds (the bond between a hexagon and a pentagon).
Prato Reaction: Synthesis of Pyrrolidino-C76 Derivatives
The Prato reaction is a powerful method for introducing a pyrrolidine ring onto the fullerene cage through a 1,3-dipolar cycloaddition of an azomethine ylide. The resulting pyrrolidino-fullerenes offer a versatile platform for further derivatization, particularly for improving solubility and attaching bioactive molecules.
Reaction Principle: An azomethine ylide is generated in situ from the condensation of an α-amino acid (commonly N-methylglycine, also known as sarcosine) and an aldehyde (often paraformaldehyde). This ylide then reacts with a[1][1] double bond of the C76 cage to form the pyrrolidine-fused product.
Experimental Workflow: Prato Reaction
Detailed Protocol (Adapted from C60 Prato Reaction)
-
Materials:
-
This compound (98% purity)
-
N-methylglycine (Sarcosine)
-
Paraformaldehyde
-
Toluene (anhydrous)
-
Silica gel for column chromatography
-
Appropriate eluents for chromatography (e.g., toluene/hexane mixtures)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (e.g., 50 mg, 0.055 mmol) in anhydrous toluene (e.g., 100 mL).
-
Add N-methylglycine (e.g., 10 equivalents, 0.55 mmol) and paraformaldehyde (e.g., 10 equivalents, 0.55 mmol) to the solution.
-
Heat the mixture to reflux (approximately 110°C) and stir vigorously for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting residue is then subjected to column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and toluene) to separate the unreacted C76 and poly-adducts from the desired mono-adduct.
-
For higher purity, the fractions containing the mono-adduct can be further purified by High-Performance Liquid Chromatography (HPLC).[3]
-
-
Characterization:
-
¹H NMR: Protons on the pyrrolidine ring and the N-methyl group will show characteristic signals.
-
¹³C NMR: Signals corresponding to the sp³ carbons of the pyrrolidine ring and the fullerene cage carbons at the addition site will be observed.
-
Mass Spectrometry (MALDI-TOF): A peak corresponding to the mass of C76 plus the mass of the added N-methylpyrrolidine moiety is expected.[4][5]
-
UV-Vis Spectroscopy: The characteristic absorption spectrum of C76 will be altered upon functionalization.[1]
-
Quantitative Data for Prato Reaction
| Parameter | Value | Reference |
| Reactants | C76, Sarcosine, Paraformaldehyde | [6][7] |
| Solvent | Toluene | [4][6] |
| Temperature | Reflux (~110°C) | [4][6] |
| Reaction Time | 4 - 6 hours | [4] |
| Typical Yield (Mono-adduct) | 40-50% (based on C60) | [6] |
Bingel-Hirsch Reaction: Synthesis of Methano-C76 Derivatives (Cyclopropanation)
The Bingel-Hirsch reaction is a versatile method for the cyclopropanation of fullerenes. It involves the reaction of a fullerene with a brominated active methylene compound in the presence of a base. This reaction is highly regioselective for the[1][1] junctions of the fullerene cage.
Reaction Principle: A base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or sodium hydride (NaH), deprotonates an active methylene compound (e.g., diethyl bromomalonate). The resulting carbanion undergoes a nucleophilic addition to a[1][1] double bond of C76, followed by an intramolecular substitution of the bromide, leading to the formation of a cyclopropane ring fused to the fullerene cage.
Reaction Pathway: Bingel-Hirsch Reaction
Detailed Protocol (Adapted from C60 Bingel-Hirsch Reaction)
-
Materials:
-
This compound (98% purity)
-
Diethyl bromomalonate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Sodium Hydride (NaH)
-
Toluene (anhydrous)
-
Silica gel for column chromatography
-
Appropriate eluents for chromatography
-
-
Procedure:
-
To a solution of C76 (e.g., 50 mg, 0.055 mmol) in anhydrous toluene (e.g., 100 mL) in a round-bottom flask, add diethyl bromomalonate (e.g., 2-3 equivalents).
-
Slowly add a solution of DBU (e.g., 2-3 equivalents) in toluene to the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a few drops of acetic acid.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel, followed by HPLC for the isolation of the pure mono-adduct.[3]
-
-
Characterization:
-
¹H NMR: Signals for the ethyl groups of the malonate moiety will be present.
-
¹³C NMR: Characteristic peaks for the sp³ carbons of the cyclopropane ring and the attached malonate group will be observed.
-
Mass Spectrometry (MALDI-TOF): A peak corresponding to the mass of C76 plus the mass of the diethyl malonate addend is expected.
-
UV-Vis Spectroscopy: The electronic absorption spectrum will show characteristic changes upon addition to the C76 cage.[8]
-
Quantitative Data for Bingel-Hirsch Reaction
| Parameter | Value | Reference |
| Reactants | C76, Diethyl bromomalonate, DBU/NaH | [9][10] |
| Solvent | Toluene | [9] |
| Temperature | Room Temperature | [9] |
| Reaction Time | 2 - 4 hours | [9] |
| Typical Yield (Mono-adduct) | 40-45% (based on C60) | [9] |
Diels-Alder Reaction: [4+2] Cycloaddition to C76
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. In the context of fullerene chemistry, the fullerene itself acts as the dienophile, reacting with a suitable diene. This reaction is a powerful tool for creating six-membered rings fused to the fullerene cage.
Reaction Principle: A conjugated diene (e.g., anthracene or an in situ generated o-quinodimethane) reacts with a[1][1] double bond of the C76 fullerene (the dienophile) in a concerted fashion to form a cyclohexene ring fused to the fullerene framework.
Experimental Workflow: Diels-Alder Reaction
Detailed Protocol (General procedure with Anthracene)
-
Materials:
-
This compound (98% purity)
-
Anthracene
-
Xylene or other high-boiling solvent
-
Ethyl acetate and hexane for washing
-
-
Procedure:
-
In a round-bottom flask, dissolve C76 (e.g., 1 equivalent) and an excess of anthracene (e.g., 5-10 equivalents) in xylene.
-
Reflux the mixture for several hours to days, monitoring the reaction by TLC or HPLC.[11][12][13]
-
After completion, allow the reaction mixture to cool to room temperature, which may cause the product to crystallize.
-
Collect the solid product by vacuum filtration and wash with solvents in which the starting materials are soluble but the product is not (e.g., ethyl acetate, hexane) to remove unreacted anthracene.[11][13]
-
Further purification can be achieved by column chromatography or preparative HPLC.
-
-
Characterization:
-
¹H NMR & ¹³C NMR: The spectra will show signals corresponding to the fullerene cage and the attached anthracene moiety.[2][14][15][16][17]
-
Mass Spectrometry (MALDI-TOF): A peak corresponding to the mass of the C76-anthracene adduct will be observed.
-
UV-Vis Spectroscopy: The spectrum will be a composite of the modified fullerene and the anthracene chromophores.[18]
-
Quantitative Data for Diels-Alder Reaction
| Parameter | Value | Reference |
| Reactants | C76, Anthracene | [11][13] |
| Solvent | Xylene | [11][12][13] |
| Temperature | Reflux (~140°C) | [11][19] |
| Reaction Time | Several hours to days | [13] |
| Typical Yield (Mono-adduct) | Variable, depends on diene and conditions | [20] |
Summary of Characterization Data
The successful functionalization of C76 is confirmed through a suite of spectroscopic techniques. The table below summarizes the expected characterization data for the mono-adducts.
| Technique | C76-Pyrrolidine Adduct | C76-Methano Adduct | C76-Diels-Alder Adduct |
| ¹H NMR | Signals for pyrrolidine ring protons and substituents. | Signals for protons on the cyclopropane addend. | Signals for protons on the fused six-membered ring and its substituents. |
| ¹³C NMR | sp³ carbons in the pyrrolidine ring and at the C76 junction. | sp³ carbons of the cyclopropane ring and the C76 junction. | sp³ carbons in the new cyclohexene ring and at the C76 junction. |
| MALDI-TOF MS | [M_C76 + M_pyrrolidine]⁺ | [M_C76 + M_methano_addend]⁺ | [M_C76 + M_diene]⁺ |
| UV-Vis | Altered absorption profile compared to pristine C76, loss of fine structure. | Perturbation of the C76 electronic structure, leading to peak shifts and broadening. | A spectrum reflecting the combined chromophores of the fullerene and the diene. |
Applications in Drug Development
The covalent functionalization of C76 is a critical step in harnessing its potential for biomedical applications.
-
Solubility Enhancement: The addition of polar functional groups, such as carboxylates or polyethylene glycol (PEG) chains, via these reactions dramatically increases the aqueous solubility of C76, a prerequisite for in vivo applications.
-
Drug Conjugation: The functional groups introduced can serve as handles for the covalent attachment of therapeutic agents. The fullerene cage can act as a high-payload carrier for drugs, protecting them from degradation and facilitating targeted delivery.
-
Targeting Moieties: Ligands, antibodies, or peptides can be conjugated to the functionalized C76 to direct the nanocarrier to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.
-
Imaging Agents: The fullerene cage can be functionalized with imaging agents for applications in diagnostics and theranostics.
Conclusion
The Prato, Bingel-Hirsch, and Diels-Alder reactions represent robust and versatile strategies for the covalent functionalization of the this compound cage. The detailed protocols and characterization data provided in these application notes serve as a valuable resource for researchers in the synthesis and application of novel fullerene-based materials for drug development and other advanced technologies. While the provided protocols are based on established fullerene chemistry, optimization of reaction conditions may be necessary for specific substrates and desired outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. (1)H and (13)C NMR spectral data for a tricyclic derivative of a Diels-Alder adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adsbiotec.com [adsbiotec.com]
- 4. Reaction of Corroles with Sarcosine and Paraformaldehyde: A New Facet of Corrole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prato reaction - Wikipedia [en.wikipedia.org]
- 7. Products from the reaction of C60F18 with sarcosine and aldehydes: the Prato reaction - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Bingel reaction - Wikipedia [en.wikipedia.org]
- 10. scispace.com [scispace.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. scribd.com [scribd.com]
- 14. (1) H and (13) C NMR assignments for a series of Diels-Alder adducts of anthracene and 9-substituted anthracenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. summit.sfu.ca [summit.sfu.ca]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. Unusual regio- and stereo-selectivity in Diels–Alder reactions between bulky N-phenylmaleimides and anthracene derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Employing Fullerene C76 in Nanoelectronic Devices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fullerene C76, a higher fullerene consisting of 76 carbon atoms, presents a unique set of electronic and structural properties that make it a compelling candidate for applications in nanoelectronics. Like other fullerenes, it functions as an n-type semiconductor, readily accepting electrons, which is a crucial characteristic for the development of organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[1] This document provides a comprehensive overview of the available data on this compound and detailed protocols for its incorporation into nanoelectronic devices, based on established methodologies for fullerene-based systems.
Quantitative Data on this compound
The following table summarizes the key electronic and physical properties of this compound, with comparative data for the more common C60 fullerene where available.
| Property | This compound | Fullerene C60 | Reference |
| Electronic Properties | |||
| HOMO-LUMO Gap (ΔEg) | ~1.54 - 2.0 eV | ~1.5 eV | [1] |
| Ionization Potential | 7.10 ± 0.10 eV | ~7.6 eV | [2] |
| Electron Affinity | Not explicitly found for C76 | 2.6 - 2.8 eV | [1] |
| Physical Properties | |||
| Molecular Formula | C76 | C60 | [3] |
| Molecular Weight | 912.78 g/mol | 720.66 g/mol | |
| Isomers | Multiple, with D2 symmetry being a common stable form | One | [1] |
Experimental Protocols
While specific, detailed protocols for the fabrication of nanoelectronic devices exclusively using this compound are not abundantly available in public literature, the following protocols are based on established procedures for fullerene-based organic electronics and can be adapted for C76.
Protocol 1: Synthesis and Purification of this compound
This compound is typically synthesized as a byproduct of C60 and C70 production. The general process involves the vaporization of graphite in an inert atmosphere, followed by a multi-step purification process.[3]
Materials:
-
Graphite rods
-
Helium gas (inert atmosphere)
-
Toluene or other suitable organic solvents (e.g., carbon disulfide, 1,2,4-trichlorobenzene)
-
Alumina or silica gel for chromatography
-
Soxhlet extraction apparatus
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Soot Generation: Generate fullerene-containing soot by creating an electric arc between two graphite electrodes in a helium atmosphere.[3]
-
Soxhlet Extraction: Extract the soluble fullerenes from the collected soot using toluene in a Soxhlet extractor for several hours.[1]
-
Solvent Removal: Remove the toluene from the extract using a rotary evaporator to obtain a mixture of fullerenes.
-
Chromatographic Separation: Separate the different fullerenes (C60, C70, C76, etc.) using column chromatography with an alumina or silica gel stationary phase and an appropriate eluent (e.g., a hexane/toluene gradient).
-
HPLC Purification: For high-purity C76, further purification is achieved using HPLC.
-
Characterization: Confirm the purity and identity of the C76 fraction using techniques such as mass spectrometry, UV-Vis spectroscopy, and Nuclear Magnetic Resonance (NMR).
Protocol 2: Fabrication of a this compound Organic Thin-Film Transistor (OTFT)
This protocol describes the fabrication of a bottom-gate, top-contact OTFT, a common architecture for organic electronics.
Materials:
-
Highly doped silicon wafer with a thermally grown SiO2 layer (serves as gate and dielectric)
-
Purified this compound
-
Organic solvent for C76 (e.g., toluene, chlorobenzene)
-
Gold (Au) for source and drain electrodes
-
Substrate cleaning solvents (acetone, isopropanol, deionized water)
-
UV-Ozone cleaner or piranha solution for substrate treatment
-
Thermal evaporator
-
Spin coater
-
Glovebox with an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Substrate Cleaning: Thoroughly clean the Si/SiO2 substrate by sonicating in acetone, isopropanol, and deionized water, followed by drying with a nitrogen gun.
-
Substrate Treatment: Treat the SiO2 surface with a UV-Ozone cleaner or piranha solution to create a hydrophilic surface, which can then be functionalized with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS) to improve the interface for organic semiconductor deposition.
-
C76 Solution Preparation: Inside a glovebox, prepare a solution of this compound in the chosen organic solvent (e.g., 1-5 mg/mL). The optimal concentration may require optimization.
-
Thin Film Deposition (Solution Processing):
-
Spin-coat the C76 solution onto the prepared substrate. Typical spin coating parameters might be 1000-3000 rpm for 30-60 seconds. These parameters will need to be optimized to achieve the desired film thickness and morphology.
-
Anneal the film at a temperature below the decomposition temperature of C76 (e.g., 100-150 °C) to remove residual solvent and improve film crystallinity.
-
-
Thin Film Deposition (Thermal Evaporation):
-
Place the substrate in a high-vacuum thermal evaporator.
-
Load purified C76 powder into a crucible (e.g., molybdenum or tungsten boat).
-
Evacuate the chamber to a high vacuum (<10^-6 Torr).[4]
-
Heat the crucible to sublimate the C76. The deposition rate should be controlled (e.g., 0.1-1 Å/s) to ensure a uniform film.[4]
-
-
Electrode Deposition: Using a shadow mask, thermally evaporate gold (Au) to define the source and drain electrodes on top of the C76 film. A typical thickness for the electrodes is 30-50 nm.
-
Device Characterization: Characterize the electrical performance of the OTFT in an inert atmosphere using a semiconductor parameter analyzer. Key parameters to measure include charge carrier mobility, on/off ratio, and threshold voltage.[5]
Protocol 3: Fabrication of a this compound-based Organic Photovoltaic (OPV) Device
This protocol outlines the fabrication of a bulk heterojunction (BHJ) OPV device, where C76 acts as the electron acceptor.
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
A suitable polymer donor material (e.g., P3HT, PTB7)
-
Purified this compound
-
Common organic solvent for the active layer (e.g., chlorobenzene, dichlorobenzene)
-
Low work function metal for the cathode (e.g., Calcium/Aluminum or Lithium Fluoride/Aluminum)
-
Substrate cleaning solvents
-
Spin coater
-
Thermal evaporator
-
Glovebox
Procedure:
-
Substrate Preparation: Clean and pattern the ITO-coated glass substrates.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO and anneal according to the manufacturer's instructions. This layer facilitates the transport of holes to the anode.
-
Active Layer Preparation: Inside a glovebox, prepare a blend solution of the polymer donor and this compound in a common solvent. The weight ratio of donor to acceptor (e.g., 1:0.8, 1:1, 1:1.2) is a critical parameter that requires optimization.
-
Active Layer Deposition: Spin-coat the donor:acceptor blend solution on top of the PEDOT:PSS layer. The spin speed and solution concentration will determine the thickness of the active layer, which is typically in the range of 80-200 nm.
-
Active Layer Annealing: Thermally anneal the active layer to optimize the morphology and phase separation between the donor and acceptor materials, which is crucial for efficient charge separation and transport.
-
Cathode Deposition: Transfer the substrates to a thermal evaporator and deposit the cathode. A common cathode consists of a thin layer of a low work function material (e.g., LiF, ~1 nm) followed by a thicker layer of a stable metal (e.g., Al, ~100 nm).
-
Device Encapsulation and Characterization: Encapsulate the device to protect it from oxygen and moisture. Measure the photovoltaic performance under simulated solar illumination (e.g., AM 1.5G) using a solar simulator and a source meter. Key parameters to evaluate are the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).[6]
Visualizations
Synthesis and Purification Workflow for this compound
Caption: Workflow for the synthesis and purification of this compound.
Fabrication Workflow for a C76-based Organic Thin-Film Transistor (OTFT)
Caption: Fabrication workflow for a this compound-based OTFT.
Layered Architecture of a C76-based Bulk Heterojunction Organic Solar Cell
Caption: Schematic of a C76-based organic solar cell architecture.
References
- 1. Fabrication and Characterization of Bulk Heterojunction Solar Cells Based on Liquid-Crystal Semiconductive Polymer [scirp.org]
- 2. ibecbarcelona.eu [ibecbarcelona.eu]
- 3. researchgate.net [researchgate.net]
- 4. moorfield.co.uk [moorfield.co.uk]
- 5. Fabrication and Characterization of Bulk Heterojunction Solar Cells Based on Liquid-Crystal Semiconductive Polymer [file.scirp.org]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Fullerene C76 Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Fullerene C76.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield of extractable fullerenes from the carbon soot is very low (less than 5%). What are the potential causes and how can I improve it?
A1: A low yield of total fullerenes is a common issue that can often be traced back to the synthesis conditions in the arc-discharge reactor.
-
Suboptimal Arc-Discharge Parameters: The efficiency of fullerene formation is highly sensitive to the conditions within the reactor. Key parameters to verify and optimize include:
-
Helium Pressure: The inert helium atmosphere is crucial for the formation of fullerenes. While lower pressures of 50-100 mBar have been standard, pressures between 50 and 200 Torr are frequently cited for good results.[1] Optimal pressure facilitates the necessary carbon-carbon collisions without being detrimental.
-
Arc Current and Voltage: The discharge current directly impacts the graphite evaporation rate.[1] Currents are typically high, in the range of 100-150 A.[2] Ensure the power supplied is sufficient to create a stable plasma arc.
-
Electrode Characteristics: The quality, diameter (typically around 6 mm), and consistency of the graphite rods are important.[3] The distance between electrodes must be carefully controlled to maintain a stable arc.[1]
-
-
Inefficient Soot Collection: Ensure that your reactor design allows for the efficient collection of the generated carbon soot from the chamber walls and collection points.
-
Combined Synthesis Method: Consider implementing a combined resistive heating and arc-discharge technique. Pre-heating one of the graphite electrodes via resistive heating before initiating the arc can increase the graphite vaporization rate and has been shown to improve the total fullerene yield significantly.[4]
Q2: The total fullerene extract is good, but the proportion of higher fullerenes, including C76, is extremely low (less than 2-5% of the extract). How can I enrich the C76 content?
A2: This is the primary challenge in C76 synthesis, as C60 and C70 are the dominant products in standard arc-discharge methods.[5] The strategy shifts from maximizing total yield to optimizing for higher fullerenes and then selectively extracting them.
-
Synthesis Conditions: While high yields of C60/C70 are common, adjusting arc parameters can sometimes skew the distribution towards higher fullerenes. Experiment with the higher end of the helium pressure range and different arc currents.
-
Solvent Extraction Strategy: This is the most critical step for enriching higher fullerenes post-synthesis. Standard solvents like toluene are excellent for C60/C70 but less efficient for higher fullerenes.
-
Sequential Extraction: Use a multi-solvent approach. First, extract with a solvent like hexane, which preferentially removes C60 and C70.[6]
-
Selective Solvents: After the initial extraction, use a stronger solvent to extract the remaining soot, which will be enriched with higher fullerenes. Solvents like p-xylene and pyridine have been shown to be more effective at dissolving higher fullerenes.[7][8] One study reported that a pyridine extract contained up to 16.4% fullerenes, with C76 and C84 being the main components.[8]
-
Q3: I am struggling to separate C76 from other higher fullerenes (like C78, C84) and isomers using HPLC. What can I do to improve the resolution?
A3: The separation of higher fullerenes is notoriously difficult due to their similar retention times and the presence of multiple isomers.[9] Success relies on optimizing the High-Performance Liquid Chromatography (HPLC) method.
-
Column Selection:
-
Mobile Phase Optimization:
-
Solvent Composition: Isocratic or gradient elution using a mixture of toluene with a more polar modifier is common. Typical mobile phases include toluene/hexane or toluene/acetonitrile mixtures.[11][12] A combination of 60% Isopropanol (IPA) and 40% Toluene has also been suggested for resolving fullerenes on a C18 column.[10]
-
Gradient Elution: A gradient of hexane-toluene can be effective for separating a complex fullerene mixture on an alumina column.[11]
-
-
Temperature Control: Do not neglect the column temperature. Cooling the column (e.g., to below 15°C) can enhance the molecular planarity recognition of certain stationary phases and significantly improve the separation of isomers.[9]
Quantitative Data Summary
The yield of this compound is dependent on both the initial synthesis and the subsequent extraction and purification steps. The following tables summarize reported yields at different stages.
Table 1: Influence of Synthesis & Extraction Parameters on Fullerene Yield
| Method | Key Parameters | Product | Reported Yield | Reference(s) |
| Arc Discharge | Chamber: 140mm dia., 500mm length; Current: 150 A; Pressure: 100 Torr | Total Fullerenes in Soot | 8% | [2] |
| Arc Discharge | Chamber: 100mm dia., 200mm length | Total Fullerenes in Soot | 3-4% | [2] |
| Combined Resistive Heating & Arc Discharge | Current: 150 A; Pressure: 200 Torr | Total Fullerenes in Soot | 67% increase over arc discharge alone | [4] |
| Resistive Heating | Toluene Extraction | Higher Fullerenes (>C70) in Extract | 3-4% of total extract | [13] |
| Arc Discharge | Standard Extraction | Higher Fullerenes (>C70) in Extract | 2-5% of total extract | [5] |
| Arc Discharge | p-Xylene Soxhlet Extraction | Total Extract from Soot | 5.9% | [7] |
| Arc Discharge | Pyridine Soxhlet Extraction | Total Extract from Soot (rich in higher fullerenes) | 16.4% | [8] |
Experimental Protocols
Protocol 1: Arc-Discharge Synthesis of Fullerene-Rich Soot
This protocol outlines the key steps for generating carbon soot containing fullerenes using the arc-discharge method.
-
System Preparation:
-
Load two high-purity graphite rods (anode and cathode) into the electrode holders of the reactor chamber.
-
Seal the chamber and evacuate it to a base pressure of 10⁻³–10⁻⁴ Torr to remove air and moisture.[1]
-
-
Inert Gas Introduction:
-
Arc Initiation:
-
Soot Generation:
-
The arc will vaporize the carbon from the anode, creating a plasma. As the carbon vapor cools in the helium atmosphere, it condenses into soot, which deposits on the chamber walls.
-
Maintain the process, adjusting the electrode feed to keep the arc stable, until a sufficient quantity of soot is produced.
-
-
Soot Collection:
-
Turn off the power supply and allow the chamber to cool completely.
-
Vent the chamber to atmospheric pressure and carefully open it.
-
Scrape the black, fluffy soot from the chamber walls and collection shields into a clean, dry container.
-
Protocol 2: Selective Solvent Extraction of Higher Fullerenes
This protocol describes a two-stage extraction process to enrich the C76 fraction from the raw soot.
-
Initial C60/C70 Removal (Defatting):
-
Place the collected carbon soot into a cellulose thimble for a Soxhlet extractor.
-
Perform a Soxhlet extraction for several hours using toluene as the solvent. This will remove the majority of the highly soluble C60 and C70.
-
The resulting plum-colored solution contains primarily C60 and C70. The soot remaining in the thimble is now enriched in higher fullerenes.
-
-
Higher Fullerene Extraction:
-
Dry the "defatted" soot from the thimble.
-
Place the dried, enriched soot into a clean thimble.
-
Perform a second Soxhlet extraction using a more selective solvent such as p-xylene or pyridine .[7][8]
-
Continue the extraction until the solvent running through the siphon becomes colorless, indicating that all soluble material has been extracted.
-
-
Solvent Removal:
-
Collect the p-xylene or pyridine extract.
-
Use a rotary evaporator to remove the solvent, leaving behind a solid residue that is highly enriched in higher fullerenes, including C76.
-
Protocol 3: HPLC Purification of this compound
This protocol provides a general methodology for isolating C76 from the enriched extract using HPLC.
-
Sample Preparation:
-
Dissolve the enriched fullerene extract in the HPLC mobile phase (or a compatible solvent like toluene).
-
Filter the solution through a 0.45 µm filter to remove any particulate matter.[14]
-
-
HPLC System and Conditions:
-
Column: A reversed-phase C18 column or a specialized PAH column.[9][10]
-
Mobile Phase: An isocratic mixture of Toluene and Acetonitrile (e.g., 50:50 v/v) or Toluene and Isopropanol.[10][14]
-
Flow Rate: Adjust the flow rate based on column dimensions and backpressure (e.g., 0.5 - 1.0 mL/min for an analytical column).[15]
-
Detection: Use a UV-Vis detector, monitoring at wavelengths where fullerenes absorb, such as 285 nm and 350 nm.[15]
-
Temperature: Set the column temperature. Consider running at a reduced temperature (e.g., 10°C) to improve isomer separation.[9]
-
-
Injection and Fraction Collection:
-
Inject the prepared sample onto the column.
-
Monitor the chromatogram to identify the peaks corresponding to different fullerenes. C76 will elute after C60 and C70.
-
Collect the fractions corresponding to the C76 peak.
-
-
Purity Analysis:
-
Re-inject the collected C76 fraction into the HPLC to confirm its purity.
-
Further characterization can be performed using mass spectrometry.
-
Visualizations
Caption: Workflow from raw materials to purified this compound.
Caption: Decision tree for troubleshooting low this compound yield.
References
- 1. rjp.nipne.ro [rjp.nipne.ro]
- 2. iosrjournals.org [iosrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Fullerenes synthesis by combined resistive heating and arc discharge techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wurz.space.unibe.ch [wurz.space.unibe.ch]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in chromatographic separation and spectroscopic characterization of the higher fullerenes C76 and C84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DSpace [diposit.ub.edu]
- 13. The Higher Fullerenes: Isolation and Characterization of C76, C84, C90, C94, and C70O, an Oxide of D5h-C70 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. uu.diva-portal.org [uu.diva-portal.org]
- 15. Analytical and preparative separation and isolation of functionalized fullerenes by conventional HPLC stationary phases: method development and column screening - PMC [pmc.ncbi.nlm.nih.gov]
improving the yield of D2 isomer in Fullerene C76 production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of Fullerene C76, with a specific focus on improving the yield of the D2 isomer.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound?
A1: this compound has two isomers that satisfy the Isolated Pentagon Rule (IPR), which are of D2 and Td symmetry. The D2 isomer is chiral and is the more stable and, therefore, typically the more abundant of the two.
Q2: What are the primary methods for producing this compound?
A2: The most common method for producing C76 and other higher fullerenes is the carbon arc discharge method, also known as the Krätschmer-Huffman method. This involves creating an electric arc between two graphite electrodes in an inert atmosphere (typically helium).[1] This process vaporizes the carbon, which then condenses to form a soot containing a mixture of fullerenes. Alternative methods include laser ablation of graphite and chemical synthesis from polycyclic aromatic hydrocarbon precursors.[2][3]
Q3: Why is separating the D2 isomer of C76 challenging?
A3: The isomers of C76, like those of other higher fullerenes, have very similar physical and chemical properties, making their separation difficult.[4][5] The primary method for separation is high-performance liquid chromatography (HPLC), which requires careful selection of columns and mobile phases to achieve good resolution.
Q4: Can the isomeric ratio of C76 be controlled during synthesis?
A4: Directly controlling the isomeric ratio during the chaotic plasma conditions of carbon arc synthesis is challenging. However, the principles of kinetic and thermodynamic control suggest that reaction conditions such as temperature, pressure, and cooling rates could influence the final isomer distribution.[6][7][8] Lower temperatures and faster quenching may favor the kinetically preferred product, while higher temperatures and longer reaction times could favor the more thermodynamically stable product.
Troubleshooting Guides
Issue 1: Low Overall Yield of C76 in Carbon Soot
| Possible Cause | Suggested Solution |
| Incorrect Helium Pressure | The pressure of the inert gas (helium) is a critical parameter. Optimal pressures are typically in the range of 100-200 Torr.[1] Experiment with varying the pressure within this range to find the optimal condition for your specific setup. |
| Inappropriate Arc Current/Voltage | The electrical parameters of the arc discharge affect the plasma temperature and carbon vaporization rate. A typical starting point is a high current (e.g., 100-200 A) and a low voltage (e.g., 10-20 V). Adjust these parameters to optimize the soot production rate and fullerene content. |
| Poor Quality Graphite Rods | The purity and density of the graphite electrodes can impact the fullerene yield. Use high-purity graphite rods. Some studies have shown that adding certain metallic elements to the graphite rods can influence the yield of higher fullerenes.[9] |
| Inefficient Soot Collection | Ensure that your collection system is efficiently capturing the produced soot. The design of the collection chamber and the cooling of its surfaces can affect the amount of soot collected. |
Issue 2: Poor Separation of C76 Isomers via HPLC
| Possible Cause | Suggested Solution |
| Inadequate HPLC Column | Standard C18 columns may not provide sufficient resolution for fullerene isomers.[10] Specialized fullerene-specific columns, such as those with pyrenyl-ethyl (PYE) or pentabromobenzyl (PBB) stationary phases, are often more effective. |
| Suboptimal Mobile Phase | The choice of eluent is crucial. Toluene is a commonly used solvent for fullerene separation.[4] Experiment with different solvent mixtures, such as toluene/hexane or toluene/decalin, to improve separation. The composition of the mobile phase can significantly affect the retention times and resolution of the isomers. |
| Incorrect Flow Rate | A lower flow rate generally leads to better resolution but longer run times. Start with a typical flow rate (e.g., 1-2 mL/min) and then optimize by slightly decreasing it to enhance separation. |
| Column Overloading | Injecting too much sample can lead to broad, overlapping peaks. Reduce the injection volume or the concentration of your sample to improve peak shape and resolution. |
Experimental Protocols
Protocol 1: General Production of Fullerene-Rich Soot via Arc Discharge
-
Apparatus Setup:
-
Assemble the arc discharge reactor, ensuring a clean chamber and properly installed high-purity graphite electrodes.
-
Connect the chamber to a vacuum pump and a helium gas supply.
-
-
Evacuation and Backfilling:
-
Evacuate the chamber to a base pressure of <10 mTorr.
-
Backfill the chamber with high-purity helium gas to a pressure of 100-200 Torr.[1]
-
-
Arc Discharge:
-
Apply a high current (100-200 A) and low voltage (10-20 V) to the graphite electrodes to initiate the arc.
-
Maintain the arc until the desired amount of the anode is consumed. The anode is typically consumed while the cathode grows.
-
-
Soot Collection:
-
After the chamber has cooled, carefully collect the soot from the chamber walls and the cathode deposit.
-
-
Fullerene Extraction:
-
Place the collected soot in a Soxhlet extractor.
-
Extract the soluble fullerenes using a suitable solvent, such as toluene or carbon disulfide, over several hours.
-
The resulting solution will be a mixture of C60, C70, C76, and other higher fullerenes.
-
Protocol 2: HPLC Separation of C76 Isomers
-
Sample Preparation:
-
Prepare a concentrated solution of the fullerene extract in the mobile phase (e.g., toluene).
-
Filter the solution through a 0.2 µm PTFE filter to remove any particulate matter.
-
-
HPLC System Preparation:
-
Equilibrate the HPLC system, equipped with a fullerene-specific column (e.g., Cosmosil Buckyprep), with the chosen mobile phase (e.g., 100% toluene) at a constant flow rate (e.g., 1.5 mL/min).
-
-
Injection and Elution:
-
Inject a small volume (e.g., 20 µL) of the prepared sample.
-
Monitor the elution profile using a UV-Vis detector at a wavelength where fullerenes absorb strongly (e.g., 330 nm).
-
-
Fraction Collection:
-
Collect the fractions corresponding to the C76 isomers as they elute from the column. The D2 isomer is typically the major peak for C76.
-
-
Purity Analysis:
-
Re-inject the collected fractions into the HPLC to confirm their purity.
-
Further characterization can be performed using techniques such as mass spectrometry and NMR spectroscopy.
-
Data Presentation
| Parameter | Condition A | Condition B | Condition C |
| HPLC Column | Cosmosil Buckyprep | Regis PYE | Shodex PROTEIN KW-803 |
| Mobile Phase | 100% Toluene | 50:50 Toluene:Hexane | 100% Carbon Disulfide |
| Flow Rate | 1.5 mL/min | 1.0 mL/min | 2.0 mL/min |
| Retention Time C76 (D2) | 15.2 min | 22.8 min | 12.5 min |
| Retention Time C76 (Td) | 16.1 min | 24.5 min | 13.2 min |
| Resolution | 1.8 | 2.1 | 1.5 |
Note: The data in this table are illustrative and will vary depending on the specific HPLC system and conditions.
Visualizations
Caption: Experimental workflow for the production and purification of C76 isomers.
Caption: Conceptual diagram of kinetic vs. thermodynamic control in C76 isomer formation.
References
- 1. ukessays.com [ukessays.com]
- 2. Direct Synthesis of Fullerenes [fkf.mpg.de]
- 3. ccsenet.org [ccsenet.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] A New Method for Separating the Isomeric C84 Fullerenes | Semantic Scholar [semanticscholar.org]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. jackwestin.com [jackwestin.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis and X-ray or NMR/DFT structure elucidation of twenty-one new trifluoromethyl derivatives of soluble cage isomers of C76, C78, C84, and C90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SEPARATION OF ISOMERS ‣ Pyvot [pyvot.tech]
Technical Support Center: Addressing the Instability of the Td Isomer of Fullerene C76
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of the Td isomer of Fullerene C76.
Frequently Asked Questions (FAQs)
Q1: What makes the Td isomer of this compound unstable?
A1: The primary reason for the instability of the Td isomer of this compound is its open-shell electronic structure.[1] This configuration is characterized by the presence of four phenalenyl-radical substructures.[1] Unlike the stable D2 isomer of C76, which possesses a closed electronic shell, the Td isomer's radical nature makes it highly reactive and difficult to isolate in its pristine, empty-cage form.[1]
Q2: Can pristine Td-C76 be synthesized and isolated?
A2: Currently, the pristine (empty) Td isomer of C76 has not been synthesized or isolated.[2] Its inherent instability prevents its formation and purification under typical fullerene production conditions.[2]
Q3: What are the primary strategies for stabilizing the Td-C76 isomer?
A3: There are two main successful strategies for stabilizing the Td-C76 isomer:
-
Endohedral Encapsulation: Trapping metal atoms or clusters inside the fullerene cage to form endohedral metallofullerenes is a common method. The charge transfer from the encapsulated metal to the fullerene cage stabilizes the otherwise unstable Td structure.[3] Examples include Lu₂@C₇₆ and Th@C₇₆.[3][4][5]
-
Exohedral Derivatization: Covalently bonding chemical groups to the exterior of the fullerene cage can also stabilize the Td isomer. This approach alters the electronic structure of the cage, quenching the radical character. An example is the formation of trifluoromethyl derivatives like C₇₆(CF₃)₁₂.
Q4: How does endohedral metal encapsulation stabilize the Td-C76 cage?
A4: Stabilization through endohedral encapsulation is achieved via charge transfer. For instance, in Lu₂@C₇₆, the lutetium atoms donate electrons to the C76 cage.[3] This results in a charge state of (Lu₂)⁶⁺@C₇₆⁶⁻(Td), which satisfies the electronic requirements for a stable, closed-shell configuration of the fullerene cage.[3] A similar charge transfer mechanism is responsible for the stabilization of other endohedral metallofullerenes containing the Td-C76 isomer.
Q5: What analytical techniques are used to characterize stabilized Td-C76?
A5: A combination of spectroscopic and crystallographic techniques is employed to confirm the successful stabilization and characterization of the Td-C76 isomer. These include:
-
Mass Spectrometry (e.g., MALDI-TOF) to confirm the mass of the endohedral or exohedral derivative.[1]
-
Single-Crystal X-ray Diffraction to unambiguously determine the molecular structure and confirm the Td cage symmetry.[1]
-
UV-vis-NIR Absorption Spectroscopy to probe the electronic structure of the stabilized fullerene.[1]
-
Raman Spectroscopy provides insights into the vibrational modes of the molecule, which are sensitive to its structure and symmetry.[1]
-
Cyclic Voltammetry to study the electrochemical properties and redox behavior of the stabilized fullerene.[4]
Troubleshooting Guides
Issue 1: Low Yield of Td-C76 Endohedral Metallofullerenes
| Potential Cause | Suggested Solution |
| Incorrect Metal-to-Carbon Ratio: The ratio of the metal precursor to graphite in the electrode rods is critical for efficient encapsulation. | Optimize the atomic molar ratio of the metal to carbon. For Th@C₇₆ synthesis, a Th:C ratio of 1:24 has been used.[1] Experiment with slight variations to find the optimal ratio for your specific setup. |
| Inefficient Arc-Discharge Conditions: Parameters such as helium pressure, arc current, and voltage significantly impact fullerene formation and metal encapsulation. | The Krätschmer-Huffman arc-discharge method is commonly used.[6] Maintain a helium atmosphere at a pressure of 100-200 Torr.[7] Adjust the arc current and voltage to ensure stable and efficient graphite vaporization. |
| Poor Precursor Conversion: Incomplete conversion of metal oxides to metal carbides before the arc-discharge process can lead to lower encapsulation efficiency. | If using metal oxides (e.g., ThO₂), ensure a thorough reduction process. For example, heating the metal oxide and graphite mixture at 1000 °C for 12 hours under a nitrogen atmosphere can facilitate the conversion to metal carbide.[1] |
| Suboptimal Extraction: The choice of solvent and extraction method can affect the recovery of metallofullerenes from the soot. | Toluene is a common solvent for extracting fullerenes from soot.[2] Using a Soxhlet extractor can improve extraction efficiency.[2] For certain metallofullerenes, other solvents like pyridine or o-dichlorobenzene might offer better solubility and extraction yields.[6] |
Issue 2: Difficulty in Separating Td-C76 Derivatives from Other Isomers
| Potential Cause | Suggested Solution |
| Inadequate HPLC Column Selection: Not all HPLC columns provide sufficient resolution to separate complex mixtures of fullerene isomers. | Multi-stage HPLC is typically required for the separation of higher fullerene isomers.[5] Specialized fullerene-specific columns, such as those with pyrenylethylsilylated silica phases, can offer enhanced separation of isomers. Polymeric octadecylsilica (ODS) columns are also effective for resolving fullerene isomers.[8] |
| Suboptimal Mobile Phase Composition: The mobile phase composition is crucial for achieving good separation of fullerene isomers. | Toluene is a common mobile phase for fullerene separation. The addition of other solvents, such as decalin or isopropanol, can significantly improve the separation of higher fullerenes.[9][10] Experiment with gradient elution or different solvent mixtures to optimize resolution. |
| Co-elution of Isomers: Isomers with very similar retention times can be challenging to separate completely in a single HPLC run. | Employ recycling HPLC, where the eluent containing the unresolved isomers is passed through the column multiple times to improve separation.[11] |
| Low Column Temperature: Temperature can affect the interaction between the fullerenes and the stationary phase, influencing separation. | For some separations on polymeric ODS columns, operating at temperatures below 15°C can enhance molecular planarity recognition and improve isomer separation.[12] |
Issue 3: Ambiguous Characterization Results
| Potential Cause | Suggested Solution |
| Insufficient Purity: The presence of other fullerene isomers or impurities can complicate spectroscopic analysis. | Ensure high purity of the isolated fraction by using multi-stage and recycling HPLC.[5][11] Confirm the purity of the sample using analytical HPLC before proceeding with further characterization. |
| Poor Crystal Quality for X-ray Diffraction: Obtaining single crystals of sufficient quality for X-ray diffraction can be challenging. | Co-crystallization with molecules like Ni(II)-octaethylporphyrin (NiII(OEP)) in solvents such as benzene and carbon disulfide can facilitate the growth of high-quality crystals suitable for X-ray analysis.[1] |
| Low Signal-to-Noise Ratio in Spectra: The concentration of the sample may be too low for clear spectroscopic signals. | Concentrate the purified sample before analysis. Ensure that the chosen solvent for spectroscopic measurements does not interfere with the spectral regions of interest. |
| Incorrect Interpretation of Spectroscopic Data: The spectra of novel fullerene derivatives can be complex and require careful interpretation. | Compare the experimental spectra (UV-vis-NIR, Raman) with theoretical calculations (e.g., DFT) to aid in the assignment of spectral features and confirm the structure.[1] |
Experimental Protocols
Protocol 1: Generalized Synthesis of Td-C76 Endohedral Metallofullerenes (e.g., Th@C₇₆)
-
Preparation of Graphite Electrodes:
-
Hollow graphite rods are filled with a mixture of graphite powder and a metal precursor (e.g., ThO₂).
-
A typical atomic molar ratio is 1:24 (metal:carbon).[1]
-
The mixture is compacted to ensure dense packing.
-
-
Pre-treatment of Electrodes:
-
The filled graphite rods are subjected to a reduction process to convert the metal oxide to metal carbide.
-
This is typically done by heating in a tube furnace at approximately 1000 °C for 12 hours under a nitrogen atmosphere.[1]
-
-
Arc-Discharge Synthesis:
-
The synthesis is carried out using the Krätschmer-Huffman arc-discharge method.[6]
-
The pre-treated graphite rods are used as electrodes in a chamber filled with helium at a pressure of 100-200 Torr.[7]
-
An electric arc is generated between the electrodes, causing the graphite and metal carbide to vaporize and form soot containing endohedral metallofullerenes.
-
-
Soot Collection and Extraction:
-
Separation and Purification:
-
The crude extract is subjected to multi-stage high-performance liquid chromatography (HPLC) to separate the different fullerene isomers and endohedral species.[5]
-
Specialized columns (e.g., pyrenylethylsilylated silica or polymeric ODS) and optimized mobile phases (e.g., toluene with modifiers) are used to isolate the desired Td-C76 endohedral metallofullerene.[8][9]
-
Protocol 2: Generalized Exohedral Derivatization of Td-C76 (Trifluoromethylation)
-
Preparation of Reactants:
-
A mixture of insoluble higher fullerenes, which is expected to contain the unstable Td-C76, is used as the starting material.
-
Trifluoroiodomethane (CF₃I) is used as the trifluoromethylating agent.
-
-
Reaction Conditions:
-
The reaction is typically carried out at high temperatures, around 500 °C, in a sealed ampoule.
-
The CF₃I reacts with the fullerene mixture, leading to the formation of various trifluoromethylated fullerene derivatives, including the stabilized C₇₆(CF₃)₁₂.
-
-
Product Isolation and Purification:
-
The resulting product mixture is dissolved in a suitable solvent.
-
Separation of the different trifluoromethylated fullerenes is achieved using HPLC.
-
Hexane is often used as the mobile phase for the separation of these derivatives.[13][14]
-
Multiple HPLC steps may be necessary to isolate the pure C₇₆(CF₃)₁₂ derivative.
-
Data Presentation
Table 1: Comparative Summary of C76 Isomers
| Property | D2 Isomer of C76 | Td Isomer of C76 |
| Symmetry | D₂ | Td |
| Electronic Shell | Closed | Open (Radical) |
| Stability (Pristine) | Stable, isolable | Unstable, not isolated |
| Key Structural Feature | No radical substructures | Four phenalenyl-radical substructures[1] |
| Stabilization Requirement | Not required | Required (endohedral or exohedral) |
Table 2: Typical Parameters for Synthesis and Separation
| Parameter | Value/Condition |
| Arc-Discharge Helium Pressure | 100-200 Torr[7] |
| Electrode Pre-treatment Temp. | ~1000 °C[1] |
| Extraction Solvent | Toluene, Pyridine, o-dichlorobenzene[2][6] |
| HPLC Column Types | Pyrenylethylsilylated silica, Polymeric ODS[8] |
| HPLC Mobile Phases | Toluene, Toluene/Decalin, Toluene/Isopropanol[9][10] |
| Exohedral Reaction Temp. | ~500 °C |
Visualizations
Caption: Logical workflow for addressing Td-C76 instability.
Caption: Workflow for endohedral stabilization of Td-C76.
Caption: Stabilization of Td-C76 via charge transfer.
References
- 1. mdpi.com [mdpi.com]
- 2. ossila.com [ossila.com]
- 3. Synthesis and UHV-STM observation of the Td-symmetric Lu metallofullerene: Lu2@C76(Td) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Item - Synthesis and Characterization of Non-Isolated-Pentagon-Rule Actinide Endohedral Metallofullerenes U@C1(17418)âC76, U@C1(28324)âC80, and Th@C1(28324)âC80: Low-Symmetry Cage Selection Directed by a Tetravalent Ion - figshare - Figshare [figshare.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. How Are Fullerenes Made – Their Synthesis And VariantsMSTnano.com [mstnano.com]
- 8. publications-cnrc.canada.ca [publications-cnrc.canada.ca]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
refining chromatographic methods for high-purity C76 isolation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining chromatographic methods for the isolation of high-purity C76 fullerene.
Frequently Asked Questions (FAQs)
Q1: What are the most common stationary phases for HPLC purification of C76?
A1: The selection of an appropriate stationary phase is critical for the successful separation of C76. Polystyrene-divinylbenzene (PSDVB) resins are frequently used, leveraging π-π interactions between the fullerenes and the aromatic stationary phase.[1][2] Another highly effective class of stationary phases includes those specifically designed for fullerene separation, such as pyrenylpropyl- and pentabromobenzyl-functionalized silica gels. For general-purpose applications, high-surface-area C12 and C18 reversed-phase columns can also provide efficient separation.[3][4]
Q2: Which mobile phases are recommended for C76 isolation?
A2: Toluene is a widely used and effective mobile phase for the elution of C76 and other fullerenes.[5] To optimize selectivity and resolution, toluene is often used in combination with other solvents. For instance, mixtures of toluene with hexane or acetonitrile are commonly employed.[4][6][7] For higher fullerenes that are more strongly retained, stronger eluents like chlorobenzene or o-dichlorobenzene may be necessary. The precise ratio of the solvents in the mobile phase is a key parameter for achieving baseline separation.
Q3: How can I improve the resolution between C76 and other fullerenes like C60 and C70?
A3: Optimizing the mobile phase composition is the most critical factor for improving resolution. A shallow gradient or isocratic elution with a carefully selected solvent mixture can enhance the separation between closely eluting fullerene isomers.[8] Additionally, adjusting the flow rate can impact resolution; lower flow rates generally lead to better separation but longer run times. The choice of stationary phase also plays a significant role; a column with a higher affinity for the aromatic structure of fullerenes, such as a pyrenylpropyl-functionalized column, can significantly improve resolution.
Q4: What are the typical detection wavelengths for C76 in HPLC?
A4: C76 and other fullerenes exhibit strong absorbance in the UV-Vis region. Common wavelengths for detection include 285 nm, 325 nm, and 350 nm.[4][9] Monitoring at multiple wavelengths can be beneficial for identifying different fullerene species in a mixture.
Q5: What is a typical retention time for C76?
A5: The retention time of C76 is highly dependent on the specific chromatographic conditions (column, mobile phase, flow rate, temperature). However, in a typical separation on a Buckyprep column with toluene as the eluent, C76 elutes after C60 and C70, with a retention time of approximately 18.9 minutes.[5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution/Peak Overlap | - Inappropriate mobile phase composition. - Column overloading. - Column degradation. | - Optimize the mobile phase by adjusting the solvent ratios. Consider using a weaker solvent to increase retention and improve separation. - Reduce the sample concentration or injection volume. - Flush the column with a strong solvent or replace it if performance does not improve. |
| Peak Tailing | - Active sites on the column. - Secondary interactions between C76 and the stationary phase. - Column contamination. | - Use a mobile phase additive to block active sites. - Ensure the sample is fully dissolved in the mobile phase. - Clean the column with a strong solvent. |
| Peak Fronting | - Sample overload. - Sample solvent stronger than the mobile phase. | - Dilute the sample. - Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Baseline Noise or Drift | - Contaminated mobile phase. - Air bubbles in the system. - Detector lamp aging. | - Filter all solvents before use. - Degas the mobile phase thoroughly. - Replace the detector lamp if necessary. |
| High Backpressure | - Clogged column frit or tubing. - Particulate matter from the sample. - High mobile phase viscosity. | - Backflush the column. - Filter all samples before injection. - Use a less viscous mobile phase or increase the column temperature. |
Data Presentation
Table 1: Comparison of Stationary Phases for C76 Separation
| Stationary Phase | Typical Mobile Phase | Separation Principle | Advantages |
| Polystyrene-divinylbenzene (PSDVB) | Toluene/Methylene Chloride | π-π interactions, Size Exclusion | Good separation of C60, C70, and higher fullerenes.[1][2] |
| Pyrenylpropyl Silica (Buckyprep) | Toluene | Strong π-π interactions | High retention and selectivity for fullerenes. |
| Pentabromobenzyl Silica (PBB) | o-Dichlorobenzene | π-π interactions | High loading capacity, suitable for preparative scale. |
| C18/C12 (High Surface Area) | Toluene/Acetonitrile | Hydrophobic interactions | Good efficiency, readily available.[3][4] |
| Alumina | Hexane/Toluene Gradient | Adsorption | Useful for initial fractionation of crude soot extract.[6][10] |
Table 2: Mobile Phase Solvent Properties for Fullerene Separation
| Solvent | Elution Strength | Notes |
| Hexane | Weak | Used in gradients with stronger solvents for initial separation.[6] |
| Toluene | Moderate | The most common and effective solvent for fullerene HPLC. |
| Acetonitrile | Weak | Used as a modifier with toluene to fine-tune selectivity.[4][7] |
| Methylene Chloride | Moderate | Used in combination with toluene on PSDVB columns.[1] |
| Chlorobenzene | Strong | Recommended for eluting higher, more retained fullerenes. |
| o-Dichlorobenzene | Very Strong | Used with PBB columns for preparative separations. |
Experimental Protocols
Protocol 1: Analytical HPLC for C76 Purity Analysis
-
Column: COSMOSIL Buckyprep (4.6 mm I.D. x 250 mm).
-
Mobile Phase: 100% Toluene.
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient.
-
Detection: UV at 325 nm.[9]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the fullerene extract in toluene to a concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm PTFE syringe filter before injection.
Protocol 2: Preparative HPLC for High-Purity C76 Isolation
-
Column: COSMOSIL PBB (20 mm I.D. x 250 mm).
-
Mobile Phase: A gradient of toluene in hexane, or isocratic o-dichlorobenzene for strongly retained fractions.
-
Flow Rate: 10-20 mL/min (adjust based on column specifications and backpressure).
-
Temperature: Ambient.
-
Detection: UV at 350 nm.[4]
-
Injection Volume: 1-5 mL of a concentrated fullerene solution (e.g., 5 mg/mL in toluene).
-
Fraction Collection: Collect the eluent corresponding to the C76 peak based on the chromatogram from an analytical run.
-
Post-Purification: Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified C76.
Mandatory Visualization
Caption: Experimental workflow for the isolation of high-purity C76 fullerene.
Caption: Troubleshooting decision tree for poor peak resolution in C76 HPLC.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Analytical and preparative separation and isolation of functionalized fullerenes by conventional HPLC stationary phases: method development and column screening - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Analytical and preparative separation and isolation of functionalized fullerenes by conventional HPLC stationary phases: method development and column screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in chromatographic separation and spectroscopic characterization of the higher fullerenes C76 and C84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uu.diva-portal.org [uu.diva-portal.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
minimizing aggregation of Fullerene C76 derivatives in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the aggregation of Fullerene C76 derivatives in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound derivatives to aggregate in solution?
A1: Aggregation of this compound derivatives is primarily influenced by several factors:
-
Solvent Polarity: this compound, being hydrophobic, tends to aggregate in polar solvents. "Good" solvents are typically non-polar aromatic solvents like toluene and chlorobenzene, while "poor" solvents that promote aggregation include polar ones like water and methanol.[1][2][3]
-
Concentration: Higher concentrations of the C76 derivative can exceed its solubility limit in a given solvent, leading to aggregation.[4][5]
-
Functionalization: The nature and density of functional groups on the C76 cage are critical. Hydrophilic functional groups (e.g., -COOH, -OH, -NH2) can enhance solubility in polar solvents and reduce aggregation.[6][7]
-
pH and Ionic Strength: For ionizable C76 derivatives in aqueous solutions, the pH can affect surface charge and thus electrostatic repulsion between molecules. Similarly, high ionic strength (salt concentration) can screen surface charges, reducing repulsion and promoting aggregation.[8]
-
Temperature: Temperature can affect solubility, with some fullerene derivatives showing a non-linear relationship between temperature and solubility.[7]
-
Sonication: While sonication can be used to break up agglomerates, prolonged or high-power sonication can sometimes induce aggregation.[4][9]
Q2: How can I prevent or minimize aggregation of my C76 derivative during my experiments?
A2: To minimize aggregation, consider the following strategies:
-
Solvent Selection: Use a "good" solvent in which the specific C76 derivative is highly soluble. For applications requiring polar solvents, ensure the derivative is appropriately functionalized to be water-soluble.
-
Optimize Concentration: Work with concentrations below the known solubility limit of the C76 derivative in your chosen solvent.
-
Control pH and Ionic Strength: For aqueous solutions of ionizable derivatives, maintain a pH that ensures sufficient surface charge for electrostatic repulsion. Use buffers with low salt concentrations.
-
Gentle Dispersion Methods: If sonication is necessary, use short durations and low power. Vortexing or gentle stirring may be preferable.
-
Filtration: Filter your solution through an appropriate syringe filter (e.g., 0.2 µm) to remove any pre-existing large aggregates or dust particles before use.[10]
-
Add Stabilizers: In some cases, surfactants or polymers can be used to stabilize the fullerene derivatives in solution.[11]
Q3: Which analytical techniques are best for detecting and characterizing the aggregation of C76 derivatives?
A3: The following techniques are commonly used:
-
Dynamic Light Scattering (DLS): DLS is a powerful technique for measuring the hydrodynamic radius of particles in solution, allowing for the detection of aggregates and the determination of their size distribution.[12][13][14]
-
UV-Visible (UV-Vis) Spectroscopy: Aggregation of fullerene derivatives often leads to changes in their UV-Vis absorption spectrum, such as peak broadening, a red or blue shift, and an increase in scattering at longer wavelengths.[15][16]
-
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): These microscopy techniques provide direct visual evidence of aggregates and information about their morphology and size.[8]
-
Asymmetrical Flow Field-Flow Fractionation (AF4): AF4 can be used to separate fullerene aggregates based on their size, providing a detailed size distribution.[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: My C76 derivative solution appears cloudy or has visible precipitates.
Question: I dissolved my C76 derivative in what I believed to be a suitable solvent, but the solution is turbid. What could be the cause, and how can I fix it?
Answer: Cloudiness or precipitation indicates significant aggregation or poor solubility. Follow these troubleshooting steps:
Caption: Troubleshooting workflow for a cloudy C76 derivative solution.
Issue 2: DLS results show a large particle size and high polydispersity.
Question: My DLS measurements indicate a large average particle size and a high polydispersity index (PDI) for my C76 derivative solution, which should be monomeric. What does this mean and what should I do?
Answer: A large hydrodynamic radius and high PDI from DLS are strong indicators of aggregation. Consider the following:
-
Sample Preparation: Ensure your sample was filtered immediately before the DLS measurement to remove dust and large aggregates.
-
Concentration Effects: Very high concentrations can lead to inter-particle interactions that affect DLS results. Try measuring a dilution series.
-
Solvent Quality: The solvent may not be optimal, leading to the formation of small aggregates. Re-evaluate your choice of solvent.
-
Derivative Stability: The C76 derivative itself may be unstable under the current conditions. Consider if factors like light exposure or temperature could be causing degradation and subsequent aggregation.
Issue 3: UV-Vis spectrum of my C76 derivative solution looks unusual.
Question: The UV-Vis spectrum of my C76 derivative solution has a broad, featureless absorption at longer wavelengths and the characteristic peaks are less defined. Why is this happening?
Answer: This spectral change is a classic sign of aggregation. The broad absorption at longer wavelengths is due to light scattering by larger particles (aggregates). The loss of sharp spectral features indicates that the electronic environment of the fullerene cages has been altered due to close packing in the aggregates. To confirm, you can take a spectrum of a more dilute solution; if the scattering effect decreases and the characteristic peaks become sharper, aggregation is the likely cause.
Quantitative Data Tables
Table 1: General Solubility of Pristine Fullerenes in Common Organic Solvents
This table provides a general reference for the solubility of underivatized fullerenes. The solubility of C76 derivatives will be significantly influenced by their specific functional groups.
| Solvent | C60 Solubility (g/L) | C70 Solubility (g/L) | General Trend for C76 |
| Toluene | ~2.8 | ~1.3 | Soluble |
| Carbon Disulfide | ~8.0 | ~9.6 | Highly Soluble |
| o-Dichlorobenzene | ~27.0 | ~36.0 | Highly Soluble |
| 1-Chloronaphthalene | ~51.0 | - | Very Highly Soluble |
| Hexane | ~0.04 | ~0.03 | Sparingly Soluble |
| Methanol | Insoluble | Insoluble | Insoluble |
| Water | Insoluble | Insoluble | Insoluble |
Data compiled from various sources, including[2][3][17][18]. Note that specific values can vary with experimental conditions.
Table 2: Typical Hydrodynamic Radii of Fullerenes and Their Aggregates
This table gives an idea of the expected sizes for monomeric fullerenes and their aggregates as measured by DLS.
| Species | Typical Hydrodynamic Radius (nm) | Notes |
| Monomeric C76 Derivative | 1 - 5 | Dependent on the size of the functional groups. |
| Small Aggregates | 10 - 100 | Often the first sign of instability in solution. |
| Large Aggregates | > 100 | Indicates significant aggregation and potential precipitation. |
These are approximate values. The actual size will depend on the specific derivative, solvent, and other conditions.
Experimental Protocols
Protocol 1: Characterization of C76 Derivative Aggregation using UV-Vis Spectroscopy
This protocol outlines the steps to monitor for aggregation by observing changes in the absorption spectrum.
-
Preparation of Stock Solution:
-
Accurately weigh the C76 derivative and dissolve it in a "good" solvent (e.g., toluene) to prepare a concentrated stock solution.
-
Use gentle agitation or brief, low-power sonication to ensure complete dissolution.
-
-
Sample Preparation for Measurement:
-
Prepare a series of dilutions of the stock solution in the solvent of interest.
-
If testing for aggregation in a "poor" solvent, add the desired amount of the "poor" solvent to an aliquot of the stock solution in the "good" solvent.
-
-
UV-Vis Measurement:
-
Use a dual-beam spectrophotometer.
-
Use the pure solvent as the blank.
-
Acquire the absorption spectrum over a range of at least 200-900 nm.
-
-
Data Analysis:
-
For a well-dissolved, monomeric C76 derivative, you should observe characteristic, sharp absorption peaks.
-
The presence of aggregation is indicated by:
-
A broad, increasing baseline at longer wavelengths (>600 nm) due to scattering.
-
A broadening and potential shift of the characteristic absorption peaks.
-
-
Protocol 2: Measuring the Size of C76 Derivatives and Their Aggregates by Dynamic Light Scattering (DLS)
This protocol provides a general workflow for DLS analysis.
Caption: Experimental workflow for DLS analysis of C76 derivative solutions.
Key Considerations for DLS:
-
Cleanliness is crucial: Any dust or contaminants will scatter light and lead to inaccurate results. Use clean cuvettes and high-purity solvents.[10]
-
Concentration: The sample should be concentrated enough to give a stable signal but dilute enough to avoid multiple scattering.[19]
-
Interpretation: A low PDI (< 0.1) suggests a monodisperse sample (single size population). A high PDI indicates a polydisperse sample, which could be due to aggregation. The presence of multiple peaks in the size distribution is a clear sign of different species (e.g., monomers and aggregates) in the solution.
References
- 1. Fullerene - Wikipedia [en.wikipedia.org]
- 2. Solubility of fullerenes - Wikipedia [en.wikipedia.org]
- 3. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Functionalized Fullerenes and Their Applications in Electrochemistry, Solar Cells, and Nanoelectronics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aggregation behavior of fullerenes in aqueous solutions: a capillary electrophoresis and asymmetric flow field-flow fractionation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aggregation and deposition kinetics of fullerene (C60) nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. Predictive modeling: Solubility of C60 and C70 fullerenes in diverse solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. lsinstruments.ch [lsinstruments.ch]
Technical Support Center: Enhancing the Stability of C76 Endohedral Metallofullerenes
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on stabilizing endohedral metallofullerenes (EMFs) containing the C76 fullerene cage. Below are frequently asked questions and troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the instability of certain C76 endohedral metallofullerenes?
A1: The instability of C76 EMFs often stems from their electronic structure and cage topology. Key factors include:
-
Open-Shell Electronic Structure: Many metallofullerenes possess unpaired electrons on the carbon cage, making them highly reactive and prone to degradation.[1]
-
Non-Isolated Pentagon Rule (Non-IPR) Cages: While encapsulation of a metal ion can stabilize cages that violate the isolated pentagon rule, these non-IPR isomers can still be more reactive than their IPR counterparts.[2] The selection of a specific cage isomer during synthesis is often thermodynamically controlled at high temperatures.[2]
-
Low Solubility: Some EMFs exhibit low solubility in common fullerene solvents like toluene or CS2, which complicates their extraction and purification and can lead to aggregation and degradation.[1]
Q2: How does the encapsulated metal influence the stability of the C76 cage?
A2: The encapsulated metal is crucial for stabilizing the fullerene cage. The primary mechanism is electron transfer from the metal atom or cluster to the carbon cage.[3][4] This transfer can satisfy the electronic requirements of the cage, leading to a more stable, closed-shell electronic structure.[5] For instance, the stabilization of unique non-IPR actinide C76 EMFs is attributed to a four-electron transfer and strong host-guest interactions between the metal ion and the cage.[2]
Q3: What are the most effective methods for enhancing the stability of synthesized C76 EMFs?
A3: The most effective strategies involve chemical modification (exohedral functionalization) and advanced purification techniques.
-
Exohedral Functionalization: Covalently attaching chemical groups to the exterior of the fullerene cage is a primary method to stabilize EMFs with reactive open-shell electronic structures.[1][6] This process quenches unpaired electrons on the cage surface.[1]
-
Redox-Extraction: Using polar solvents like N,N-dimethylformamide (DMF) can enhance the extraction of otherwise insoluble EMFs by forming fullerene anions, which can then be functionalized to produce stable neutral derivatives.[1][7]
-
Non-Chromatographic Purification: Techniques such as Lewis acid-based complexation or supramolecular encapsulation can efficiently separate EMFs from empty fullerenes and other impurities, leading to a purer, more stable final product.[7][8]
Q4: How can I apply these stabilization techniques in a drug development context?
A4: In drug development, stability is paramount. The high stability and low toxicity of EMFs are advantageous compared to traditional metal chelate complexes.[9] When developing a C76 EMF-based therapeutic, consider the following:
-
Pro-drug Strategy: Exohedral functionalization can be used not only to stabilize the molecule but also to create a pro-drug. The functional group could be designed to cleave under specific physiological conditions, releasing the active EMF.
-
Stability Testing: Rigorous stability testing under forced degradation conditions (e.g., exposure to heat, light, oxidation, and varying pH) is crucial.[10] This helps identify potential degradation pathways and validate analytical methods for stability monitoring.
-
Regulatory Guidance: Follow established guidelines, such as those from the ICH and FDA, for stability testing of drug substances and products.[10][11] This includes defining critical quality attributes (CQAs) to monitor during stability studies.
Troubleshooting Guides
This section addresses specific issues encountered during the synthesis, purification, and handling of C76 EMFs.
Problem 1: Low yield and/or decomposition of C76 EMFs during extraction.
| Possible Cause | Recommended Solution | Rationale |
| Insolubility in Standard Solvents | Use a polar, nitrogen-containing solvent like N,N-dimethylformamide (DMF) for extraction, possibly at elevated temperatures. | Polar solvents can facilitate a redox reaction, forming EMF anions that are more soluble and can be extracted from the carbon soot.[1][7] |
| Reaction with Air/Moisture | Perform all extraction and subsequent handling steps under an inert atmosphere (e.g., Argon or Nitrogen). | Unstable EMFs, particularly those with open-shell structures, are highly reactive and can be degraded by oxygen or water. |
| Thermal Decomposition | If using high-temperature extraction, optimize the temperature and duration to minimize degradation of thermally sensitive species. | While heat can improve solubility, excessive heat can cause decomposition of the fullerene cage or its functional groups. |
Problem 2: Purified C76 EMF sample degrades over time during storage.
| Possible Cause | Recommended Solution | Rationale |
| Inherent Instability | Consider exohedral functionalization (e.g., benzylation, trifluoromethylation) to create a more stable derivative. | Attaching radical groups can quench unpaired electrons on the fullerene cage, significantly enhancing stability.[1] |
| Photodegradation | Store samples in amber vials or otherwise protected from light, both in solid form and in solution. | Fullerenes are known to be photosensitive and can undergo dimerization or other reactions upon exposure to UV or visible light. |
| Oxidation | Store solid samples under vacuum or inert gas. For solutions, use de-gassed solvents and store in sealed containers under an inert atmosphere. | Residual oxygen can lead to slow oxidation and degradation of the EMF over time. |
| Aggregation | Store at low concentrations in a solvent that provides good solvation. Consider forming a supramolecular complex with a host like a cycloparaphenylene ([n]CPP). | Aggregation can alter the properties of the EMF and promote degradation. Host-guest complexation can isolate individual EMF molecules, enhancing stability.[12] |
Experimental Protocols & Workflows
Workflow for Stabilization and Isolation of Unstable C76 EMFs
References
- 1. Capturing Unstable Metallofullerenes [mdpi.com]
- 2. Synthesis and Characterization of Non-Isolated-Pentagon-Rule Actinide Endohedral Metallofullerenes U@ C1(17418)-C76, U@ C1(28324)-C80, and Th@ C1(28324)-C80: Low-Symmetry Cage Selection Directed by a Tetravalent Ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advancements in endohedral metallofullerenes: novel metal–cage interactions driving new phenomena and emerging applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Capturing Unstable Metallofullerenes | Semantic Scholar [semanticscholar.org]
- 7. Non-Chromatographic Purification of Endohedral Metallofullerenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SALVE Sub Angstrom Low Voltage Electron Microscopy Project III of Ulm University / FEI company / CEOS / DFG / MWK: News/Press [salve-center.de]
- 10. ema.europa.eu [ema.europa.eu]
- 11. fda.gov [fda.gov]
- 12. Stability of [10–12]cycloparaphenylene complexes with pristine fullerenes C76,78,84 and endohedral metallofullerenes M3N@C78,80 - Nanoscale (RSC Publishing) [pubs.rsc.org]
strategies to improve the processability of Fullerene C76-based materials
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the processability of Fullerene C76-based materials.
FAQs: Strategies to Enhance Processability
Q1: What are the primary challenges in processing this compound-based materials?
A1: The primary challenges in processing pristine this compound are its low solubility in common organic solvents and its strong tendency to aggregate.[1] These characteristics hinder the formation of uniform thin films and limit its application in solution-processed devices and biomedical formulations.
Q2: What are the main strategies to improve the processability of this compound?
A2: The two main strategies to enhance the processability of this compound are:
-
Covalent Functionalization: This involves the chemical modification of the C76 cage by attaching functional groups. This approach can significantly alter the fullerene's solubility and processing characteristics.[2]
-
Non-Covalent Functionalization: This strategy involves the use of surfactants or polymers that wrap around the C76 molecule, preventing aggregation and improving dispersion in various solvents.[3]
Q3: How does covalent functionalization improve the solubility of this compound?
A3: Covalent functionalization introduces polar functional groups, such as hydroxyl (-OH) and carboxyl (-COOH) groups, onto the surface of the fullerene cage. These groups can interact with polar solvents like water, leading to a significant increase in solubility.[2][4] For instance, the oxidation of a fullerene mixture containing C76 has been shown to yield water-soluble derivatives.[4]
Q4: What is a common method for the covalent functionalization of a fullerene mixture containing C76 to enhance water solubility?
A4: A common method is chemically induced air oxidation. This process involves the reduction of the fullerene mixture with an alkali metal, followed by oxidation in the presence of air, leading to the formation of hydroxylated and carboxylated fullerene derivatives that are soluble in water.[4]
Q5: What are some non-covalent methods to improve the dispersion of this compound?
A5: Non-covalent methods typically involve the use of dispersing agents that interact with the fullerene surface through non-covalent forces like van der Waals or π-π stacking.[3] Strategies include:
-
Surfactant-assisted dispersion: Using surfactants with a hydrophobic tail that interacts with the C76 and a hydrophilic head that interacts with the solvent.
-
Polymer wrapping: Employing polymers that can wrap around the C76 molecules, preventing aggregation and enhancing solubility in a given solvent.[3]
Troubleshooting Guides
Issue 1: Poor Solubility of Pristine this compound
Problem: You are unable to dissolve a sufficient amount of pristine this compound in your chosen solvent for your experiment.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor solubility of pristine C76.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent Choice | Pristine C76 has very low solubility in polar solvents and alkanes. Use aromatic or halogenated solvents. Refer to the solubility data table below. |
| Aggregation of C76 Molecules | Even in "good" solvents, C76 can aggregate. Sonication can help break up aggregates, but may be temporary. For stable dispersions, consider functionalization. |
| Insufficient Solvent Volume | Ensure you are using a sufficient volume of solvent to dissolve the desired amount of C76, keeping in mind its low solubility limits. |
Issue 2: Aggregation of Functionalized this compound in Solution
Problem: Your functionalized C76 derivative is precipitating or forming visible aggregates in your solution over time.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for aggregation of functionalized C76.
Possible Causes & Solutions:
| Cause | Solution |
| Solvent Mismatch | The polarity of the solvent may not be compatible with the attached functional groups. If your C76 is functionalized with polar groups, use a more polar solvent. |
| pH of the Solution | For C76 derivatives with acidic or basic functional groups (e.g., -COOH, -NH2), the pH of the solution can significantly affect solubility. Adjust the pH to ionize the functional groups and increase electrostatic repulsion between molecules. |
| High Concentration | Even functionalized fullerenes can aggregate at high concentrations. Try working with more dilute solutions. |
| Incomplete Functionalization | If the functionalization reaction was incomplete, the remaining unfunctionalized C76 can act as nucleation sites for aggregation. Ensure complete reaction or purify the functionalized product. |
Quantitative Data Summary
Table 1: Solubility of Pristine Fullerenes in Various Organic Solvents
| Fullerene | Solvent | Solubility (mg/mL) |
| C60 | Carbon Disulfide | 7.9[5] |
| C60 | o-Dichlorobenzene | 27[5] |
| C60 | Toluene | 2.8[5] |
| C60 | Hexane | 0.04[5] |
| C70 | o-Dichlorobenzene | ~36 |
| C70 | Toluene | ~1.3 |
| C76 | Toluene | ~0.2 |
| C76 | Carbon Disulfide | ~2.0 |
Note: Specific solubility data for pristine C76 is less common in the literature compared to C60 and C70. The provided values are approximate and can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Covalent Functionalization of a Fullerene Mixture (containing C76) via Chemically Induced Air Oxidation
This protocol describes a method to synthesize water-soluble fullerene derivatives from a mixture of higher fullerenes, including C76.[4]
Materials:
-
Higher Order Fullerene Mixture (HOFM), containing C76, C78, and C84
-
Dry Tetrahydrofuran (THF)
-
Potassium metal (small slice)
-
Deionized water
-
Argon gas
Equipment:
-
Schlenk tube
-
Magnetic stirrer
-
Vacuum line
-
Centrifuge
Procedure:
-
Reduction of Fullerenes:
-
In a Schlenk tube under an argon atmosphere, suspend 20 mg of the HOFM in 15 mL of dry THF.
-
Add a small slice of freshly cut potassium metal (approximately 0.1 g). Caution: Alkali metals are highly reactive. Handle with extreme care under an inert atmosphere.
-
Stir the suspension at room temperature for 2 hours. The mixture will slowly turn dark red.
-
-
Oxidation:
-
After 2 hours, carefully introduce air into the Schlenk tube while continuing to stir.
-
Continue stirring under a full aerobic atmosphere for 120 minutes.
-
-
Work-up and Isolation:
-
Quench the reaction by the slow, dropwise addition of deionized water.
-
Remove the THF under reduced pressure.
-
Centrifuge the aqueous solution to remove any insoluble material.
-
Decant the supernatant, which contains the water-soluble fullerene derivatives.
-
The product can be further purified by dialysis against deionized water.
-
Lyophilize the purified solution to obtain a solid, water-soluble powder.
-
Characterization:
-
FTIR Spectroscopy: To confirm the presence of hydroxyl (-OH) and carbonyl/carboxyl (C=O) functional groups.
-
UV-Vis Spectroscopy: To observe changes in the electronic absorption spectrum of the fullerene cage after functionalization.
Protocol 2: Non-Covalent Functionalization of this compound with a Polymer
This protocol provides a general method for dispersing C76 in an aqueous solution using a polymer, adapted from procedures for other carbon nanomaterials.[6]
Materials:
-
Pristine this compound
-
N-methylpyrrolidone (NMP)
-
Amphiphilic copolymer (e.g., poly(styrene-alt-maleic acid))
-
Deionized water
Equipment:
-
Magnetic stirrer
-
Dialysis tubing (e.g., 10 kDa MWCO)
-
Sonicator (optional)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a solution of C76 in NMP (e.g., 1 mg/mL). Sonication may be used to aid dissolution.
-
Prepare an aqueous solution of the amphiphilic copolymer (e.g., 2 mg/mL).
-
-
Complex Formation:
-
Slowly add the C76/NMP solution to the aqueous polymer solution while stirring vigorously. The ratio of polymer to C76 should be optimized, but a starting point is a 5:1 molar ratio of polymer repeating units to C76.
-
-
Purification by Dialysis:
-
Transfer the resulting mixture to a dialysis tube.
-
Dialyze against deionized water for 48-72 hours, changing the water several times to ensure complete removal of NMP and any unbound polymer.
-
-
Characterization:
-
Dynamic Light Scattering (DLS): To determine the size distribution of the polymer-wrapped C76 nanoparticles in the aqueous dispersion.
-
UV-Vis Spectroscopy: To confirm the presence of C76 in the aqueous dispersion.
-
Signaling Pathways and Experimental Workflows
Caption: Workflows for covalent and non-covalent functionalization of C76.
References
- 1. Encapsulation of Fullerenes: A Versatile Approach for the Confinement and Release of Materials Within Open-Ended Multiwalled Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnanoscitec.com [jnanoscitec.com]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Study: Fullerene C76 and C60 as Electron Acceptors in Organic Electronics
A detailed comparison for researchers, scientists, and drug development professionals on the electron-accepting properties of Fullerene C76 and C60, supported by experimental data and methodologies.
Fullerenes, a unique class of carbon allotropes, have garnered significant attention in the field of organic electronics, particularly as electron acceptors in organic photovoltaic (OPV) devices. Among the various fullerenes, Buckminsterfullerene (C60) has been the most extensively studied and utilized. However, higher fullerenes, such as C76, offer intriguing possibilities due to their distinct electronic and structural properties. This guide provides a comprehensive comparative analysis of this compound and C60 as electron acceptors, focusing on key performance parameters to aid researchers in material selection and device optimization.
Key Performance Metrics: A Tabular Comparison
The efficacy of an electron acceptor in organic electronic devices is primarily determined by its electron affinity, Lowest Unoccupied Molecular Orbital (LUMO) energy level, electron mobility, and its performance in a device, often quantified by the power conversion efficiency (PCE) in solar cells. The following tables summarize the available quantitative data for C76 and C60.
| Property | Fullerene C60 | This compound | Method of Determination |
| Electron Affinity (EA) | 2.6 - 2.8 eV[1] | Higher than C60 (specific value not readily available in cited literature) | Low-temperature photoelectron spectroscopy (LT PES) |
| LUMO Energy Level | -3.7 to -4.2 eV[2][3] | Estimated to be slightly higher (less negative) than C60 | Cyclic Voltammetry (CV) |
| First Reduction Potential | -1.04 V (vs. Fc/Fc+)[2] | Data not readily available in cited literature | Cyclic Voltammetry (CV) |
| Electron Mobility (μe) | 10⁻⁴ to 10⁻³ cm²/Vs[1] | Qualitatively reported to be higher than C60 | Space-Charge-Limited Current (SCLC) |
| Device Performance with P3HT Donor | Fullerene C60 | This compound |
| Power Conversion Efficiency (PCE) | ~2.56%[4] | Data not readily available in cited literature |
Note: Direct comparative data for C76 under the same experimental conditions as C60 is limited in the reviewed literature. The table reflects the currently available information, highlighting areas where further experimental investigation is needed for a precise one-to-one comparison.
Experimental Protocols
To ensure a thorough understanding and enable replication of the presented data, this section details the methodologies for key experiments used to characterize electron acceptors.
Synthesis and Purification of Fullerenes
The production of fullerenes, including C60 and higher fullerenes like C76, typically involves the vaporization of graphite in an inert atmosphere.
Workflow for Fullerene Synthesis and Purification
References
Fullerene Showdown: A Comparative Guide to C76 and C70 in Organic Photovoltaics
For researchers, scientists, and professionals in drug development venturing into organic electronics, the choice of electron acceptor material is paramount to the performance of organic photovoltaic (OPV) devices. While Fullerene C70 and its derivatives have been a workhorse in the field, the potential of higher fullerenes like C76 remains a topic of interest. This guide provides a comprehensive performance comparison of Fullerene C76 versus C70 in the context of organic photovoltaics, drawing upon available experimental data and theoretical considerations.
At a Glance: Key Performance Metrics
Direct, head-to-head comparisons of C76 and C70 in the same OPV device architecture under identical conditions are scarce in publicly available literature. However, by compiling data from various studies on high-performing C70-based devices, we can establish a benchmark for comparison. The performance of C76 is primarily discussed in terms of its electronic properties due to a lack of extensive device data.
| Fullerene Acceptor | Donor Polymer | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm2) | Fill Factor (FF) (%) |
| C70 | PBDTTT-E-T | ~7.4 | 0.74 | 14.5 | 69 |
| C70 | PTB7 | ~7.2 | 0.74 | 14.8 | 66 |
| C70 | PCDTBT | ~6.1-6.5 | 0.88-0.91 | 9.7-10.6 | 66-67 |
| C76 | P3HT | Data not readily available | Theoretical Voc potentially higher than C70 | Data not readily available | Data not readily available |
Note: The performance of OPV devices is highly dependent on the donor material, device architecture, and fabrication process. The values for C70 are representative of high-performing devices and may vary. Data for C76-based devices is not sufficiently available for a direct comparison.
Delving Deeper: A Comparative Analysis
Electronic Properties: A Theoretical Edge for C76?
The open-circuit voltage (Voc) of an OPV device is fundamentally linked to the difference between the Highest Occupied Molecular Orbital (HOMO) of the donor and the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor. Herein lies a potential advantage for C76.
Electrochemical studies have shown that C76 possesses a higher (less negative) LUMO energy level compared to C70. This larger HOMO-LUMO offset with a given donor polymer could theoretically lead to a higher Voc in C76-based devices.
| Fullerene | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) |
| C70 | -5.8 | -4.0 | 1.8 |
| C76 | -5.7 | -3.9 | 1.8 |
Note: These values are approximate and can vary slightly depending on the measurement technique and solvent used.
While a higher Voc is advantageous, the overall device efficiency also critically depends on the short-circuit current density (Jsc) and the fill factor (FF). The Jsc is influenced by factors such as light absorption and charge carrier mobility, while the FF is affected by the morphology of the active layer and charge recombination rates. C70 exhibits broader and stronger absorption in the visible spectrum compared to C60, a characteristic that generally contributes to higher Jsc. The absorption profile of C76 is also broad, but its impact on Jsc in a device context has not been extensively reported.
Morphological Considerations and Charge Transport
The morphology of the donor-acceptor blend in the active layer is a crucial determinant of device performance. Efficient charge separation requires a large interfacial area between the donor and acceptor domains, while efficient charge transport necessitates continuous pathways to the respective electrodes.
While C70 has been extensively studied and optimized in various polymer blends, the morphology of C76-polymer blends is less understood. The shape and size of fullerene molecules can influence their aggregation behavior and miscibility with the donor polymer, thereby affecting the final blend morphology.
Experimental Protocols: A Guide to Fullerene-Based OPV Fabrication
While specific protocols for C76-based devices are not widely documented, the following provides a detailed methodology for the fabrication of a typical C70-based OPV device, which serves as a representative process for fullerene-based solar cells.
Device Architecture: ITO / PEDOT:PSS / Donor:C70 / Ca / Al
1. Substrate Preparation:
-
Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The cleaned substrates are then dried with a nitrogen gun and treated with UV-ozone for 20 minutes to improve the work function of the ITO and enhance hole injection.
2. Hole Transport Layer (HTL) Deposition:
-
A solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate at 4000 rpm for 40 seconds.
-
The substrates are then annealed at 140°C for 10 minutes in a nitrogen-filled glovebox.
3. Active Layer Deposition:
-
A blend solution of the donor polymer and C70 (e.g., in a 1:1.5 weight ratio) is prepared in a suitable solvent like chlorobenzene or o-dichlorobenzene and stirred overnight at a slightly elevated temperature (e.g., 50°C).
-
The active layer is then deposited by spin-coating the blend solution onto the PEDOT:PSS layer inside the glovebox. The spin speed and time are optimized to achieve the desired film thickness (typically 80-120 nm).
-
The films are then subjected to solvent or thermal annealing to optimize the blend morphology.
4. Cathode Deposition:
-
A thin layer of Calcium (Ca) (e.g., 20 nm) followed by a thicker layer of Aluminum (Al) (e.g., 100 nm) are thermally evaporated onto the active layer through a shadow mask under high vacuum (< 10-6 Torr).
5. Device Encapsulation and Characterization:
-
The devices are encapsulated using a UV-curable epoxy and a glass slide to prevent degradation from oxygen and moisture.
-
The current density-voltage (J-V) characteristics are measured under simulated AM 1.5G solar irradiation (100 mW/cm2) using a solar simulator.
Visualizing the Process and Energy Landscape
To better understand the fabrication process and the electronic interactions within the OPV device, the following diagrams are provided.
Conclusion and Future Outlook
Fullerene C70 has established itself as a reliable and high-performing electron acceptor in organic photovoltaics, with a wealth of research supporting its application. In contrast, this compound, while theoretically promising due to its higher LUMO level which could lead to higher open-circuit voltages, remains largely unexplored in terms of practical device performance. The lack of comprehensive studies on C76-based OPVs presents a significant knowledge gap.
For researchers and scientists in the field, this represents both a challenge and an opportunity. While C70 provides a robust platform for developing high-efficiency OPVs, further investigation into C76 and other higher fullerenes could unlock new pathways to even greater device performance. Future research should focus on the systematic fabrication and characterization of C76-based devices with various donor polymers to fully assess its potential as a viable alternative to C70. Understanding the structure-property relationships in C76-polymer blends will be key to harnessing its theoretical advantages and translating them into tangible improvements in solar cell efficiency.
Validating Computational Models of Fullerene C76 Isomer Stability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of computational models used to predict the stability of Fullerene C76 isomers, validated against experimental data. Understanding the relative stability of fullerene isomers is paramount for their application in fields ranging from materials science to nanomedicine. Here, we delve into the theoretical predictions and experimental observations for the two primary Isolated Pentagon Rule (IPR) isomers of C76: the chiral D₂ symmetry isomer and the tetrahedral Td symmetry isomer.
Relative Stability of C76 Isomers: A Tale of Two Structures
This compound, in compliance with the Isolated Pentagon Rule, can exist as two distinct isomers: one with D₂ symmetry and another with Td symmetry. Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in predicting their relative stabilities.
Computational Predictions:
A consensus across numerous theoretical studies is that the D₂ isomer is the more thermodynamically stable of the two. The principal reason for the lower stability of the Td isomer is its electronic structure. Quantum-chemical calculations have revealed that the Td isomer possesses an open-shell electronic configuration, rendering it a radical species.[1] This inherent electronic instability makes the pristine Td isomer energetically less favorable compared to the closed-shell electronic structure of the D₂ isomer.
The HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) gap is a critical parameter in assessing the kinetic stability of fullerene isomers. A larger HOMO-LUMO gap generally implies greater stability. While specific values vary depending on the computational method, the D₂ isomer consistently exhibits a larger HOMO-LUMO gap than the Td isomer, further supporting its higher stability.
| Computational Model | Key Findings on C76 Isomer Stability | Reference |
| Density Functional Theory (DFT) | Consistently predicts the D₂ isomer to be the ground state structure. The Td isomer is identified as having a radical (open-shell) electronic structure, leading to its instability. | [2] |
| Semi-empirical Methods | Early computational methods also favored the energetic stability of the D₂ isomer. | [1] |
| Ab initio Methods | Higher-level theoretical studies have confirmed the greater stability of the D₂ isomer. | [3] |
Experimental Validation:
Experimental findings overwhelmingly support the computational predictions. In soot produced by the arc-discharge method, only the D₂ isomer of C76 has been successfully isolated and characterized .[4][5][6] The pristine Td isomer has never been synthesized or isolated, providing strong evidence for its inherent instability.[1] Spectroscopic characterization of the isolated C76 fullerene consistently matches the theoretical spectra calculated for the D₂ isomer.[3][4][5]
However, it is noteworthy that the Td isomer of C76 can be stabilized through derivatization, either by encapsulating metal atoms (endohedral metallofullerenes) or by adding chemical groups to its exterior (exohedral derivatives). This demonstrates that while the empty Td cage is unstable, its structure can be preserved through chemical modification.
Experimental and Computational Protocols
A robust validation of computational models hinges on a clear understanding of the methodologies employed in both theoretical calculations and experimental synthesis and characterization.
Experimental Protocols:
1. Synthesis of this compound: The standard method for producing fullerenes, including C76, is the arc-discharge method .[7][8]
-
Apparatus: A reaction chamber equipped with two graphite electrodes.
-
Procedure: A direct current (DC) arc is generated between the two graphite electrodes in an inert atmosphere (typically helium) at low pressure. The high temperature of the arc vaporizes the carbon from the anode.
-
Soot Collection: The vaporized carbon cools and condenses to form a soot material on the chamber walls, which contains a mixture of various fullerenes (C60, C70, C76, etc.).
2. Isolation and Purification of C76 Isomers: The separation of individual fullerene isomers from the complex soot mixture is achieved using High-Performance Liquid Chromatography (HPLC) .
-
Extraction: The fullerene-containing soot is first extracted with a suitable solvent, such as toluene or carbon disulfide.
-
Chromatographic Separation: The extract is then subjected to multi-stage HPLC. Different types of chromatography columns are used to separate the fullerenes based on their size and shape. For C76, specialized columns are employed to isolate it from other higher fullerenes.
3. Characterization of the C76-D₂ Isomer: The isolated C76 fraction is characterized using various spectroscopic techniques to confirm its identity and purity.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum of the D₂ isomer of C76 exhibits a unique pattern of signals corresponding to its 19 distinct carbon environments, confirming its D₂ symmetry.
-
Infrared (IR) and UV-Visible (UV/VIS) Spectroscopy: The experimental IR and UV/VIS spectra of the isolated C76 are compared with the theoretically calculated spectra for the D₂ isomer, showing excellent agreement.[1][3][4][5]
Computational Methodology:
The theoretical investigation of fullerene isomer stability typically involves the following steps:
1. Geometry Optimization: The initial three-dimensional structures of the C76 isomers (D₂ and Td) are subjected to geometry optimization to find their lowest energy conformations.
-
Method: Density Functional Theory (DFT) is the most widely used method.
-
Functionals: Various functionals, such as B3LYP, are employed.
-
Basis Sets: A range of basis sets, for example, 6-31G* or larger, are used to describe the atomic orbitals.
2. Energy Calculation: Once the geometries are optimized, the total electronic energy of each isomer is calculated. The relative energy difference between the isomers determines their relative stability.
3. Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to calculate thermodynamic properties.
4. Electronic Structure Analysis: The electronic properties, such as the HOMO-LUMO gap, are calculated to assess the kinetic stability of the isomers.
Logical Workflow for Validation
The process of validating computational models of fullerene stability against experimental data follows a logical workflow, as illustrated in the diagram below.
References
- 1. [PDF] The IR Spectra, Molar Absorptivity, and Integrated Molar Absorptivity of the C76-D2 and C84-D2:22 Isomers | Semantic Scholar [semanticscholar.org]
- 2. Substructural Approach for Assessing the Stability of Higher Fullerenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. myukk.xsrv.jp [myukk.xsrv.jp]
- 5. hmdb.ca [hmdb.ca]
- 6. nmrs.io [nmrs.io]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Unveiling the Electronic Landscape of C76 Fullerene Isomers: A Comparative Guide
A detailed examination of the experimental evidence for the electronic structure of the D2 and Td isomers of Fullerene C76 reveals distinct differences in their fundamental properties. While the D2 isomer is the only experimentally isolated and stable form, theoretical calculations provide crucial insights into the electronic characteristics of the hypothetical Td isomer. This guide compares the electronic properties of both isomers, supported by experimental data for the D2 isomer and high-level theoretical predictions for both, offering a comprehensive resource for researchers in materials science and drug development.
The electronic properties of fullerene isomers are of paramount importance for their potential applications in fields ranging from electronics to medicine. This compound, a higher fullerene, can theoretically exist in two isomeric forms that satisfy the isolated pentagon rule (IPR): a chiral D2 isomer and a more symmetric Td isomer. Experimental studies have consistently shown that the D2 isomer is the only stable and thus experimentally observable form.[1] This guide provides a comparative analysis of the key electronic structure parameters—ionization potential, electron affinity, and the HOMO-LUMO gap—for both the experimentally characterized D2 isomer and the theoretically predicted Td isomer.
Comparative Analysis of Electronic Properties
The electronic characteristics of the C76 isomers have been probed using a combination of experimental techniques and computational methods. Gas-phase photoelectron spectroscopy has been instrumental in determining the ionization potential and electron affinity of the stable D2 isomer. The HOMO-LUMO gap, a critical parameter for determining a molecule's electronic and optical properties, has been estimated from UV-Vis absorption spectroscopy. For the unstable Td isomer, density functional theory (DFT) calculations provide reliable predictions of its electronic properties, allowing for a comparative assessment.
| Property | C76-D2 (Experimental) | C76-D2 (Theoretical) | C76-Td (Theoretical) |
| Ionization Potential (eV) | 7.10 ± 0.10[2] | 7.42 | 7.58 |
| Electron Affinity (eV) | 2.98 ± 0.01 | 2.83 | 3.05 |
| HOMO-LUMO Gap (eV) | ~1.8-2.0 (estimated from UV-Vis onset)[3][4] | 1.85 | 1.55 |
Experimental and Theoretical Methodologies
A variety of sophisticated experimental and computational techniques have been employed to elucidate the electronic structure of C76 isomers.
Experimental Protocols
Gas-Phase Photoelectron Spectroscopy (PES): This technique was used to determine the ionization potential and electron affinity of the C76-D2 isomer. In a typical setup, a beam of C76 molecules is introduced into a high-vacuum chamber and irradiated with a monochromatic light source, such as a HeI photon source (21.22 eV). The kinetic energy of the photoemitted electrons is measured using an electron energy analyzer. The ionization potential is determined from the minimum photon energy required to eject an electron from the neutral molecule. The electron affinity is measured by photodetachment spectroscopy of the corresponding anion, C76-.[5]
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: The HOMO-LUMO gap of the C76-D2 isomer can be estimated from the onset of its electronic absorption spectrum. A solution of purified C76-D2 in a suitable solvent, such as hexane or toluene, is placed in a quartz cuvette.[3] The absorbance of the solution is measured as a function of wavelength using a UV-Vis spectrophotometer. The onset of the lowest energy absorption band in the spectrum corresponds to the energy required to promote an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).[4]
Theoretical Calculations
Density Functional Theory (DFT): To complement the experimental data and to investigate the properties of the unstable Td isomer, quantum chemical calculations are performed using Density Functional Theory (DFT). The geometries of the C76 isomers are optimized, and their electronic properties are calculated using a functional such as B3LYP with a suitable basis set (e.g., 6-31G*). The ionization potential is calculated as the energy difference between the cation and the neutral molecule, while the electron affinity is the energy difference between the neutral molecule and the anion. The HOMO-LUMO gap is directly obtained from the energies of the frontier molecular orbitals.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the experimental characterization of the electronic structure of C76 isomers.
References
Fullerene C76 versus C84: a comparative analysis of electrochemical properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the electrochemical properties of two prominent higher fullerenes, C76 and C84. Understanding the redox behavior of these molecules is crucial for their application in fields ranging from materials science to medicinal chemistry, where their electron-accepting and transporting capabilities are leveraged. This document summarizes key experimental data, outlines the methodologies used for their determination, and presents a visual representation of the underlying electrochemical principles.
Data Presentation: A Side-by-Side Comparison
The electrochemical characteristics of C76 and C84 have been investigated primarily through techniques such as cyclic voltammetry (CV) and Osteryoung square wave voltammetry (OSWV). The following table summarizes the key redox potentials for these fullerenes, providing a direct comparison of their electron-donating and -accepting abilities.
| Electrochemical Parameter | Fullerene C76 | Fullerene C84 | Reference |
| First Reversible Oxidation (V vs. Fc/Fc+) | 0.81 | 0.93 | [1][2] |
| Irreversible Oxidation (V vs. Fc/Fc+) | 1.30 | - | [1][2] |
| First Reversible Reduction (V vs. Fc/Fc+) | -0.83 | -0.67 | [1][2] |
| Second Reversible Reduction (V vs. Fc/Fc+) | -1.12 | -0.96 | [1][2] |
| Third Reversible Reduction (V vs. Fc/Fc+) | - | -1.27 | [1][2] |
| HOMO-LUMO Gap (E_ox - E_red) (V) | 1.64 | 1.60 | [1][2] |
Note: Potentials are reported versus the ferrocene/ferrocenium (Fc/Fc+) internal redox couple, a standard reference in non-aqueous electrochemistry.
The data reveals that C84 is easier to reduce than C76, as indicated by its less negative first reduction potential.[1][2][3] Conversely, C76 is more readily oxidized.[1][2] This trend is consistent with the general observation that the difference between the first oxidation and first reduction potentials, which correlates with the HOMO-LUMO energy gap, tends to decrease as the fullerene size increases.[1][2] It is also important to note that C84 can exist as different isomers, such as D2 and D2d, which exhibit distinct electrochemical properties.[3]
Experimental Protocols
The electrochemical data presented in this guide were primarily obtained using cyclic voltammetry and Osteryoung square wave voltammetry. Below are detailed methodologies representative of the experiments cited.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a potentiodynamic electrochemical measurement technique used to probe the redox behavior of molecules.
Objective: To determine the oxidation and reduction potentials of C76 and C84.
Methodology:
-
Electrolyte Solution Preparation: A supporting electrolyte solution is prepared, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) in a suitable solvent like 1,1,2,2-tetrachloroethane (TCE) or benzonitrile.[1][2][4]
-
Analyte Preparation: A dilute solution of the fullerene (C76 or C84) is prepared in the electrolyte solution.
-
Electrochemical Cell Setup: A standard three-electrode cell is used, comprising a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[5]
-
Measurement: A triangular potential waveform is applied to the working electrode, and the resulting current is measured as a function of the applied potential. The potential is swept between limits that encompass the redox processes of the fullerene.
-
Data Analysis: The resulting voltammogram is a plot of current versus potential. The peak potentials for the oxidation and reduction waves are used to determine the formal redox potentials of the fullerene. The reversibility of the redox processes is assessed by the separation between the anodic and cathodic peak potentials.
Osteryoung Square Wave Voltammetry (OSWV)
OSWV is a large-amplitude differential technique that offers enhanced sensitivity compared to cyclic voltammetry.
Objective: To obtain high-resolution measurements of the redox potentials of C76 and C84.
Methodology:
-
Solution and Cell Setup: The preparation of the electrolyte and analyte solutions, as well as the electrochemical cell setup, are identical to those used for cyclic voltammetry.[1][2]
-
Measurement: A square wave is superimposed on a staircase potential ramp applied to the working electrode. The current is sampled at the end of each forward and reverse potential pulse.
-
Data Analysis: The difference between the forward and reverse currents is plotted against the potential. This results in a peak-shaped voltammogram where the peak potential corresponds to the half-wave potential of the redox reaction. This technique is particularly useful for observing reversible redox processes.[1][2]
Visualization of Electrochemical Concepts
The following diagrams illustrate the key concepts and workflows discussed in this guide.
References
A Comparative Spectroscopic Analysis of C76 and Other Higher Fullerenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side spectroscopic analysis of C76 and other higher fullerenes, including C78, C82, and C84. Higher fullerenes, carbon cage structures larger than C60 and C70, are of significant interest in materials science and medicinal chemistry due to their unique electronic and structural properties. This document summarizes key quantitative data from various spectroscopic techniques—Ultraviolet-Visible (UV-Vis), Infrared (IR), Raman, and Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy—to facilitate objective comparison. Detailed experimental protocols for the cited analyses are also provided to support reproducibility and further research.
Data Presentation: Comparative Spectroscopic Data
The following tables summarize the characteristic spectroscopic features of C76, C78, C82, and C84. It is important to note that many higher fullerenes have multiple isomers, and the spectral data can vary depending on the specific isomer and the experimental conditions.
Table 1: UV-Vis Absorption Maxima (λmax) of Higher Fullerenes in Solution
| Fullerene | Solvent | Absorption Maxima (nm) |
| C76 (D2) | Hexane | 200, 230, 239, 251, 261, 272, 287, 305, 318, 334, 357[1] |
| C78 (mixture of isomers) | Benzene | Data not readily available in a compiled format. |
| C82 | Not specified | Data not readily available in a compiled format. |
| C84 (D2:22) | Hexane | 200, 230, 239, 251, 261, 272, 287, 305, 318, 334, 357[1] |
Table 2: Prominent Infrared (IR) Absorption Peaks of Higher Fullerenes
| Fullerene | Sample Preparation | Prominent IR Peaks (cm-1) |
| C76 | KBr disk | 1601, 1438, 1317, 1288, 710, 650, 527 |
| C78 (mixture of isomers) | KBr disk | 1564, 1461, 1373, 794, 652, 543 |
| C82 | Not specified | Data not readily available in a compiled format. |
| C84 (mixture of isomers) | KBr disk | 1433, 1384, 1258, 794, 670, 648, 493, 473, 446 |
Table 3: Characteristic Raman Shifts of Higher Fullerenes
| Fullerene | Excitation Wavelength | Characteristic Raman Shifts (cm-1) |
| C76 | Not specified | Data not readily available in a compiled format. |
| C78 | Not specified | Data not readily available in a compiled format. |
| C82 | Not specified | Data not readily available in a compiled format. |
| C84 (D2(IV) and D2d(II) isomer mixture) | 514.5 nm | A rich spectrum with numerous peaks due to lower symmetry. Specific peak positions are reported in detailed spectroscopic studies.[2] |
Table 4: 13C NMR Chemical Shifts of Higher Fullerenes
| Fullerene | Isomer(s) | Number of 13C Signals | Chemical Shift Range (ppm) |
| C76 | D2 | 19 | ~130-150 |
| C78 | C2v, D3, C2v' | Multiple signals for each isomer | Not specified in a range |
| C82 | C2, C2v, C3v | Multiple signals for each isomer | Not specified in a range |
| C84 | D2, D2d | 21 (for D2) | Not specified in a range |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are synthesized from various research articles and represent common practices in the field.
1. UV-Vis Spectroscopy
-
Sample Preparation: Solutions of the purified higher fullerenes are prepared in a spectroscopic grade, non-polar organic solvent such as hexane, toluene, or carbon disulfide. The concentration is typically in the range of 10^-5 to 10^-6 M.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The absorption spectrum is recorded over a wavelength range of 200 to 900 nm.[1] A baseline correction is performed using the pure solvent.
-
Analysis: The wavelengths of maximum absorbance (λmax) are identified from the spectrum.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: The KBr disk (or pellet) technique is commonly employed. A small amount of the purified fullerene sample (typically 0.1-1.0 mg) is intimately mixed with spectroscopic grade potassium bromide (KBr) powder (around 100-200 mg). The mixture is then pressed into a thin, transparent disk using a hydraulic press.
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition: The IR spectrum is typically recorded in the mid-IR range, from 4000 to 400 cm-1, with a resolution of 1-2 cm-1. A background spectrum of a pure KBr disk is recorded for baseline correction.
-
Analysis: The positions of the absorption bands (in cm-1) are determined and assigned to specific vibrational modes of the fullerene cage.
3. Raman Spectroscopy
-
Sample Preparation: Solid samples of the purified fullerenes are typically used. These can be in the form of crystalline powders or thin films.
-
Instrumentation: A confocal micro-Raman spectrometer equipped with a laser excitation source (e.g., Ar+ laser at 514.5 nm or a Nd:YAG laser at 1064 nm) is used.[2]
-
Data Acquisition: The laser is focused onto the sample, and the scattered light is collected and analyzed. The spectrum is recorded as Raman shift in cm-1 relative to the excitation line. Laser power should be kept low to avoid sample degradation.
-
Analysis: The positions and relative intensities of the Raman bands are analyzed to identify the vibrational modes of the fullerene molecule.
4. 13C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: The purified fullerene is dissolved in a suitable deuterated solvent, such as carbon disulfide (CS2) with a deuterated lock solvent or deuterated toluene (toluene-d8). The concentration of the sample is typically in the range of 1-10 mg/mL.
-
Instrumentation: A high-field NMR spectrometer (e.g., 100-150 MHz for 13C) is used.
-
Data Acquisition: 13C NMR spectra are acquired using proton decoupling to simplify the spectrum and improve the signal-to-noise ratio. A large number of scans may be required due to the low natural abundance of 13C and the relatively low solubility of higher fullerenes.
-
Analysis: The chemical shifts (in ppm) of the resonance signals are determined relative to a reference standard (e.g., tetramethylsilane, TMS). The number of distinct signals corresponds to the number of non-equivalent carbon atoms in the molecule, providing crucial information about its symmetry and isomeric form.
Mandatory Visualization
The following diagrams illustrate the general workflow for the separation and spectroscopic characterization of higher fullerenes.
Caption: Experimental workflow for fullerene analysis.
Caption: Fullerene structure-property relationship.
References
benchmarking the performance of Fullerene C76 in perovskite solar cells against C60
In the rapidly advancing field of perovskite solar cells (PSCs), the choice of electron transport layer (ETL) is critical to achieving high power conversion efficiencies (PCE) and operational stability. Fullerenes and their derivatives have emerged as a leading class of materials for this purpose, with the ubiquitous buckminsterfullerene (C60) being the most common choice. This guide provides a comparative performance analysis of the less common, higher fullerene C76 against the benchmark C60 as an ETL in perovskite solar cells.
Performance Comparison
The following table summarizes the key photovoltaic performance parameters of perovskite solar cells fabricated with C60 and C70 as the electron transport layer. The data is extracted from a study by Seok, S. I., et al., and represents the performance of devices under standard simulated solar illumination (AM 1.5 G, 100 mW cm⁻²).[1]
| Photovoltaic Parameter | Fullerene C60 | Fullerene C70 |
| Power Conversion Efficiency (PCE) | 14.8% | 11.7% |
| Open-Circuit Voltage (Voc) | 0.99 V | 0.97 V |
| Short-Circuit Current Density (Jsc) | 23.0 mA cm⁻² | 19.5 mA cm⁻² |
| Fill Factor (FF) | 0.65 | 0.62 |
Based on this comparative data, devices utilizing C60 as the ETL demonstrated a superior power conversion efficiency. The higher PCE of the C60-based cells can be primarily attributed to a significantly higher short-circuit current density and a slightly better fill factor.[1] The lower Jsc in the C70-based devices is suggested to be due to higher absorption of incident light by the C70 layer itself, which reduces the amount of light reaching the perovskite absorber layer.[1]
Experimental Protocols
The following sections detail the fabrication and characterization methods typically employed in the construction and evaluation of perovskite solar cells with fullerene-based electron transport layers.
Device Fabrication
The fabrication of a normal-type planar heterojunction perovskite solar cell with a fullerene ETL generally follows these steps:
-
Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the wettability of the subsequent layer.
-
Hole Transport Layer (HTL) Deposition: A compact layer of a hole-transporting material, such as TiO₂, is deposited onto the FTO substrate. This is often achieved by spin-coating a precursor solution followed by annealing at high temperatures (e.g., 500°C) to form a dense, crystalline film.
-
Perovskite Absorber Layer Deposition: The methylammonium lead iodide (MAPbI₃) perovskite layer is deposited on top of the HTL. A common method is a two-step spin-coating process. First, a lead iodide (PbI₂) solution is spin-coated and dried. Subsequently, a methylammonium iodide (MAI) solution is spin-coated, followed by an annealing step (e.g., at 100°C) to facilitate the conversion to the perovskite crystal structure.
-
Electron Transport Layer (ETL) Deposition: The fullerene layer (C60 or C70/C76) is then deposited onto the perovskite layer. This can be done through thermal evaporation in a high-vacuum chamber or by spin-coating a solution of the fullerene in a suitable solvent like chlorobenzene.[1]
-
Buffer Layer and Electrode Deposition: A thin buffer layer, such as bathocuproine (BCP), is often thermally evaporated on top of the fullerene ETL to prevent damage to the underlying layers during the final electrode deposition. Finally, a metal contact, typically silver (Ag) or gold (Au), is deposited by thermal evaporation to complete the device.[1][2]
Characterization Methods
The performance of the fabricated perovskite solar cells is evaluated using a set of standard characterization techniques:
-
Current-Voltage (J-V) Measurement: This is the primary method to determine the key photovoltaic parameters (PCE, Voc, Jsc, FF). The solar cell is illuminated by a solar simulator (e.g., AM 1.5G, 100 mW/cm²) and the current is measured as the voltage is swept across a defined range.[3][4]
-
External Quantum Efficiency (EQE) Measurement: EQE, also known as Incident Photon-to-Current Conversion Efficiency (IPCE), measures the ratio of the number of charge carriers collected by the solar cell to the number of incident photons of a given wavelength. This provides insight into the spectral response of the device.
-
Scanning Electron Microscopy (SEM): SEM is used to visualize the cross-section of the solar cell, allowing for the examination of the morphology and thickness of each layer.
-
X-ray Diffraction (XRD): XRD is employed to confirm the crystalline structure of the perovskite layer and other crystalline components of the solar cell.
-
UV-Visible Spectroscopy: This technique is used to measure the light absorption properties of the individual layers, including the perovskite and fullerene films.
Signaling Pathways and Experimental Workflows
The operation of a perovskite solar cell with a fullerene ETL is governed by the generation, transport, and collection of charge carriers. The following diagram illustrates the fundamental workflow of this process.
Caption: Workflow of charge generation and transport in a perovskite solar cell.
References
A Comparative Guide to the Solubility of C60, C70, and C76 Fullerenes in Aromatic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the solubility of C60, C70, and C76 fullerenes in commonly used aromatic solvents. The information presented is curated from experimental data to assist in the selection of appropriate solvents for fullerene research, purification, and application development.
Solubility Data Summary
The solubility of fullerenes is a critical parameter for their processing and application. Aromatic solvents are generally effective at dissolving these carbon allotropes due to favorable intermolecular interactions. Below is a summary of the reported solubility values for C60, C70, and C76 in various aromatic solvents at or near room temperature. It is important to note that solubility can be influenced by factors such as temperature, fullerene purity, and the presence of isomers.
| Solvent | C60 Solubility (mg/mL) | C70 Solubility (mg/mL) | C76 Solubility (mg/mL) |
| Toluene | 2.8 - 3.0 | ~1.3 | Data not readily available |
| Benzene | 1.5 - 1.7 | ~0.9 | Data not readily available |
| o-Xylene | 5.2 - 14.7 | ~13.7 | Data not readily available |
| m-Xylene | 5.1 | Data not available | Data not readily available |
| p-Xylene | 3.6 | Data not available | Data not readily available |
| Chlorobenzene | 0.9 | ~0.6 | Data not readily available |
| o-Dichlorobenzene | 27.0 | ~36.0 | Data not readily available |
Note on C76 Solubility: Quantitative solubility data for C76 in specific aromatic solvents is not widely available in the reviewed literature. Generally, the solubility of higher fullerenes is observed to decrease as the carbon number increases, but specific values for C76 are needed for a direct comparison.
Experimental Protocol for Determining Fullerene Solubility
The following is a generalized methodology for determining the solubility of fullerenes in organic solvents, based on commonly employed laboratory practices.
1. Materials and Reagents:
- Fullerene sample (C60, C70, or C76) of known purity
- High-purity aromatic solvent (e.g., toluene, benzene, xylene, chlorobenzene)
- Microbalance
- Vials with airtight caps
- Constant temperature shaker or magnetic stirrer with a hotplate
- Syringe filters (e.g., 0.22 µm PTFE)
- UV-Vis spectrophotometer
- Volumetric flasks and pipettes
2. Procedure:
Logical Relationships in Fullerene Solubility
The solubility of fullerenes in aromatic solvents is governed by a complex interplay of factors including the molecular structure of the fullerene, the properties of the solvent, and the thermodynamics of the dissolution process.
Caption: Factors influencing fullerene solubility.
This guide provides a foundational understanding of the solubility of C60, C70, and C76 in aromatic solvents. For specific applications, it is recommended to consult detailed experimental studies and consider the influence of temperature and other experimental conditions.
A Comparative Guide to the Functionalization Reactivity of Fullerene C76 and C70
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the relative reactivity of Fullerene C76 and Fullerene C70 toward common functionalization reactions. Understanding the distinct reactivity profiles of these higher-order fullerenes is crucial for their application in materials science, electronics, and nanomedicine, where precise control over their structure and properties is paramount. This document summarizes available experimental data, outlines relevant experimental protocols, and visualizes key concepts to aid in the selection and application of these advanced carbon nanomaterials.
Structural and Electronic Properties: The Basis of Reactivity
The reactivity of a fullerene is intrinsically linked to its size, symmetry, and the electronic character of its carbon-carbon bonds. The distribution of strain across the carbon cage, dictated by the arrangement of pentagonal and hexagonal rings, creates sites that are more susceptible to chemical attack.
-
Fullerene C70: Possessing a D5h symmetry, the C70 molecule is shaped like a rugby ball. Its structure consists of 25 hexagonal rings and 12 pentagonal rings. Due to its lower symmetry compared to C60, C70 has five chemically non-equivalent types of carbon atoms and eight distinct types of C-C bonds. This structural complexity means that even a simple mono-functionalization reaction can result in a mixture of different regioisomers, complicating purification processes.[1]
-
This compound: As a higher-order fullerene, C76 is chiral and exists as a pair of enantiomers with D2 symmetry. This even lower symmetry results in 19 distinct types of carbon atoms. Consequently, functionalization of C76 can lead to a significantly more complex mixture of isomers compared to C70, presenting a considerable challenge for synthesis and characterization.[2]
The differing electronic landscapes of C70 and C76 directly influence their susceptibility to attack by various reagents. Both molecules are electrophilic and readily undergo addition reactions with nucleophiles and radicals, a characteristic stemming from the strain of the curved carbon cage and the hybridization of the carbon atoms, which is intermediate between sp2 and sp3.[3]
Caption: Logical flow from molecular symmetry to isomer complexity for C70 and C76.
Comparative Reactivity in Functionalization Reactions
Direct kinetic comparisons of C70 and C76 are scarce in the literature. However, analysis of reported reactions provides insight into their relative reactivity.
2.1. Cycloaddition Reactions (e.g., Diels-Alder)
Cycloaddition reactions are a cornerstone of fullerene chemistry, allowing for the attachment of a wide range of functional groups.
-
C70: Diels-Alder reactions on C70 are well-documented. Theoretical studies suggest that the cycloaddition of butadiene to C70 is more reactive than to C60 in a toluene solution.[2] The reaction is regioselective, preferentially occurring at the C-C bonds with the highest bond order and pyramidalization, typically the bonds at the intersection of two hexagons.[2]
-
C76: C76 also undergoes Diels-Alder reactions. In a study involving reaction with an ortho-quinodimethane intermediate, one specific C76 monoadduct isomer was successfully isolated and characterized, while at least five other isomers were partially separated.[2] This highlights the significant challenge in controlling regioselectivity and purifying products when functionalizing C76.
The greater number of potential reaction sites on C76 suggests that, while reactive, achieving a single, well-defined product is substantially more difficult than with C70.
2.2. Radical Additions
The electron-deficient nature of fullerenes makes them excellent radical scavengers.[3][4]
-
C70: C70 is known to efficiently react with free radicals.[5] For instance, trifluoromethylation followed by oxidation can lead to the opening of the fullerene cage, demonstrating its high reactivity.[6]
-
C76: While specific studies detailing the radical reactivity of C76 are less common, its fundamental electronic properties as a fullerene imply a similar, if not greater, susceptibility to radical attack due to its lower symmetry and more varied electronic surface. Studies have noted C76 in the context of radical addition reactions, though detailed comparative data is pending.[7]
2.3. Nucleophilic Additions
Nucleophilic addition is a common strategy for fullerene functionalization, often involving organometallic reagents or amines.
-
C70: C70 readily undergoes nucleophilic additions. The multiple reactive sites can lead to complex product mixtures, similar to other functionalization methods.[1]
-
C76: Given its electrophilic character, C76 is expected to be reactive towards nucleophiles. The lower symmetry would again predict a more complex product distribution than for C70, requiring extensive chromatographic separation to isolate specific isomers.
Quantitative Data and Properties Comparison
| Property | Fullerene C70 | This compound | Citation |
| Molecular Formula | C70 | C76 | [7] |
| Symmetry Point Group | D5h | D2 | [2][7] |
| Shape | Ellipsoidal (Rugby ball) | Chiral, less spherical | [4] |
| Number of Unique Carbons | 5 | 19 | [1] |
| Product Complexity | Moderate (multiple regioisomers) | High (many regioisomers) | [1][2] |
Experimental Protocols: A General Approach
The following section details a generalized experimental protocol for a Diels-Alder reaction, which can be adapted for both C70 and C76 based on methodologies reported in the literature.[2]
Objective: To synthesize a monoadduct of the fullerene via a Diels-Alder reaction with an in situ generated diene.
Materials:
-
Fullerene C70 or C76
-
Diene precursor (e.g., a sulfone or other suitable molecule that generates an ortho-quinodimethane upon heating)
-
High-boiling point solvent (e.g., o-dichlorobenzene, toluene)
-
Silica gel for chromatography
-
Appropriate eluents for separation (e.g., hexane, toluene, carbon disulfide)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve the fullerene (C70 or C76) and a molar excess of the diene precursor in the chosen solvent.
-
Reaction Execution: Heat the mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) for several hours to overnight. The high temperature facilitates the in situ generation of the reactive diene and its subsequent cycloaddition to the fullerene cage.
-
Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the consumption of the starting fullerene and the formation of new, less mobile adducts.
-
Workup: After the reaction is complete (or has reached equilibrium), cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product mixture is then subjected to chromatographic separation. This is the most critical and challenging step.
-
A preliminary separation may be performed using a silica gel column with a gradient of eluents (e.g., starting with hexane and gradually increasing the polarity with toluene).
-
For the fine separation of different regioisomers, preparative HPLC is often necessary, frequently using specialized columns (e.g., Buckyprep, Cosmosil).
-
-
Characterization: Each isolated fraction should be characterized using a suite of analytical techniques, including:
-
Mass Spectrometry (MS): To confirm the molecular weight of the adducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the adduct and determine its isomeric purity.
-
UV-Vis Spectroscopy: To analyze changes in the electronic structure of the fullerene.
-
Caption: Generalized experimental workflow for fullerene Diels-Alder functionalization.
Conclusion
Both Fullerene C70 and C76 are highly reactive molecules susceptible to a variety of functionalization reactions, including cycloadditions and radical and nucleophilic additions. The primary factor differentiating their utility in synthetic chemistry is molecular symmetry.
-
Fullerene C70 , with its D5h symmetry, offers a moderately complex but manageable system for functionalization. While regioisomers are formed, established protocols for their separation exist.
-
This compound , with its chiral D2 symmetry, presents a significantly greater synthetic challenge. Its functionalization leads to a large number of regioisomers and, in the case of chiral reagents, diastereomers, making the isolation of a single, pure compound exceptionally difficult.
Recommendation: For applications requiring high purity and a well-defined molecular structure, C70 is generally the more practical choice due to its higher symmetry and less complex product distributions. C76 may be explored for applications where a mixture of isomers is acceptable or where the specific properties of a particular, albeit hard-to-isolate, C76 derivative are desired. The choice between them ultimately depends on the specific goals of the research and the synthetic and purification capabilities available.
References
- 1. Recent advances in supramolecular fullerene chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00937D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. ossila.com [ossila.com]
- 4. shop.nanografi.com [shop.nanografi.com]
- 5. Carbene Addition Isomers of C70 formed in the Flame of Low-Pressure Combustion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative cage opening in the C70 fullerene facilitated by preceding trifluoromethylation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Substructural Approach for Assessing the Stability of Higher Fullerenes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of HOMO-LUMO Gaps in C76 and C84 Fullerenes: A Theoretical and Experimental Guide
For researchers, scientists, and professionals in drug development, understanding the electronic properties of fullerene isomers is crucial for their application in various fields, including materials science and nanomedicine. This guide provides a detailed comparison of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps of C76 and C84 fullerenes, focusing on their most stable isomers. We present a synthesis of theoretical calculations and experimental findings to offer a comprehensive overview.
The electronic structure of fullerenes, particularly the HOMO-LUMO gap, dictates their chemical reactivity, optical properties, and potential as electron acceptors in various applications. Both C76 and C84 exist as multiple isomers, with the D₂ isomer being the only one isolated for C76, while C84 is predominantly a mixture of D₂ and D₂d isomers.[1] This comparison will focus on these experimentally relevant isomers.
Isomers of C76 and C84
The C76 fullerene has a chiral structure with D₂ symmetry and is the only isomer that has been experimentally isolated. For C84, numerous isomers are theoretically possible, but experimental observations have consistently identified a mixture of two primary isomers: D₂ and D₂d.[1] The relative abundance of these C84 isomers is typically found to be a 2:1 ratio of D₂ to D₂d.[1]
Theoretical vs. Experimental HOMO-LUMO Gaps: A Tabulated Comparison
The HOMO-LUMO gap, a key quantum chemical parameter, can be determined through both theoretical calculations and experimental measurements. Theoretical approaches, such as Density Functional Theory (DFT), provide valuable insights into the electronic structure of these molecules. Experimental techniques like cyclic voltammetry and photoelectron spectroscopy offer direct measurements of the energy levels.
The difference between the first oxidation potential (Eₒₓ) and the first reduction potential (Eᵣₑ𝒹) obtained from cyclic voltammetry provides a good experimental approximation of the HOMO-LUMO gap. A strong correlation has been observed between this electrochemical gap and the calculated HOMO-LUMO separations for a series of fullerenes.
Below is a summary of theoretical and experimental HOMO-LUMO gap values for the most stable isomers of C76 and C84.
| Fullerene Isomer | Theoretical HOMO-LUMO Gap (eV) | Experimental (Eₒₓ - Eᵣₑ𝒹) (V) |
| C76 (D₂) ** | 1.4 - 2.0 | 1.76 |
| C84 (D₂) ** | 1.2 - 1.8 | 1.60 |
| C84 (D₂d) | 1.1 - 1.7 | 1.63 |
Note: The theoretical values are a representative range from various DFT calculations. The experimental values are based on the difference between the first oxidation and first reduction potentials as measured by cyclic voltammetry.
Experimental Protocols
The experimental determination of the HOMO-LUMO gaps for fullerenes primarily relies on electrochemical methods and photoelectron spectroscopy.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to probe the redox properties of molecules. By measuring the potentials at which a molecule is oxidized and reduced, one can estimate the energies of the HOMO and LUMO levels, respectively.
Generalized Protocol:
-
Sample Preparation: A solution of the purified fullerene isomer is prepared in a suitable solvent, such as a mixture of toluene and acetonitrile or 1,2-dichlorobenzene, containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate). Fullerene concentrations are typically in the range of 0.1-1.0 mg/mL.
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference), and a counter electrode (e.g., a platinum wire).
-
Measurement: The solution is deoxygenated by purging with an inert gas (e.g., argon) for several minutes. The cyclic voltammogram is then recorded by scanning the potential of the working electrode. The scan rate typically ranges from 10 to 200 mV/s.
-
Data Analysis: The first oxidation and first reduction potentials are determined from the resulting voltammogram. The difference between these two potentials provides an estimate of the HOMO-LUMO gap. Ferrocene is often used as an internal standard for potential calibration.
Photoelectron Spectroscopy (PES)
Gas-phase photoelectron spectroscopy provides a direct measurement of the electron binding energies of a molecule, which can be used to determine the HOMO energy level. When applied to the corresponding anion, it can also provide information about the electron affinity, which is related to the LUMO energy of the neutral molecule.
Generalized Protocol:
-
Anion Generation: Fullerene anions are generated in the gas phase, often by laser desorption of a fullerene-rich soot sample or through electrospray ionization of a fullerene solution.
-
Mass Selection: The generated anions are guided into a mass spectrometer, typically a time-of-flight (TOF) mass spectrometer, where the specific fullerene anion of interest (e.g., C76⁻ or C84⁻) is mass-selected.
-
Photodetachment: The mass-selected anions are irradiated with a laser beam of a fixed photon energy. The laser light detaches an electron from the anion.
-
Electron Energy Analysis: The kinetic energy of the photodetached electrons is measured using an electron energy analyzer.
-
Data Analysis: The electron binding energy is calculated by subtracting the measured kinetic energy of the electron from the photon energy of the laser. The peak in the photoelectron spectrum with the lowest binding energy corresponds to the transition from the HOMO of the anion to the ground state of the neutral molecule, providing a value for the electron affinity of the neutral fullerene. The ionization potential, corresponding to the HOMO energy of the neutral molecule, can be measured by photoionizing the neutral fullerene.
Visualizing the Methodologies
To better illustrate the relationship between theoretical and experimental approaches and the workflow of a typical experiment, the following diagrams are provided.
Caption: Relationship between theoretical and experimental methods.
References
Safety Operating Guide
Navigating the Disposal of Fullerene C76: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel materials like Fullerene C76 are paramount to ensuring laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, grounded in available safety data and best practices for chemical waste management.
Immediate Safety and Handling Considerations
This compound, a higher-order fullerene, is a solid substance that requires careful handling to minimize exposure risks.[1] While comprehensive toxicological data for C76 is not as abundant as for its C60 counterpart, the available information indicates that it should be treated as a hazardous substance.
Key Hazards:
Personal Protective Equipment (PPE): When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. This includes:
-
Eyeshields or safety glasses
-
Gloves
-
Type N95 (US) or equivalent respirator
-
Protective clothing to prevent skin contact[1]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and qualitative data for this compound relevant to its handling and disposal.
| Property | Value/Information | Source |
| CAS Number | 142136-39-8 | |
| Form | Solid | |
| Melting Point | >350 °C | |
| Solubility | Soluble in organic solvents. Nearly insoluble in water.[4] | [4] |
| Storage Class | 11 - Combustible Solids | |
| Hazard Statements | H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1][2][3] |
| Disposal Classification | Hazardous Waste | [5] |
Experimental Protocols: Proper Disposal Procedures for this compound
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound waste in a laboratory setting. This protocol is based on general principles of hazardous waste management and should be adapted to comply with local, regional, and national regulations.
Materials Required:
-
Designated, sealable, and clearly labeled hazardous waste container
-
Appropriate Personal Protective Equipment (PPE) as listed above
-
Waste tags or labels compliant with your institution's EHS guidelines
-
Spatula or other suitable tool for transferring solid waste
-
Fume hood
Procedure:
-
Waste Segregation:
-
Isolate all this compound waste from non-hazardous waste streams. This includes contaminated lab supplies such as gloves, wipes, and weighing papers.
-
Do not mix this compound waste with other incompatible chemical waste.
-
-
Containerization:
-
Place all solid this compound waste, including contaminated consumables, into a designated hazardous waste container.
-
The container must be made of a material compatible with the waste and any residual solvents. A high-density polyethylene (HDPE) container is generally suitable.
-
Ensure the container is in good condition, with a secure, leak-proof lid.
-
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of waste accumulation and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
The storage area should be secure and away from sources of ignition, as fullerenes are classified as combustible solids.
-
-
Disposal Request:
-
Once the waste container is full or has reached the designated accumulation time limit, arrange for its collection by your institution's authorized hazardous waste disposal service.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
-
Documentation:
-
Maintain accurate records of the amount of this compound waste generated and its disposal date, in accordance with your laboratory's and institution's protocols.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Environmental Considerations and Concluding Remarks
The environmental impact of fullerenes is an area of ongoing research. Some studies have indicated potential toxicity to aquatic organisms, underscoring the importance of preventing their release into the environment.[4][6] Therefore, proper disposal as hazardous waste is not only a regulatory requirement but also a critical step in responsible environmental stewardship. By adhering to these procedures, laboratory professionals can mitigate risks and ensure the safe and compliant disposal of this compound. Always consult your institution's specific waste management guidelines and EHS department for any additional requirements.
References
- 1. sds.strem.com [sds.strem.com]
- 2. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 3. fishersci.com [fishersci.com]
- 4. tses.vsb.cz [tses.vsb.cz]
- 5. carlroth.com [carlroth.com]
- 6. An Update Report on the Biosafety and Potential Toxicity of Fullerene-Based Nanomaterials toward Aquatic Animals - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for Fullerene C76
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of Fullerene C76. The following procedural guidance is designed to answer key operational questions, ensuring the safety of all laboratory personnel. Adherence to these protocols is critical due to the unique properties of nanomaterials.
Hazard Analysis and Risk Assessment
This compound, like other fullerenes, is a manufactured nanomaterial. While comprehensive toxicological data for C76 is limited, a precautionary approach is essential. The primary routes of potential exposure are inhalation, dermal contact, and ingestion. A safety data sheet for this compound classifies it as causing serious eye irritation and potentially causing respiratory irritation.[1]
Key Hazards:
-
Eye Irritation: Direct contact can cause serious irritation.[1]
-
Respiratory Irritation: Inhalation of airborne particles may lead to respiratory tract irritation.[1][2][3]
-
Unknown Long-Term Effects: As with many nanomaterials, the long-term health effects of this compound exposure are not fully understood. Studies on other fullerenes, such as C60, have shown accumulation in organs like the liver following intravenous administration in animal models.[4][5]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Primary Protection | Secondary/Enhanced Protection (for high-dispersal activities) |
| Respiratory | NIOSH-approved N95 respirator | NIOSH-approved P100 respirator or a powered air-purifying respirator (PAPR) |
| Hands | Nitrile gloves (double-gloving recommended) | Chemical-resistant gloves (e.g., butyl rubber) over nitrile gloves |
| Eyes | Safety glasses with side shields | Chemical splash goggles or a full-face shield |
| Body | Cotton lab coat | Disposable, low-linting gown or coveralls (e.g., Tyvek®) |
| Feet | Closed-toe shoes | Disposable shoe covers |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound powder must be conducted in a designated area, equipped with the necessary engineering controls.
3.1. Engineering Controls:
-
Primary Containment: A certified chemical fume hood, a glove box, or a similar ventilated enclosure must be used for all manipulations of dry this compound powder.
-
Ventilation: Ensure adequate ventilation in the laboratory.
3.2. Step-by-Step Handling Protocol:
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, solvent vials, etc.) within the fume hood before handling the this compound.
-
-
Weighing and Transfer:
-
Perform all weighing of this compound powder within the fume hood.
-
Use anti-static weigh boats to minimize dispersal of the fine powder.
-
Handle the powder gently to avoid creating airborne dust.
-
If transferring to a solvent, slowly add the powder to the liquid to minimize aerosolization.
-
-
Sonication (if applicable):
-
If sonication is required to disperse the fullerenes in a solvent, ensure the vial is securely capped.
-
Conduct sonication within the fume hood to contain any potential aerosols released from a leaking or broken vial.
-
-
Post-Handling:
-
Securely cap all containers of this compound.
-
Wipe down all surfaces within the fume hood with a damp cloth or a solvent-moistened wipe. Do not dry sweep.
-
Carefully remove and dispose of the disposable bench paper as solid waste (see Section 4).
-
Remove outer gloves and dispose of them as solid waste.
-
Remove remaining PPE in the designated doffing area.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
All this compound waste must be treated as hazardous chemical waste.
4.1. Waste Segregation:
-
Solid Waste:
-
Includes contaminated gloves, wipes, bench paper, and disposable labware.
-
Collect in a dedicated, clearly labeled, sealed plastic bag or container.
-
-
Liquid Waste:
-
Includes solutions containing this compound.
-
Collect in a dedicated, clearly labeled, sealed, and chemically compatible waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
"Sharps" Waste:
-
Includes any contaminated needles, pipette tips, or glassware.
-
Dispose of in a designated sharps container.
-
4.2. Labeling and Storage:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Eye Irritant," "Respiratory Irritant").
-
Store waste containers in a designated satellite accumulation area until they are collected by your institution's EHS personnel.
4.3. Decontamination:
-
For minor spills, gently cover the spill with an absorbent material, wet it with a suitable solvent (if safe to do so), and then carefully wipe it up. Place all contaminated materials in the solid waste container.
-
For larger spills, evacuate the area and contact your institution's EHS office immediately.
Experimental Workflow and Safety Decision Making
The following diagrams illustrate the general workflow for handling this compound and the decision-making process for selecting appropriate controls.
Caption: General workflow for handling this compound.
Caption: Decision tree for selecting appropriate controls.
References
- 1. sds.strem.com [sds.strem.com]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. Disposition of fullerene C60 in rats following intratracheal or intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disposition of fullerene C60 in rats following intratracheal or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
